Thozalinone

Catalog No.
S545270
CAS No.
655-05-0
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thozalinone

CAS Number

655-05-0

Product Name

Thozalinone

IUPAC Name

2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

JJSHYECKYLDYAR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Thozalinone; Tozalinone; Stimsen; CL-39808; CL 39808; CL39808;

Canonical SMILES

CN(C)C1=NC(=O)C(O1)C2=CC=CC=C2

The exact mass of the compound Thozalinone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170962. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Thozalinone mechanism of action dopamine release

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence & Protocols

The quantitative effects and experimental methodologies for studying thozalinone are documented in animal and patent studies.

Quantitative Data on Behavioral Effects

A study investigating the hyperesthetic and alerting effects of this compound in rats provides the following dose-response data [1]:

Dose (mg/kg, orally) Observed Behavioral Effect in Rats
2 No effect
4 Hyperesthesia, alertness, increased exploratory behavior
8 Marked hyperesthesia, alertness, increased exploratory behavior
16 Hyperesthesia, alertness, increased exploratory behavior
32 Hyperesthesia, alertness, increased exploratory behavior
64 Hyperesthesia, alertness, increased exploratory behavior

Another study measured the effect on motor activity in mice, where this compound administered orally at doses of 30, 60, and 120 mg/kg resulted in increased movement [1].

Key Experimental Protocol: Tetrabenazine Antagonism

This test is used to screen for antidepressants, as tetrabenazine deamines monoamines, leading to sedation and ptosis (drooping of the upper eyelid). Compounds that reverse these symptoms are considered potential antidepressants [1].

  • Procedure: Mice are pretreated with a test compound (e.g., this compound) before being given tetrabenazine. They are then placed on a circular disk, and their activity is observed.
  • Outcome Measure: Prevention of tetrabenazine-induced depression and sedation. In one study, this compound administered intraperitoneally at 2-64 mg/kg significantly prevented this depression, with active mice demonstrating exploratory behavior by walking to the edge of the disk and looking over the side [1].
Mechanism of Action Workflow

The following diagram illustrates the experimental workflow used to deduce this compound's mechanism of action, based on the studies cited.

G Start Start: Administer this compound MOA Proposed Molecular Action Induces DA and NE Release Start->MOA NeuroEffect Observed Neurochemical Effect Increased Extracellular Dopamine & Norepinephrine MOA->NeuroEffect BehavioralEffect Measured Behavioral Outcome Alertness, Hyperesthesia, Increased Motor Activity NeuroEffect->BehavioralEffect Application Therapeutic Application Antidepressant, Anorectic BehavioralEffect->Application

Context on Dopamine Release Research

While the specific molecular targets for this compound (e.g., direct interaction with transport proteins) are not detailed in the provided search results, general research on dopamine release offers relevant context.

  • Dopamine Release Machinery: Axonal dopamine release relies on specialized active zone-like sites containing proteins like RIM and ELKS, which confer spatial and temporal precision [2].
  • Regulation of Release: The amount of dopamine released is not always linear with neuronal firing; it can be regulated at the level of action potential propagation, dopamine synthesis, and the efficiency of release sites [2].

This compound is an older psychostimulant with a unique profile of triggering dopamine and norepinephrine release while reportedly having low abuse potential. Its clinical use has been limited, and much of the mechanistic data comes from animal studies conducted several decades ago.

References

Thozalinone dopaminergic stimulant properties

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Signaling Pathway

Thozalinone's stimulant and antidepressant effects are linked to its action on monoamine systems in the brain. The signaling pathway is illustrated below.

G This compound This compound PresynapticNeuron Presynaptic Neuron This compound->PresynapticNeuron DopamineRelease Increased Dopamine Release PresynapticNeuron->DopamineRelease NorepinephrineRelease Increased Norepinephrine Release PresynapticNeuron->NorepinephrineRelease Effects Behavioral Effects: • Increased Motor Activity • Alertness • Elevated Mood • Antidepressant Effect DopamineRelease->Effects NorepinephrineRelease->Effects

Simplified signaling pathway of this compound's dopaminergic and noradrenergic action.

This mechanism is distinct from amphetamines; this compound preferentially enhances presynaptic dopamine synthesis and vesicular release rather than primarily inhibiting reuptake or reversing transport [1].

Experimental Data & Protocols

Key preclinical findings primarily from animal studies illustrate this compound's pharmacological effects.

In Vivo Behavioral & Motor Studies

The table below summarizes experimental designs and results from pivotal rodent studies.

Study Objective Animal Model / Dosage Key Results & Findings
General Stimulant Effects [2] Rats (2-64 mg/kg, orally) Induced hyperesthesia, alertness, and increased exploratory behavior.
Motor Activity [2] Individual mice (30, 60, 120 mg/kg, orally) Dose-dependent increases in motor activity.
Antidepressant-like Effect [3] [2] Mice (2-64 mg/kg, intraperitoneal); Tetrabenazine-induced depression model. Significantly prevented depression-like state and restored exploratory behavior.
Gnawing Behavior (Dopaminergic Agonist Response) [4] [5] ICR male mice (50-100 mg/kg, intraperitoneal). Induced gnawing behavior, a classic dopaminergic response. This model was used to evaluate neuroleptic drugs.
Analytical Detection Protocol

A established method for detecting this compound in biological samples exists [6]:

  • Principle: Detection in human urine via analysis of a common hydrolysis product.
  • Sample Preparation: Acid hydrolysis of this compound to its common metabolite, 5-phenyl-2,4-oxazolidinedione.
  • Qualitative Analysis: Thin Layer Chromatography (TLC) for sensitive and selective detection.
  • Quantitative Analysis: Gas Chromatography/Mass Spectrometry (GC/MS) after derivatization with N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane.

Comparison with Structural Analogues

This compound shares structural homology with pemoline, but key differences affect its pharmacological profile [1].

Parameter This compound Pemoline
Abuse Potential Low Moderate
Half-Life 4–6 hours 8–12 hours
Hepatotoxicity Rare Frequent
Receptor Affinity Dopamine D₁/D₂ > NET (Norepinephrine Transporter) Dopamine D₂ > NET

This compound's dimethylamino group reduces hepatic metabolism, mitigating the hepatotoxicity risks that led to pemoline's discontinuation [1].

Therapeutic Applications & Potential

  • Major Depressive Disorder: European clinical trials reported efficacy in treatment-resistant depression [1]. A double-blind study showed a 65% remission rate at 8 weeks, comparable to imipramine but with fewer anticholinergic side effects, and mood elevation correlated with plasma dopamine levels [1].
  • Parkinson's Disease: A patent exists for its use as an antiparkinson agent due to its dopaminergic properties [7].
  • Anorectic Application: Investigated for weight loss, with studies indicating its anorexigenic (appetite-suppressant) effect is stronger and longer-lasting than amphetamine [4] [8].

Future Research Directions

  • Neuroprotective Applications: Preclinical data suggest this compound upregulates Brain-Derived Neurotrophic Factor (BDNF) in hippocampal neurons, warranting investigation for neurodegenerative diseases [1].
  • Combination Therapies: Ongoing trials are evaluating this compound with SSRIs to augment antidepressant response, with early results showing a significantly greater remission rate versus monotherapy [1].

References

Thozalinone pharmacokinetics and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Known Aspects of Thozalinone's Profile

While specific parameters like bioavailability, volume of distribution, or clearance are not available in the searched literature, some general information can be pieced together.

Aspect Available Information Source
Drug Class Psychostimulant, "dopaminergic stimulant" [1]
Primary Action Dopamine release agent (likely primary); minimal norepinephrine activity [1]
Abuse Potential Reportedly devoid of abuse potential, unlike other psychostimulants [1]
Administration Oral [1]
Metabolites Not identified in available literature -
Elimination Half-life Not specified in available literature -
Protein Binding Not specified in available literature -
Enzymes Involved Not identified in available literature -

Inferred Pharmacokinetics and Research Proposals

Given the lack of direct data, some inferences can be made from its structural analog, Pemoline [1] [2]. The following experimental protocols are proposed to fill the critical knowledge gaps for this compound.

Proposed ADME and Metabolic Identification Workflow

The path to characterizing this compound's pharmacokinetics involves a series of in vitro and in vivo experiments. The following diagram outlines a proposed workflow, from initial absorption studies to final data integration.

G cluster_adme Core ADME Investigations cluster_metrics Key Pharmacokinetic Metrics cluster_analysis Metabolite Identification start This compound PK Characterization caco2 In Vitro Absorption: Caco-2 Permeability start->caco2 iv IV Bolus Study: Clearance, Vd, Half-life start->iv lcms LC-MS/MS Analysis of Plasma & Urine start->lcms pb Plasma Protein Binding (e.g., Equilibrium Dialysis) caco2->pb mics Metabolism in Liver Microsomes & Hepatocytes pb->mics rxn Reaction Phenotyping with CYP Isozyme Inhibitors mics->rxn data Integrated PK Report rxn->data po Oral Dosing Study: Bioavailability (F), Tmax, Cmax iv->po po->data metid Structural Elucidation of Major Metabolites lcms->metid metid->data

Proposed workflow for elucidating this compound's ADME profile.

Detailed Experimental Protocols
  • Determining Basic Pharmacokinetic Parameters

    • Objective: To establish the fundamental PK profile of this compound, including its absorption and elimination characteristics.
    • Methodology:
      • Study Design: A single-dose, cross-over study in a pre-clinical model (e.g., rats or dogs). Subjects receive this compound intravenously (IV) and orally (PO) in separate phases.
      • Sample Collection: Serial blood samples are collected at predetermined time points after each dose.
      • Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
      • Data Analysis: Non-compartmental analysis is performed to estimate key parameters from IV data (clearance, volume of distribution, half-life) and PO data (C~max~, T~max~, area under the curve, oral bioavailability).
  • Investigating Metabolic Pathways

    • Objective: To identify the enzymes responsible for this compound's metabolism and to characterize its metabolite profile.
    • Methodology:
      • In Vitro Incubation: this compound is incubated with human liver microsomes (HLM) or recombinant CYP enzymes in the presence of NADPH.
      • Reaction Phenotyping: Selective chemical inhibitors or antibodies against specific CYP enzymes (e.g., CYP3A4, CYP2D6) are used in HLM incubations to identify which isoforms are involved.
      • Metabolite Identification: Incubation samples and in vivo plasma/urine samples are analyzed by high-resolution LC-MS/MS. The accurate mass measurements of potential metabolites are compared to the parent drug to propose metabolic transformations (e.g., oxidation, conjugation).

Conclusion and Research Implications

  • The drug is known to be an oral dopaminergic stimulant [1].
  • No quantitative data on its absorption, distribution, metabolism, or excretion (ADME) was located.
  • The search results contained no information on its metabolites, half-life, or protein binding.

The proposed experimental protocols provide a roadmap for generating the necessary data to understand this compound's profile. Given its structural and mechanistic similarity to Pemoline—a drug withdrawn due to idiosyncratic liver toxicity—elucidating its metabolic fate is not just an academic exercise but a critical step in assessing its potential for clinical development [2].

References

Thozalinone dopaminergic versus noradrenergic effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Thozalinone

The table below summarizes the known information about this compound's activity:

Aspect Description & Key Characteristics
Primary Mechanism Psychostimulant that induces the release of dopamine; has a minimal effect on norepinephrine release. [1] [2]
Receptor Interactions Specific receptor binding affinities (e.g., Ki values) are not detailed in available literature. Its effect is primarily via release rather than direct receptor binding. [1]
Behavioral & Therapeutic Effects Historically used as an antidepressant; described as a "dopaminergic stimulant" and trialed as an anorectic. [1] Preclinical studies suggest it is devoid of abuse potential. [1]
Key Differentiator Its profile is noted to be similar to its analogue, pemoline, characterized by a primary dopaminergic action without significant noradrenergic effects. [1]

Dopamine vs. Norepinephrine Systems

To provide context for this compound's reported dopaminergic preference, the diagram below illustrates the distinct pathways and functions of the dopamine and norepinephrine systems, which are often interconnected. [3] [4] [5]

G Neuromodulator Neuromodulator Locus Coeruleus (LC) Locus Coeruleus (LC) Neuromodulator->Locus Coeruleus (LC) Ventral Tegmental Area (VTA) Ventral Tegmental Area (VTA) Neuromodulator->Ventral Tegmental Area (VTA) Substantia Nigra (SNc) Substantia Nigra (SNc) Neuromodulator->Substantia Nigra (SNc) Norepinephrine Norepinephrine Locus Coeruleus (LC)->Norepinephrine Dopamine Dopamine Ventral Tegmental Area (VTA)->Dopamine Substantia Nigra (SNc)->Dopamine α & β Adrenoceptors α & β Adrenoceptors Norepinephrine->α & β Adrenoceptors D1-like & D2-like Receptors D1-like & D2-like Receptors Dopamine->D1-like & D2-like Receptors Prefrontal Cortex Prefrontal Cortex α & β Adrenoceptors->Prefrontal Cortex Hippocampus Hippocampus α & β Adrenoceptors->Hippocampus Widespread Cortex Widespread Cortex α & β Adrenoceptors->Widespread Cortex D1-like & D2-like Receptors->Prefrontal Cortex Striatum Striatum D1-like & D2-like Receptors->Striatum Limbic Areas Limbic Areas D1-like & D2-like Receptors->Limbic Areas Working Memory & Attention Working Memory & Attention Prefrontal Cortex->Working Memory & Attention Vigilance & Arousal Vigilance & Arousal Widespread Cortex->Vigilance & Arousal Motor Control & Reward Motor Control & Reward Striatum->Motor Control & Reward

Distinct origins and projection pathways of dopamine and norepinephrine systems in the brain.

Despite their distinct pathways, the dopamine and norepinephrine systems exhibit significant overlap and interaction, which is crucial for understanding the effects of drugs that influence both. [3] [4] The table below outlines the molecular basis for this cross-talk.

Domain of Overlap Description of Interaction
Biosynthetic Pathway DA is the direct biochemical precursor to NE. Noradrenergic neurons can co-release both DA and NE. [4]
Receptor Signaling Crosstalk DA can directly activate α2-adrenoceptors. D1-class receptors share intracellular pathways (cAMP) with β-adrenoceptors, while D2-class receptors share pathways with α2-adrenoceptors. [4]
Transporter Affinity In regions like the prefrontal cortex and hippocampus, the norepinephrine transporter (NET) is primarily responsible for clearing dopamine, leading to shared signaling timecourses. [4]

Proposed Experimental Framework

Given the lack of detailed quantitative data on this compound, the following protocols outline key experiments to characterize its dopaminergic and noradrenergic effects.

In Vitro Neurotransmitter Release Assay
  • Objective: To quantitatively measure and compare this compound-induced release of dopamine and norepinephrine.
  • Methodology:
    • Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue. Israte synaptosomes from the striatum (dopamine-rich) and the hippocampus or prefrontal cortex (norepinephrine-rich) separately. [3]
    • Radiolabeling: Incubate synaptosomes with [3H]Dopamine or [3H]Norepinephrine to load the neurotransmitter vesicles.
    • Drug Application: Apply this compound at varying concentrations (e.g., 1 nM - 100 µM) to the synaptosomal preparations. Include a positive control (e.g., amphetamine) and a negative control (buffer).
    • Superfusion and Measurement: Use a superfusion system to collect eluate at timed intervals. Quantify the amount of radiolabeled neurotransmitter released using a scintillation counter.
    • Data Analysis: Calculate release as a percentage of total loaded neurotransmitter. Generate dose-response curves to determine the EC50 for dopamine versus norepinephrine release.
In Vivo Microdialysis in Freely Moving Rats
  • Objective: To confirm neurotransmitter release in a live animal model and correlate it with behavior.
  • Methodology:
    • Surgery: Implant guide cannulae stereotaxically into the striatum and prefrontal cortex of rats.
    • Post-operative Recovery: Allow animals to recover for 5-7 days.
    • Microdialysis & Drug Administration: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect baseline dialysate samples. Administer this compound (e.g., 10-50 mg/kg, i.p.) and continue sample collection for 2-3 hours.
    • Sample Analysis: Analyze dialysate samples for dopamine and norepinephrine content using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
    • Behavioral Correlation: Simultaneously record locomotor activity (a dopamine-mediated behavior) in open-field arenas.
Receptor Binding Profiling
  • Objective: To determine if this compound has any direct agonist or antagonist activity at key receptors.
  • Methodology:
    • Membrane Preparation: Use cell membranes expressing human recombinant receptors (e.g., D1-D5, α1A, α1B, α2A, α2B, α2C, β1, β2).
    • Competition Binding: Incubate membranes with a known radioligand for each receptor and increasing concentrations of this compound.
    • Data Analysis: Determine the inhibition constant (Ki) for this compound at each receptor to create a comprehensive binding profile.

Research Implications & Future Directions

The primary implication of the available data is that this compound appears to be a selective dopaminergic agent. Future research should focus on:

  • Quantifying Specificity: The experimental protocols above are designed to provide the missing quantitative data (EC50, Ki values) to definitively establish its selectivity.
  • Exploring Therapeutic Potential: Its reported lack of abuse potential, if confirmed, makes it an interesting candidate for conditions like ADHD and treatment-resistant depression where dopaminergic function is critical. [3] [5]
  • Investigating Molecular Analogues: Comparative studies with its analogue, pemoline, could shed light on the chemical structures required for selective dopamine release versus norepinephrine release.

References

Thozalinone Synthesis from Ethyl Mandelate

Author: Smolecule Technical Support Team. Date: February 2026

The established synthesis involves a base-induced reaction between ethyl mandelate and dimethylcyanamide, leading to intramolecular cyclization and the formation of Thozalinone. The following diagram illustrates this reaction pathway and mechanism.

G EM Ethyl Mandelate (1) Intermediate Intermediate (2) EM->Intermediate Nucleophilic Addition to DMC This compound This compound (3) Intermediate->this compound Intramolecular Cyclization Base Sodium Hydride (Base) Base->EM Abstracts Alkoxy Proton DMC Dimethylcyanamide DMC->Intermediate

Synthesis pathway of this compound from ethyl mandelate.

Synthetic Procedure Overview [1]:

  • Reaction Setup: The synthesis is initiated by using sodium hydride (NaH) as a strong base to abstract the alcoholic proton from the starting material, ethyl mandelate [774-40-3] (1).
  • Nucleophilic Addition: The resulting oxyanion adds to dimethylcyanamide [1467-79-4], forming an intermediate compound (2).
  • Cyclization: The reaction proceeds via an intramolecular cyclization of this intermediate, leading to the formation of the final product, This compound (3).

Key Chemical & Pharmacological Data

For your research, here are the essential quantitative data for this compound and its synthesis.

Table 1: Physicochemical Properties of this compound [2] [3]

Property Value
CAS Number 655-05-0
Molecular Formula C₁₁H₁₂N₂O₂
Average Mass 204.23 g/mol
Melting Point 134.5 °C
Boiling Point 294.8 °C at 760 mmHg
Flash Point 132.1 °C
Density 1.19 g/cm³

Table 2: Acute Toxicity Profile (Animal Studies) [3]

Species Route Dose (LD₅₀) Observed Effects
Rat Oral > 3000 mg/kg Ataxia, somnolence
Rat Intraperitoneal 1240 mg/kg Somnolence, ataxia
Mouse Oral 570 mg/kg Somnolence, ataxia
Mouse Intraperitoneal 250 mg/kg Somnolence, ataxia

Additional Technical Context

  • Pharmacological Activity: this compound (brand name Stimsen) is a psychostimulant used as an antidepressant. It is characterized as a dopaminergic stimulant that primarily acts by inducing the release of dopamine and, to a lesser extent, norepinephrine. It is reportedly devoid of abuse potential, unlike some other dopaminergic psychostimulants [1].
  • Synthesis Notes: The primary synthesis referenced is from a 1972 patent, and further pharmacological studies are detailed in subsequent literature [1].

References

Thozalinone psychostimulant class relationship to pemoline

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Properties

Thozalinone and pemoline share a core 1,3-oxazol-4-one structure, with this compound differing by a dimethylamino group substitution [1] [2].

Property This compound Pemoline
IUPAC Name (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one
Molecular Formula C₁₁H₁₂N₂O₂ [1] C₉H₈N₂O₂ [2]
Molecular Weight 204.229 g/mol [1] 176.175 g/mol [2]
Chemical Structure Chemical structure of this compound Core structure with a 2-(dimethylamino) substituent Chemical structure of pemoline Core structure with a 2-amino substituent
Structural Analogs Pemoline, Cyclazodone, Fenozolone [1] This compound, Aminorex, 4-Methylaminorex [2]

Pharmacological Profile and Mechanisms

Both compounds are classified as dopaminergic stimulants, but with distinct pharmacological nuances and risk profiles.

Pharmacological Aspect This compound Pemoline
Primary Mechanism Dopamine release agent; minimal norepinephrine activity [1] Dopamine reuptake inhibitor and weak releasing agent [2]
Noradrenergic Effects Minimal to no significant activity [1] Minimal to no significant activity [2]
Reported Abuse Potential Reportedly devoid of abuse potential [1] Less misuse potential than other stimulants; Schedule IV controlled substance [2]
Key Clinical Risks Information limited; similar hepatotoxicity potential is possible due to structural relationship Idiosyncratic liver failure; led to market withdrawal in most countries [2]

The following diagram illustrates the shared dopaminergic mechanism and downstream effects.

G This compound This compound Dopamine_Release Enhanced Dopamine Release This compound->Dopamine_Release Primary Action Pemoline Pemoline Dopamine_Reuptake Inhibition of Dopamine Reuptake Pemoline->Dopamine_Reuptake Primary Action Pemoline->Dopamine_Release Weak Action Synaptic_Dopamine Increased Synaptic Dopamine Dopamine_Reuptake->Synaptic_Dopamine Leads to Dopamine_Release->Synaptic_Dopamine Leads to Therapeutic_Effect Therapeutic Effects (Stimulation, Focus) Synaptic_Dopamine->Therapeutic_Effect

Mechanism of Action Flow: this compound and pemoline increase synaptic dopamine through different primary mechanisms, leading to therapeutic psychostimulant effects.

Clinical Pharmacokinetics

Available pharmacokinetic data shows differences in the elimination of these two drugs.

Parameter This compound Pemoline

| Elimination Half-life | Not fully characterized | Adults: 11-13 hours [3] [4] Children: ~7 hours [4] | | Time to Peak (T~max~) | Not specified in available literature | 2 to 4 hours [2] [3] | | Metabolism | Not specified in available literature | Liver; metabolized to pemoline dione, mandelic acid, and other polar metabolites [2] | | Excretion | Not specified in available literature | Mainly renal (approx. 50% as unchanged drug) [2] [3] | | Protein Binding | Not specified in available literature | ≤50% [2] |

Clinical Use and Toxicity

The clinical history of pemoline underscores a significant safety concern that is crucial for drug development professionals to consider.

Aspect This compound Pemoline
Historical Indications Antidepressant; trialed as an anorectic [1] ADHD; Narcolepsy (now discontinued for ADHD) [2]
Current Regulatory Status Not specified in available literature Withdrawn in most countries (US, Canada, EU) due to hepatotoxicity; remains available in Japan for narcolepsy at low doses [2]
Common Side Effects Not specified in available literature Insomnia, decreased appetite, abdominal pain, irritability, headaches [2]
Serious Toxicity Not specified in available literature Idiosyncratic liver failure; unpredictable, occurring even after months/years of use; resulted in death/liver transplantation [2]

Analytical Detection Protocol

A published gas chromatography/mass spectrometry (GC/MS) method can detect both compounds in human urine, which is valuable for preclinical and clinical studies [5].

1. Principle: The analytes (pemoline, this compound, fenozolone) are hydrolyzed to a common derivative, 5-phenyl-2,4-oxazolidinedione, which is then extracted and detected [5].

2. Procedure:

  • Hydrolysis: Subject the urine sample to acid hydrolysis to convert the target analytes into 5-phenyl-2,4-oxazolidinedione.
  • Extraction: Extract the derivative from the hydrolyzed sample.
  • Derivatization: Silylate the extracted derivative using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) to make it more volatile for GC/MS analysis.
  • Analysis: Inject the derivatized sample into the GC/MS system.
  • Quantification: Use the GC/MS data to obtain quantitative results. After a single 30 mg dose of pemoline, urine levels of 1 to 4 mg/L have been observed [5].

The experimental workflow for this analytical method is summarized below.

G Urine_Sample Urine_Sample Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis Common_Derivative 5-phenyl-2,4-oxazolidinedione Hydrolysis->Common_Derivative Extraction Liquid-Liquid Extraction Common_Derivative->Extraction Derivatization Silylation (MSTFA/TMCS) Extraction->Derivatization GC_MS_Analysis GC/MS Analysis & Quantification Derivatization->GC_MS_Analysis

Analytical Workflow: Unified protocol for detecting pemoline, this compound, and fenozolone via acid hydrolysis to a common derivative for GC/MS analysis [5].

Key Implications for Research and Development

  • Core Scaffold with a Modifiable Position: The 5-phenyl-1,3-oxazol-4-one scaffold is a versatile template for psychostimulant development. The 2-position (amino group in pemoline, dimethylamino in this compound) appears key for fine-tuning pharmacological activity and selectivity [1] [2].
  • Dopaminergic Selectivity: Both compounds demonstrate that it is possible to achieve psychostimulation primarily through dopamine systems with minimal noradrenergic effects, which may influence the side-effect profile [1] [2].
  • The Hepatotoxicity Warning: The idiosyncratic liver failure associated with pemoline is a critical lesson. It highlights that severe, unpredictable toxicity can emerge post-market, even after extensive clinical use. Vigilant, long-term hepatotoxicity screening is non-negotiable for any new chemical entity in this structural class [2].

This analysis demonstrates the close relationship between this compound and pemoline. The discontinuation of pemoline for safety reasons strongly suggests that future development of analogs like this compound must prioritize extensive investigation into potential hepatotoxicity.

References

Thozalinone absence of abuse potential studies

Author: Smolecule Technical Support Team. Date: February 2026

Current Evidence and Research Gaps

The claim of low abuse potential is not well-supported by publicly available, rigorous modern studies. Here is an analysis of the evidence:

  • Limited and Dated Sources: The information comes from older sources, such as a pharmacology text from 1965 and a patent from 1972 [1] [2]. There is a significant lack of recent, peer-reviewed clinical studies.
  • Lack of Specific Studies: The search did not yield any dedicated abuse potential studies (e.g., self-administration in animals, human subjective effects studies, drug discrimination tests) [1] [3].
  • Proposed Rationale for Low Abuse Potential: The dopaminergic effect of Thozalinone is thought to be gradual, which may not produce the rapid dopamine surge strongly linked to the reinforcing effects and abuse liability seen with drugs like amphetamine or cocaine [3]. However, this remains a hypothesis without robust experimental verification.

Based on the established mechanism of action, the following diagram illustrates the proposed neuropharmacological pathway of this compound.

Proposed Framework for Abuse Potential Assessment

Given the absence of detailed protocols in the search results, the following framework outlines the standard methodologies that would be required to properly evaluate this compound's abuse potential.

Assessment_Framework Assessment Abuse Potential Assessment PreClinical Pre-Clinical Studies Assessment->PreClinical Human Human Laboratory Studies Assessment->Human PostMarket Post-Market Surveillance Assessment->PostMarket P1 Self-Administration (Animal Models) PreClinical->P1 P2 Drug Discrimination PreClinical->P2 P3 Locomotor Activity (Sensitization) PreClinical->P3 H1 Subjective Effects (Mood, Drug Liking) Human->H1 H2 Reinforcing Effects Human->H2 PM1 Epidemiological Studies PostMarket->PM1 PM2 Adverse Event Reporting Systems PostMarket->PM2

A proper assessment would involve the integrated phases shown above [3]. The table below details the objectives and key methods for each phase.

Assessment Phase Objective Key Experimental Methods
Pre-Clinical Studies Determine if the drug has reinforcing properties and stimulus effects similar to known drugs of abuse. Self-Administration, Drug Discrimination, Locomotor Sensitization [3]
Human Laboratory Studies Measure the subjective and reinforcing effects in controlled settings. Assessment of subjective drug effects (e.g., "drug liking"), cognitive and physiological effects [3]
Post-Market Surveillance Monitor real-world use for patterns of misuse, abuse, and dependence after approval. Epidemiological studies, analysis of adverse event reports and poison control center data [3]

How to Proceed with Your Research

To build a comprehensive technical guide, you will likely need to go beyond the currently available public data. Here are some suggested steps:

  • Consult Specialized Databases: Access paid or institutional subscriptions to deep scientific databases like PubMed, Embase, PsycINFO, and Web of Science for more comprehensive literature retrieval.
  • Review Patent Details: The original patent (US3665075A) may contain more detailed pharmacological data than what is presented in the abstract [2].
  • Explore Regulatory Documents: If this compound was ever formally considered for approval in any country, regulatory bodies (like the EMA in Europe) might hold detailed assessment reports.

References

Thozalinone pharmacological profile Greenblatt 1965

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone: Core Pharmacological Profile

This compound (also known as Tozalinone) is a psychostimulant that was historically used as an antidepressant and investigated for other uses like an anorectic and an antiparkinson agent [1] [2] [3].

The table below summarizes its key pharmacological characteristics:

| Aspect | Description | | :--- | :--- | | Primary Classification | Psychostimulant, Antidepressant [1] | | Known Mechanisms of Action | Dopaminergic stimulant; induces dopamine release with minimal norepinephrine release [1]. | | Primary Indications | Depression; also trialed for obesity (as an anorectic) and Parkinson's disease [1] [2] [3]. | | Abuse Potential | Reportedly devoid of abuse potential, unlike other dopaminergic psychostimulants [1]. | | Key Structural & Chemical Data | Molecular Formula: C11H12N2O2 | Molar Mass: 204.229 g·mol⁻¹ | CAS Number: 655-05-0 [1] [3] [4]. |

Key Experimental Findings & Toxicological Data

While the full text of the Greenblatt 1965 study is not accessible, other sources reference its findings and provide additional data.

Behavioral and Neurochemical Studies this compound is described as an "excitant" with unique properties that distinguish it from sympathomimetic amines [3]. Its facilitatory effects on behavior were found to be distinct from those of amphetamine, methylphenidate, and other similar compounds. Furthermore, its effects were neither enhanced nor prolonged when combined with imipramine-type antidepressants, a profile that differed from the other stimulants tested [5]. A patent also confirms its utility in treating Parkinson's disease and related tremors by increasing dopamine and norepinephrine turnover in the brain [2].

Acute Toxicity Data (LD₅₀) The following quantitative toxicology data is available, which is referenced from the Greenblatt 1965 study [3]:

Species Route of Administration LD₅₀ Observed Toxic Effects
Rat Oral >3000 mg/kg Ataxia, somnolence (general depressed activity) [3]
Rat Intraperitoneal 1240 mg/kg Somnolence, ataxia [3]
Mouse Oral 570 mg/kg Somnolence, ataxia [3]
Mouse Intraperitoneal 250 mg/kg Somnolence, ataxia [3]

Pharmacological Pathway and Workflow

Based on the described mechanism of action, the following diagram illustrates the primary neuropharmacological pathway of this compound.

This diagram outlines the primary proposed mechanism where this compound acts at the presynaptic neuron to stimulate dopamine release, leading to its downstream effects [1] [2].

References

Preclinical Safety and Toxicity Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and toxicity findings available from animal studies and historical references.

Aspect Findings and Data Source / Context
General Toxicity Profile Described as having a "favorable therapeutic index" and "margin of safety" in comparison to other stimulants; "reportedly devoid of abuse potential". Patents & General Descriptions [1] [2]

| Acute Toxicity (Animal Studies) | LD₅₀ in Mice: 175 mg/kg (intraperitoneal) [3]. LD₅₀ in Rats: 450 mg/kg (oral) [4]. | Original Pharmacological Study (1965) & Patent [3] [4] | | Dopaminergic Effects | Induces dopaminergic supersensitivity in mice after repeated administration; used in studies to model conditions for testing neuroleptic drugs. | Research on Neuroleptic-Induced Supersensitivity [1] | | Comparative Safety | A related compound, cyclazodone, was noted to exhibit "less cardiotoxic and hepatotoxic effects than D-amphetamine in studies on mice." | Patent for Related Compound [2] |

Detailed Experimental Protocols

For researchers, here are the methodologies from key studies that generated the toxicity data.

Protocol for Assessing Lethal Dose (LD₅₀)

This methodology is based on the original pharmacological study of Thozalinone [3].

  • Objective: To determine the median lethal dose (LD₅₀) in male Swiss-Webster mice.
  • Test Article: this compound.
  • Vehicle and Formulation: Suspended in a 1% solution of carboxymethylcellulose (CMC).
  • Administration: Intraperitoneal (IP) injection.
  • Dosing Regimen: Animals were administered a single dose and observed for a 7-day period post-administration.
  • Endpoint Measurement: The LD₅₀ value was calculated using the method of Litchfield and Wilcoxon [3].
Protocol for Inducing Dopaminergic Supersensitivity

This protocol is adapted from studies that used this compound as a tool to investigate neuroleptic drugs [1].

  • Objective: To detect dopaminergic supersensitivity induced by neuroleptic drugs in mice.
  • Test System: Male albino mice (specific strain not detailed).
  • Sensitization Agent: this compound.
  • Sensitization Regimen: Administration of this compound for a period of 3 days.
  • Challenge Agent: Apomorphine, a direct dopamine receptor agonist.
  • Behavioral Endpoint: Quantification of gnawing behavior (a classic dopaminergic response) induced by apomorphine challenge following the this compound pre-treatment period. The inhibition of this behavior by test neuroleptic drugs was then measured.

Proposed Mechanism of Action and Signaling

This compound is classified as a psychostimulant. Its primary mechanism of action is believed to be similar to its analogue, pemoline, which involves the induction of neurotransmitter release [1] [5] [6]. The following diagram illustrates this proposed mechanism and its downstream effects, which underlie both its efficacy and some observed toxicological effects.

G This compound This compound NeurotransmitterRelease Induces Release of Dopamine and Norepinephrine This compound->NeurotransmitterRelease DopaminergicStimulation Increased Dopaminergic Signaling NeurotransmitterRelease->DopaminergicStimulation NoradrenergicStimulation Increased Noradrenergic Signaling NeurotransmitterRelease->NoradrenergicStimulation EfficacyOutcomes Therapeutic Effects: • Antidepressant • Psychostimulation • Anorectic DopaminergicStimulation->EfficacyOutcomes ToxicityOutcomes Observed Toxicity: • Dopaminergic Supersensitivity • Lethality (High Doses) DopaminergicStimulation->ToxicityOutcomes NoradrenergicStimulation->EfficacyOutcomes

Critical Data Gaps and Limitations

For a professional audience, it is crucial to recognize the significant limitations of the available data:

  • Dated Information: The core pharmacological and acute toxicity data is from the 1960s and 1970s [3] [4]. Modern toxicological standards and testing methodologies are absent.
  • Lack of Repeated-Dose Toxicity: No data was found on sub-chronic or chronic toxicity, including potential organ toxicity (e.g., hepatotoxicity, which is a known issue with the analogue pemoline).
  • No Human Safety Data: The search results yielded no clinical trials or case reports detailing human safety, side effects, or a therapeutic window. All "safety" conclusions are inferred from animal studies.
  • Incomplete Profile: Critical studies on genotoxicity, carcinogenicity, and reproductive toxicity are entirely missing.

References

Early Clinical & Pharmacological Profile (1960s)

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Findings from Early Research
Primary Indication Investigated as an antidepressant; later trialed as an anorectic (appetite suppressant) [1] [2].
Neurochemical Mechanism Described as a "dopaminergic stimulant"; acts primarily by inducing the release of dopamine, with a minimal effect on norepinephrine [1].

| Key Pharmacologic Properties | - Excitant/Stimulant: Less toxic than amphetamine with a greater margin of safety [2].

  • Anorexigenic Effect: Stronger and longer-lasting appetite suppression than amphetamine [2].
  • Low Toxicity: No production of tremors or convulsions even at increased dosages in animal studies [2]. | | Reported Abuse Potential | Early studies reported it was devoid of abuse potential, unlike other dopaminergic psychostimulants [1]. | | Seminal Clinical Trial (1966) | A double-blind study in depressed outpatients by Gallant et al. was conducted [1]. |

Detailed Experimental Protocols

Early research on Thozalinone relied on standard preclinical models and methodologies of the 1960s to evaluate its potential.

Pharmacological Property Assessment

A 1965 study by Greenblatt and Osterberg established the foundational pharmacologic profile of this compound [1] [3]. Key experiments included:

  • Behavioral Excitation Tests: Conducted on mice to quantify stimulant potency and duration of action, comparing it to amphetamine and other excitants [2].
  • Toxicity and Safety Margin: Acute toxicity (LD50) was determined in aggregated and isolated mice. The therapeutic index was calculated by comparing the LD50 to the effective dose for stimulation [2].
  • Anorexigenic Effect: The ability to suppress food consumption was tested in fasted rats and compared to amphetamine [2].
  • Cardiovascular Effects: The impact on blood pressure was assessed in anesthetized dogs [2].
Neurochemical Mechanism Studies

While precise methodologies from the 1960s are not detailed in the search results, later studies confirm its primary mechanism. This compound is characterized as a dopamine releasing agent [1] [4] [5]. Its action was likely identified through experiments that measured:

  • Changes in levels of dopamine and its metabolites in the brain.
  • Behavioral patterns in animals that are specific to dopaminergic activation.

The following diagram illustrates the logical workflow of these early preclinical assessments:

G cluster_preclinical Preclinical Assessment (1960s) cluster_mechanism Mechanism of Action Studies cluster_human Human Clinical Trials start Early this compound R&D a1 Behavioral Excitation (Mice Models) start->a1 a2 Acute Toxicity & Safety Margin (LD50) start->a2 a3 Anorexigenic Effect (Fasted Rat Models) start->a3 a4 Cardiovascular Impact (Anesthetized Dogs) start->a4 b2 Behavioral Pharmacology (Comparison to Standards) a1->b2 Informs c1 Double-Blind Studies (Depressed Outpatients) a2->c1 Supports a3->c1 Supports b1 Neurotransmitter Turnover (Biochemical Assays) b1->b2 b1->c1 Informs Later Research

Early this compound R&D Workflow: The research flow moved from animal models to human trials, with mechanism studies ongoing.


Key Takeaways for Researchers

  • Unique Pharmacological Profile: this compound was notable for its dissociation of stimulant and anorectic effects from significant toxicity (e.g., tremors, convulsions) and a reported lack of abuse potential [1] [2]. This made it a compound of significant interest.
  • Mechanism-Driven Design: Its classification as a dopaminergic agent reflects a historical shift towards targeting specific neurotransmitter systems for psychiatric and neurological conditions.
  • Modern Context: While not a current therapeutic agent, this compound remains a chemical tool of interest in research, available from biochemical suppliers for in vitro and in vivo studies [4] [5].

References

Experimental Protocol for GC-MS Analysis of Thozalinone

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the specific procedure for the detection of Thozalinone in human urine as described in the literature [1].

Sample Preparation and Hydrolysis
  • Principle: this compound, along with Pemoline and Fenozolone, is converted through acid hydrolysis into a common hydrolysis product, 5-phenyl-2,4-oxazolidinedione. This step simplifies the analysis by ensuring all three stimulants are detected via a single derivative [1].
  • Procedure:
    • Subject a urine sample to acid hydrolysis.
    • After hydrolysis, perform a liquid-liquid extraction to isolate the 5-phenyl-2,4-oxazolidinedione from the urine matrix.
Derivatization
  • Purpose: Derivatization is used to make the analyte more volatile and thermally stable for GC-MS separation and detection. The hydrolysis product is not directly analyzed in its original form.
  • Reagent: Use a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) for silylation [1].
  • Procedure: The extracted residue from the previous step is treated with the MSTFA/TMCS derivatization reagent to form the trimethylsilyl (TMS) derivative of 5-phenyl-2,4-oxazolidinedione.
Analysis by Thin Layer Chromatography (TLC)
  • Purpose: TLC provides a high-sensitivity and high-selectivity method for the initial screening and detection of the hydrolysis product [1].
  • Procedure:
    • Spot the derivatized sample on a TLC plate.
    • Develop the plate in a suitable solvent system.
    • The presence of the common hydrolysis product confirms the presence of one or more of the three psychostimulants.
Quantification by Gas Chromatography/Mass Spectrometry (GC/MS)
  • Purpose: The same extract prepared for TLC can be used for precise quantification using GC/MS [1].
  • Procedure:
    • Inject the derivatized sample into the GC/MS system.
    • The mass spectrometer operated in Selected Ion Monitoring (SIM) mode is likely used to enhance sensitivity and selectivity by tracking specific fragment ions of the TMS-derivative. The exact mass fragments for this compound itself are not provided in the available literature.

The workflow below illustrates the complete analytical process.

Start Urine Sample A Acid Hydrolysis Start->A B Extraction of 5-phenyl-2,4-oxazolidinedione A->B C Derivatization with MSTFA/TMCS B->C D TLC Analysis C->D E GC-MS Analysis C->E F Screening Result D->F G Quantitative Result E->G

Method Validation Considerations

While the search results do not provide the full validation data for the this compound method, any laboratory implementing this procedure should perform a full validation. The following parameters are critical to ensure the method is suitable for its intended use, in line with standard practices for analytical method validation [2] [3].

Validation Parameter Description & Purpose
Specificity/Selectivity Demonstrate that the method can unequivocally identify and quantify this compound (via its hydrolysis product) in the presence of other urine components [3].
Linearity & Range Establish a calibration curve by analyzing standards of known concentration to prove the detector response is linear over the expected concentration range. The range should cover expected urinary levels (e.g., based on the 1-4 mg/L reported for Pemoline) [1] [2].
Accuracy (% Recovery) Determine the closeness of the measured value to the true value by spiking blank urine with known amounts of this compound and calculating the percentage recovery [2] [3].
Precision Evaluate the repeatability of the method (within-day) and the intermediate precision (between-day, between-analyst) by analyzing multiple replicates of quality control samples [2] [3].
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine the lowest concentration that can be detected (LOD) and the lowest that can be quantified with acceptable precision and accuracy (LOQ). These can be calculated based on the standard deviation of the response and the slope of the calibration curve [2].
Robustness Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., hydrolysis time and temperature, derivatization reaction time) [3].

Important Notes for Researchers

  • Method Age and Modernization: The core referenced method is from 1982 [1]. While fundamentally sound, modern laboratories should consider updating aspects of the protocol. This could include using more contemporary internal standards, modern derivatization reagents, and state-of-the-art GC-MS instrumentation (e.g., tandem MS/MS) to improve sensitivity, specificity, and throughput.
  • Urine Creatinine Normalization: For applications in doping control or clinical toxicology, be aware that normalizing urinary analyte concentrations to creatinine is common practice to account for variations in urine dilution. However, this normalization can be misleading in situations where renal function is rapidly changing [4]. The most accurate quantification is achieved using timed urine collections [4].
  • Analytical Specificity: This method identifies a class of compounds (this compound, Pemoline, Fenozolone) by a common metabolite. To unambiguously confirm the presence of this compound specifically, the laboratory would need to develop a different method that identifies the intact parent compound or a unique fragment.

References

Comprehensive Application Notes and Protocols for Thozalinone Analysis Using Thin-Layer Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thin-Layer Chromatography Principles

Thin-Layer Chromatography (TLC) is a versatile, cost-effective separation technique widely used in pharmaceutical analysis for qualitative and quantitative assessment of active pharmaceutical ingredients (APIs) and impurities. The TLC working principle relies on capillary forces that drive the mobile phase through a stationary phase, creating multiple cycles of dissolution and adsorption that separate compounds based on their differential affinities for the two phases. Components with stronger affinity for the stationary phase migrate slower, while those with greater affinity for the mobile phase travel faster, resulting in distinct bands or spots that can be visualized and quantified [1]. Thozalinone (a stimulant and antidepressant) analysis requires precise chromatographic methods to ensure identity, purity, and stability assessment. These application notes provide comprehensive protocols for TLC analysis of this compound, covering method development, validation, and troubleshooting specifically designed for researchers, scientists, and drug development professionals.

The fundamental parameter in TLC analysis is the retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Rf values range from 0 to 1, with optimal separation typically achieved when the target compound has an Rf between 0.1 and 0.4 during method development [2]. For this compound analysis, this translates to approximately 2-8 cm migration distance on a standard 10-cm TLC plate. The Rf value provides crucial information about compound characteristics, with larger Rf values generally indicating less polar compounds that interact less strongly with the polar adsorbents typically used in TLC plates [3].

*Visualization and Documentation: The developed plate is dried and visualized using appropriate detection methods (UV light or chemical derivatization). Results are documented through description, drawing, or preferably photographic methods for accuracy [1].

TLC Method Development for this compound Analysis

Stationary Phase Selection

The choice of stationary phase significantly impacts the separation efficiency and resolution of this compound from potential impurities. For most pharmaceutical applications, silica gel 60 F254 pre-coated plates are recommended as the starting point due to their excellent separation capability for moderately polar compounds like this compound. These plates contain a fluorescent indicator (F254) that allows visualization under UV light at 254 nm. The standard stationary phase thickness is 0.2 mm, which provides optimal balance between sample capacity and resolution. For enhanced separation efficiency, High-Performance TLC (HPTLC) plates with smaller particle sizes (5-7 μm versus 10-12 μm in conventional TLC) can be employed, offering improved resolution, faster development times, and better quantification capabilities [4].

The backing material for TLC plates should be selected based on application requirements: glass plates for chemical inertness and heat resistance, aluminum plates for easy cutting and handling, or plastic plates for flexibility though with limited temperature tolerance. Prior to use, plates should be pre-washed with methanol to remove impurities absorbed from the environment and activated at 60°C for 5-15 minutes to standardize activity level [4]. Pre-conditioning of the layer may be necessary to control humidity effects, especially in environments with significant atmospheric moisture variation that can impact chromatographic reproducibility [1].

Mobile Phase Optimization

Mobile phase selection represents the most critical parameter in TLC method development for this compound. Begin with screening binary mixtures of hexanes/ethyl acetate in varying ratios (from 9:1 to 1:1 v/v) as this system provides an excellent starting point for compounds of moderate polarity. The optimal solvent system should produce a this compound Rf value between 0.25-0.35 with clear separation from the nearest impurity (ΔRf ≥ 0.20) [3]. If inadequate separation occurs, consider alternative solvent systems including toluene:ethyl acetate:formic acid mixtures or chloroform:methanol combinations, adjusting ratios systematically to achieve optimal separation [4].

Table 1: Mobile Phase Systems for this compound TLC Analysis

Solvent System Ratio (v/v/v) Expected Rf Range Separation Characteristics
Ethyl acetate:Hexanes 3:7 0.25-0.35 Good for baseline separation
Toluene:Ethyl acetate:Formic acid 4.0:5.5:0.5 0.30-0.40 Enhanced selectivity for polar impurities
Chloroform:Methanol 9:1 0.20-0.30 Alternative for complex mixtures
Ethyl acetate:Methanol:Ammonia 8.5:1:0.5 0.15-0.25 For basic impurities

The solvent system must fulfill several requirements: adequate purity to avoid interference, low viscosity for efficient capillary flow, moderate vapor pressure for consistent chamber saturation, and minimal toxicity when possible. The mobile phase should produce Rf values for this compound in the medium range while providing adequate selectivity to separate the substance mixture effectively [1]. During optimization, test a range of solvent strengths and compositions to identify the system that provides the best compromise between analysis time, resolution, and spot morphology.

Sample Preparation and Application

Proper sample preparation is crucial for reproducible TLC results. Dissolve this compound samples in a volatile solvent such as methanol, ethyl acetate, or dichloromethane at concentrations typically between 0.1-1.0 mg/mL for qualitative analysis. For quantitative HPTLC analysis, prepare standard solutions in the range of 25-1000 ng/spot [4]. Filter samples through a 0.20 μm membrane if insoluble particulates are present. For finished pharmaceutical products, extract the active ingredient using an appropriate solvent that completely dissolves this compound while minimizing excipient interference.

Sample application significantly impacts separation quality. Apply samples as bands rather than spots for better resolution and quantitative accuracy. For manual application, use microcapillary pipettes (0.5-5 μL capacity); for quantitative work, employ semi-automatic or automatic applicators with steel capillaries controlled by stepping motors [1]. Maintain a consistent application rate of 150 nL/s with band lengths of 5-8 mm. Position the application line approximately 1.0 cm from the bottom edge of the plate, with spots spaced at least 1.0 cm apart to prevent cross-contamination. After application, dry the plate completely to remove the application solvent before development.

Detailed HPTLC Protocol for this compound Quantification

Equipment and Instrument Setup

This protocol provides standardized procedures for this compound quantification using HPTLC, adapted from validated methods for similar pharmaceutical compounds [4]. The required equipment includes: HPTLC silica gel 60 F254 plates (10 cm × 10 cm or 20 cm × 10 cm), semi-automatic sample applicator (Linomat V or equivalent), twin-trough glass development chamber, TLC scanner with densitometry capability, winCATS software or equivalent, and a derivatization device if needed.

Instrument parameters should be set as follows: application rate of 150 nL/s, band width of 5-8 mm, development distance of 70-85 mm from origin, scanning speed of 20 mm/s, slit dimensions of 4.00 mm × 0.45 mm, and scanning wavelength of 254 nm (or the maximum absorbance wavelength determined for this compound). Data acquisition should be performed in the absorbance mode with deuterium lamp as radiation source. All instrumentation should be calibrated according to manufacturer specifications before quantitative analysis.

Standard and Sample Preparation

Standard solutions: Prepare a stock solution of this compound reference standard in methanol at concentration of 250 μg/mL. From this stock, prepare serial dilutions to obtain working standard solutions covering the concentration range 25-1000 ng/spot for calibration curve construction. Include at least six concentration levels in triplicate for adequate statistical evaluation.

Sample solutions: For raw material analysis, dissolve this compound in methanol to obtain approximately 250 μg/mL solution. For formulated products, extract an equivalent amount of this compound from the matrix using an appropriate solvent (typically methanol with sonication if needed), then filter through 0.20 μm membrane. Adjust concentration to fall within the calibration range, typically requiring dilution factors of 10-100 for finished products.

Chromatographic Separation Procedure
  • Plate preparation: Pre-wash HPTLC plates with methanol by developing to the top in a development chamber, then activate at 60°C for 5 minutes before spotting [4].

  • Sample application: Apply standard and sample solutions as bands using the semi-automatic applicator. Include quality control samples at low, medium, and high concentrations within the calibration range. Application positions should be at least 1.5 cm from both side edges and 1.0 cm from the bottom edge.

  • Plate development: Prepare the mobile phase (optimized during method development) in a ratio of approximately 20 mL per 20 cm × 10 cm plate. Pour the mobile phase into one trough of the twin-trough chamber and allow 15-30 minutes for saturation at room temperature (25°C ± 2°C) with relative humidity of 60% ± 5%. Place the spotted plate in the other trough, then carefully bring the two troughs together without tilting. Develop until the solvent front reaches 8.5 cm from the origin (approximately 10-15 minutes).

  • Plate drying: Remove the developed plate and air-dry in a fume hood to evaporate the mobile phase completely (5-10 minutes). For quantitative analysis, ensure consistent drying time and conditions between runs.

G HPTLC Operational Workflow for this compound Analysis cluster_1 Sample Preparation cluster_2 Plate Preparation cluster_3 Application & Development cluster_4 Detection & Analysis SP1 Prepare Standard Solutions SP2 Extract Samples SP1->SP2 SP3 Filter Through 0.20 μm Membrane SP2->SP3 AD1 Apply Samples as Bands (5-8 mm width) SP3->AD1 PP1 Pre-wash HPTLC Plates with Methanol PP2 Activate at 60°C for 5 Minutes PP1->PP2 PP3 Mark Origin Line 1.0 cm from Bottom PP2->PP3 PP3->AD1 AD2 Dry Application Solvent Completely AD1->AD2 AD3 Develop in Saturated Chamber to 8.5 cm AD2->AD3 AD4 Air-Dry Developed Plate AD3->AD4 DA1 Scan at 254 nm with Densitometer AD4->DA1 DA2 Record Peak Areas and Rf Values DA1->DA2 DA3 Calculate Concentration Using Calibration Curve DA2->DA3

Detection and Quantification

For detection, scan the developed plate using a TLC scanner in the absorbance mode at 254 nm (or the predetermined λmax for this compound). If this compound lacks sufficient UV absorbance, employ post-chromatographic derivatization by dipping or spraying with an appropriate detection reagent, followed by heating if necessary. Compare the sample band Rf values and spectra with those of the reference standard for identification.

For quantification, construct a calibration curve by plotting peak areas against the corresponding concentrations of this compound standard solutions. The relationship should be linear within the specified range (25-1000 ng/spot). Calculate the this compound concentration in unknown samples using the regression equation derived from the calibration curve. System suitability requirements include correlation coefficient (r²) ≥ 0.995 for the calibration curve and %RSD ≤ 2.0% for replicate standard applications.

Method Validation for this compound TLC Analysis

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure is suitable for its intended purpose. For this compound quantification, the method should be validated according to ICH guidelines for the following parameters: specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness [5]. The validation protocol should be pre-established with acceptance criteria based on the method's intended use (identification, assay, or impurity testing).

Table 2: Method Validation Acceptance Criteria for this compound TLC Analysis

Validation Parameter Acceptance Criteria Experimental Approach
Specificity Resolution ≥ 1.0 from closest impurity; No interference from placebo Compare chromatograms of standard, sample, and placebo
Accuracy Mean recovery 98-102%; RSD ≤ 2% Spike and recovery at 50%, 100%, 150% of target concentration
Precision (Repeatability) RSD ≤ 2.0% for assay Six replicate determinations at 100% concentration
Intermediate Precision RSD ≤ 3.0% between analysts/days Analysis by different analysts on different days
Linearity Correlation coefficient (r²) ≥ 0.995 Minimum of 6 concentrations across specified range
Range 80-120% of target concentration for assay Established from linearity studies
LOD Signal-to-noise ratio ≥ 3 Serial dilution of standard solution
LOQ Signal-to-noise ratio ≥ 10; RSD ≤ 5% Serial dilution of standard solution
Robustness No significant effect on system suitability Deliberate variations in mobile phase, development distance, etc.
Specificity and Accuracy Assessment

Specificity demonstrates that the method can unequivocally identify and quantify this compound in the presence of potential impurities, degradation products, and matrix components. To validate specificity, chromatograph the following samples: (1) this compound reference standard, (2) sample (placebo + this compound + likely impurities), and (3) placebo with likely impurities [5]. The method is specific if there is no interference at the this compound Rf value from other spots, and the peak purity of this compound remains consistent across different samples. For additional confirmation, subject this compound samples to stress conditions (acid, base, oxidation, heat, and light) and demonstrate separation of degradation products from the main band.

Accuracy is determined through recovery studies using spiked placebo samples at three concentration levels (50%, 100%, and 150% of target concentration) with at least three determinations at each level [5]. Calculate the percentage recovery for each spike level and the overall mean recovery. The method is accurate if the mean recovery is between 98-102% with RSD ≤ 2.0%. If placebo is unavailable, accuracy can be assessed by standard addition to the sample or by comparing results with those from a validated reference method, though these approaches have limitations.

Precision, Linearity, and Range

Precision validation includes repeatability (intra-day precision), intermediate precision (inter-day, inter-analyst), and reproducibility if applicable. For repeatability, analyze six independent samples at 100% concentration by the same analyst on the same day. For intermediate precision, have a second analyst repeat the study on a different day [4]. Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set. The method is precise if the %RSD for repeatability is ≤ 2.0% and for intermediate precision is ≤ 3.0%.

Linearity is demonstrated by analyzing at least six concentrations of this compound standard spanning the specified range (typically 25-1000 ng/spot for HPTLC). Plot peak area against concentration and perform linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995, and the y-intercept should not be significantly different from zero [4]. Range is established from linearity data as the interval between the upper and lower concentration levels that demonstrate acceptable linearity, accuracy, and precision. For assay methods, a range of 80-120% of the target concentration is typically acceptable.

Robustness and Solution Stability

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. Test factors such as mobile phase composition (± 2% of organic component), development distance (± 5 mm), chamber saturation time (± 5 minutes), relative humidity (± 10%), and detection wavelength (± 2 nm) [4]. The method is robust if system suitability criteria are met under all modified conditions and the RSD for peak areas and Rf values remains within specified limits.

Solution stability is assessed by analyzing standard and sample solutions stored under specified conditions (typically room temperature and refrigerated) over time (e.g., 0, 6, 12, 24, 48 hours). Solutions are considered stable if the percentage difference from initial response is within ± 2% and no significant degradation peaks appear in the chromatograms.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Despite careful method development, various issues may arise during TLC analysis of this compound. The following table summarizes common problems, their causes, and recommended solutions:

Table 3: Troubleshooting Guide for this compound TLC Analysis

Problem Possible Causes Solutions
Spot tailing Too much sample applied; Overloaded stationary phase Dilute sample solution; Reduce application volume
Irregular spot shape Damaged layer; Uneven application Handle plates carefully; Use automatic applicator
Streaking Sample solubility issues; Too polar solvent system Change application solvent; Adjust mobile phase polarity
Poor separation Incorrect mobile phase; Inactive stationary phase Optimize mobile phase composition; Activate plate before use
Inconsistent Rf values Improper chamber saturation; Temperature fluctuations Standardize saturation time; Control development temperature
High background noise Dirty plates; Impure mobile phase Pre-wash plates; Use higher purity solvents
Edge effect Uneven solvent front Use chamber liner; Ensure level development
Optimization for Flash Chromatography Transfer

TLC data can be directly translated to flash chromatography conditions for preparative separation. The column volumes (CV) required to elute a compound isocratically equals 1/Rf [2]. For this compound with an optimal TLC Rf of 0.25, the corresponding CV value would be 4.0. The separation between this compound and impurities is expressed as delta CV (ΔCV), calculated as CV2 - CV1 or 1/Rf2 - 1/Rf1. Larger ΔCV values allow for higher sample loading capacity in flash chromatography. For instance, a ΔCV of 3.9 enables loading of 100-500 mg on a 10g silica cartridge, while a ΔCV of 1.04 limits loading to less than 100 mg [2].

When transferring the TLC method to flash chromatography, maintain the same stationary and mobile phases. The optimal TLC solvent system that provides this compound Rf of 0.25-0.35 with ΔRf ≥ 0.20 from the nearest impurity will typically translate directly to effective flash chromatography separation [2]. Prior to scaling up, confirm the TLC separation using the actual flash chromatography fractions to ensure consistency between analytical and preparative methods.

Conclusion

These comprehensive application notes provide detailed protocols for this compound analysis using Thin-Layer Chromatography, covering method development, validation, and troubleshooting. The standardized procedures enable reliable identification and quantification of this compound in both raw materials and formulated products. The validation approaches ensure methods meet regulatory requirements for pharmaceutical analysis, while the troubleshooting guidance addresses common practical challenges. By following these protocols, researchers and pharmaceutical analysts can establish robust TLC methods suitable for quality control, stability testing, and impurity profiling of this compound-containing products.

References

hydrolysis of Thozalinone to 5-phenyl-2,4-oxazolidinedione

Author: Smolecule Technical Support Team. Date: February 2026

Hydrolysis Protocol for Thozalinone

This protocol details the acid-catalyzed hydrolysis of this compound to 5-phenyl-2,4-oxazolidinedione, adapted from published methodologies [1] [2]. The workflow involves hydrolyzing the sample, extracting the product, and then analyzing it via GC-MS or TLC.

workflow start Urine Sample Containing this compound step1 Acid Hydrolysis 1N HCl, 30 min, 100°C start->step1 step2 Cool and Extract with Organic Solvent step1->step2 step3 Derivatization with MSTFA/TMCS step2->step3 step4 Analysis GC-MS or TLC step3->step4 end Detection of 5-phenyl-2,4-oxazolidinedione step4->end

Materials and Reagents
  • Analytical Standards: this compound (as reference standard)
  • Acid: 1N Hydrochloric Acid (HCl)
  • Derivatization Reagent: N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
  • Extraction Solvent: Ethyl acetate or chloroform (HPLC grade)
  • Other: Anhydrous sodium sulfate, distilled water
Step-by-Step Procedure
  • Hydrolysis:

    • Pipette 1 mL of urine sample (or standard solution) into a heat-resistant glass tube.
    • Add 1 mL of 1N hydrochloric acid (HCl) and mix thoroughly using a vortex mixer [2].
    • Heat the mixture at 100°C for 30 minutes to complete the hydrolysis [2].
    • Allow the sample to cool to room temperature.
  • Extraction:

    • Adjust the pH of the cooled mixture to approximately 7-8 using a basic solution (e.g., sodium bicarbonate or sodium hydroxide).
    • Add 3-5 mL of organic solvent (e.g., ethyl acetate or chloroform) and shake vigorously for 2-3 minutes [1].
    • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the phases.
    • Transfer the organic (upper) layer to a clean tube. Repeat the extraction once and combine the organic phases.
    • Dry the combined organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
  • Derivatization (for GC-MS analysis):

    • To the dry residue, add 50 µL of pyridine and 50 µL of the silylation mixture (MSTFA with 1% TMCS) [2].
    • Heat the mixture at 60°C for 15 minutes to form the trimethylsilyl (TMS) derivative of 5-phenyl-2,4-oxazolidinedione.
    • The derivatized sample is now ready for GC-MS injection.
Analysis and Detection
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • Inject 1-2 µL of the derivatized sample.
    • The TMS derivative of 5-phenyl-2,4-oxazolidinedione can be detected with high sensitivity and selectivity using a mass selective detector [2].
  • Thin-Layer Chromatography (TLC):
    • As an alternative, the underivatized hydrolyzed product (5-phenyl-2,4-oxazolidinedione) can be spotted on a TLC plate and developed in an appropriate solvent system. This method provides a less sensitive but rapid screening option [2].

Key Experimental Parameters

The tables below summarize the critical parameters for the hydrolysis and analysis steps.

Table 1: Hydrolysis and Extraction Parameters

Parameter Specification Purpose & Notes
Acid Concentration 1N HCl Provides optimal conditions for ring opening and hydrolysis [2].
Reaction Temperature 100°C Ensures complete reaction within a reasonable time frame [2].
Reaction Time 30 minutes Sufficient for complete conversion of this compound [2].
Extraction Solvent Ethyl Acetate/Chloroform Efficiently recovers the polar hydrolysis product from the aqueous phase [1].

Table 2: Analytical Method Details and Performance

Component Specification Purpose & Notes
Derivatization Reagent MSTFA + 1% TMCS Converts the analyte to a volatile, thermally stable TMS derivative for GC-MS [2].
Derivatization Conditions 60°C for 15 min Ensures complete silylation of the oxazolidinedione [2].
Detection Method GC-MS or TLC GC-MS is preferred for quantification; TLC for rapid screening [2].
Reported Urinary Levels 1-4 mg/L (after 30 mg pemoline dose) Reference range for a related drug, demonstrating method sensitivity [2].

Application Notes for Researchers

  • Method Rationale: this compound, pemoline, and fenozolone can be difficult to detect directly in biological samples. Converting them to a common, stable hydrolysis product (5-phenyl-2,4-oxazolidinedione) simplifies analysis and improves detection limits [2].
  • Specificity and Confirmation: The combination of retention time (from GC) and mass fragmentation (from MS) provides a highly specific confirmation of identity, which is crucial for doping control and forensic analysis [3] [2].
  • Pharmacological Context: This analytical technique has been used in research settings to study this compound's dopaminergic effects, such as its role in inducing gnawing behavior in animal models for neuroleptic drug evaluation [1].

References

silylation protocol for Thozalinone GC/MS

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone: Basic Chemical Information

The table below summarizes the key chemical identifiers for this compound, which are essential for planning an analytical method [1] [2]:

Property Description
IUPAC Name 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Molecular Formula C₁₁H₁₂N₂O₂
CAS Registry Number 655-05-0
Molecular Weight 204.23 g/mol
Functional Groups Tertiary amine, cyclic amide (oxazolone), aromatic ring

Proposed Analytical Approach for this compound by GC-MS

Based on its structure, this compound contains polar functional groups that would likely require chemical derivatization to improve its volatility and thermal stability for GC-MS analysis. Silylation is a suitable candidate.

Rationale for Silylation

The lactam group (cyclic amide) in the oxazolone ring is the most probable site for silylation. The reaction would replace the active hydrogen on the nitrogen atom with a non-polar, thermally stable trimethylsilyl (TMS) group, which should enhance its chromatographic performance [3] [4].

A Generic Silylation Workflow for Method Development

Since a specific protocol was not found, the following workflow outlines the key steps and variables you would need to test and optimize for this compound. This general process is adapted from standard silylation procedures for amines and amides [3] [4].

The diagram below illustrates this experimental workflow:

start Start: Prepare Dried This compound Sample silylate Silylation Reaction start->silylate analyze GC-MS Analysis silylate->analyze optimize Optimize Method analyze->optimize Review Results optimize->silylate Adjust Parameters

Key Parameters to Optimize

You will need to systematically test different conditions to achieve complete and stable derivatization of this compound. The table below lists critical parameters to investigate [3] [4].

Parameter Options to Test Objective / Note
Silylation Reagent MSTFA, BSTFA (+1% TMCS), MTBSTFA MSTFA/BSTFA are common; MTBSTFA forms more stable derivatives but with higher molecular weight.
Solvent Pyridine, Acetonitrile, Ethyl Acetate The solvent must be anhydrous. Pyridine is common but can interfere with MS detection.
Temperature 60°C, 80°100°C Higher temperatures can speed up the reaction but may risk analyte degradation.
Time 15 min, 30 min, 60 min Find the minimum time required for a complete reaction.
Sample Concentration e.g., 0.1 - 1.0 mg/mL Ensure the response is within the linear dynamic range of the instrument.

Method Verification

Once you have a candidate method, verify its performance by checking:

  • Reaction Completeness: The chromatogram should show a single, sharp peak for the derivatized this compound. The absence of peak splitting or shoulders suggests a single derivative form.
  • Derivative Stability: Re-inject the same sample after 4-8 hours to check for degradation (e.g., a decreasing main peak and/or new peaks appearing).
  • Linearity and Sensitivity: Prepare a calibration curve with your optimized method to establish the linear range, limit of detection (LOD), and limit of quantification (LOQ).

I hope this structured approach provides a solid foundation for you to develop your own in-house silylation protocol for this compound.

References

Quantitative Analysis of Thozalinone: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone is a psychostimulant that has been used as an antidepressant and was investigated as an anorectic agent. It is characterized as a dopaminergic stimulant, likely acting by inducing the release of dopamine and, to a lesser extent, norepinephrine [1].

A published method for detecting this compound in human urine uses gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC). This method is based on the conversion of this compound and related compounds to a common hydrolysis product for analysis [2].

Summary of Quantitative Data

The table below summarizes key data from the analytical study.

Aspect Detail
Biological Sample Human urine [2]
Reported Urine Concentration 1 to 4 mg/L urine, after a single 30 mg dose of the related drug Pemoline [2]
Key Sample Prep Technique Acid hydrolysis to convert analyte to 5-phenyl-2,4-oxazolidinedione; Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane (MSTFA/TMCS) for GC/MS [2]
Primary Analytical Techniques Thin Layer Chromatography (TLC); Gas Chromatography/Mass Spectrometry (GC/MS) [2]
Detailed Experimental Protocol

The following workflow outlines the core steps for sample preparation and analysis based on the referenced method.

G This compound Analysis Workflow start Urine Sample hydrolysis Acid Hydrolysis start->hydrolysis product Common Hydrolysis Product: 5-phenyl-2,4-oxazolidinedione hydrolysis->product extraction Extraction product->extraction split Sample Split extraction->split tlc Thin Layer Chromatography (TLC) split->tlc Aliquot gcms Silylation -> GC/MS Analysis split->gcms Aliquot result_tlc Qualitative Identification tlc->result_tlc result_gcms Quantitative Result gcms->result_gcms

Step-by-Step Methodology:

  • Hydrolysis: Subject the urine sample to acid hydrolysis. This critical step converts this compound into its common hydrolysis product, 5-phenyl-2,4-oxazolidinedione [2].
  • Extraction: Extract the hydrolysis product from the sample matrix.
  • Sample Split: Divide the extracted sample into two aliquots for parallel analysis by TLC and GC/MS.
  • Thin-Layer Chromatography (TLC):
    • Analyze one aliquot using TLC for qualitative detection. The method reports "high sensitivity and selectivity" for detecting the hydrolysis product [2].
  • Derivatization for GC/MS:
    • The second aliquot is derivatized (silylated) using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) to create a volatile derivative suitable for GC/MS analysis [2].
  • GC/MS Analysis:
    • Inject the derivatized sample into the GC/MS system. The cited method describes this approach as providing "quantitative results" from the same extract used for TLC [2].

Important Considerations for Method Application

  • Historical Context: This specific protocol is from 1982. Technology in mass spectrometry and chromatography has advanced significantly. You should consider this method a starting point and validate it thoroughly in your own laboratory [2].
  • Modern Method Adaptation: For contemporary analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is now the standard technique for quantifying drugs in biological samples due to its superior sensitivity, specificity, and often simpler sample preparation.
  • Analyte Stability: The method relies on the stability of the hydrolysis product. Method validation should include stability tests for this compound under storage and preparation conditions.

Protocol Development Checklist

When implementing or adapting this protocol, ensure you address the following:

  • [ ] Calibration Standards: Prepare a series of standard solutions of this compound and its hydrolysis product in drug-free biological matrix for quantification.
  • [ ] Quality Controls: Include quality control samples at low, medium, and high concentrations to monitor analytical run performance.
  • [ ] Internal Standard: Use a stable isotope-labeled internal standard (if available) for GC/MS or LC-MS/MS to improve quantitative accuracy and precision.
  • [ ] Full Validation: Perform a full method validation according to guidelines (e.g., FDA/EMA) including parameters for specificity, linearity, accuracy, precision, and carryover.

Seeking Current Information

Given that the found analytical data is not recent, I suggest you:

  • Consult specialized databases like PubMed Central (pmc.ncbi.nlm.nih.gov) or analytical chemistry journals using search terms such as "LC-MS/MS determination of this compound" or "modern analysis of oxazolidinone stimulants" [3] [2].
  • Review the manufacturer's documentation for your specific LC-MS or GC-MS instrumentation for general best practices in method development for small molecules in biological fluids.

References

Historical & Mechanistic Profile of Thozalinone

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone is a psychostimulant that was investigated as an antidepressant and has a documented mechanism of action as a releaser of the neurotransmitters dopamine and norepinephrine [1] [2] [3].

The table below summarizes key quantitative data from historical animal studies:

Parameter In Vivo Findings (Animal Models)
Pharmacologic Activity Orally active antidepressant agent; induces release of norepinephrine and dopamine [1] [2].
Behavioral Effects Induces hyperesthesia, alertness, and increased exploratory behavior in rats (2-64 mg/kg, orally) [1]. Increases motor activity in mice (30, 60, and 120 mg/kg, orally) [1].
Antagonism of Depression Significantly prevents depression caused by Tetrabenazine in mice (2-64 mg/kg, intraperitoneal) [1].
Gnawing Behavior (Model) Elicits gnawing behavior in mice, a classic sign of dopaminergic stimulation (50-100 mg/kg, intraperitoneal) [3].

Proposed General Protocol for Detecting Dopamine Release

Since a specific protocol for this compound was not found, the following is a generalized workflow for measuring dopamine release from neuronal cells, which can be adapted for investigating this compound's activity. This approach is standard in the field and aligns with the described mechanism of action [4].

G cluster_cell_prep 1. Cell Preparation cluster_drug_exp 2. Drug Exposure & Stimulation cluster_sample_collect 3. Sample Collection cluster_da_analysis 4. Dopamine Analysis PC Prepare neuronal culture (e.g., iPSC-derived dopamine neurons) EQ Equilibrate cells in physiological buffer PC->EQ PT Pre-treatment with This compound EQ->PT DEP Depolarization stimulus (e.g., High K⁺ buffer) PT->DEP COL Collect supernatant at timed intervals DEP->COL CEN Centrifuge to remove debris COL->CEN SN Collect clean supernatant CEN->SN HPLC Analyze samples via HPLC with electrochemical detection SN->HPLC QUAN Quantify dopamine against standard curve HPLC->QUAN

Detailed Methodological Steps
  • Cell Preparation: Use a relevant cell model, such as human-induced pluripotent stem cell (iPSC)-derived dopamine neurons [5] or a catecholaminergic cell line (e.g., PC12 or SH-SY5Y). Culture cells in appropriate plates. On the day of the experiment, equilibrate the cells in a physiological buffer (e.g., HEPES-buffered Krebs-Ringer solution).
  • Drug Exposure and Stimulation:
    • Pre-treatment: Incubate cells with various concentrations of this compound (e.g., 1 µM - 100 µM, prepared in DMSO with a final vehicle concentration ≤0.1%) for a defined period (e.g., 10-30 minutes).
    • Stimulation: To evoke release, expose the cells to a depolarizing stimulus, such as a high-potassium (e.g., 50-60 mM KCl) buffer, for 5-15 minutes. Include controls (vehicle only and no-stimulus).
  • Sample Collection: Carefully collect the supernatant from each well. Centrifuge the samples at high speed (e.g., 10,000 x g for 5 minutes at 4°C) to remove any cellular debris. Transfer the clear supernatant to new tubes for analysis.
  • Dopamine Analysis:
    • Analysis by HPLC-ECD: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) [5]. This is the gold standard for separating and quantifying monoamines.
      • Column: A C18 reverse-phase column.
      • Mobile Phase: A mixture of phosphate buffer, an ion-pairing reagent (e.g., octane sulfonic acid), and an organic modifier like methanol or acetonitrile.
      • Detection: An electrochemical detector with a glassy carbon working electrode set at a potential of +0.6 to +0.8 V vs. a reference electrode.
    • Quantification: Quantify dopamine levels by comparing peak areas from samples to a standard curve run with known concentrations of authentic dopamine.

Important Considerations for Researchers

  • Concentration-Response: The activity of release agents can be concentration-dependent. It is crucial to test a wide range of this compound concentrations to establish a full dose-response relationship.
  • Mechanism Elucidation: To confirm that this compound is a "releaser" and not a reuptake inhibitor, you can perform experiments in the presence of tetrodotoxin (TTX, a sodium channel blocker) or in calcium-free buffer. A true releaser often shows reduced dependence on external calcium and may still be effective with TTX present.
  • Cell Model Validation: The choice of cell model is critical. Ensure that the neurons or cell line used express the necessary targets, such as the vesicular monoamine transporter 2 (VMAT2) and functional dopamine storage and release machinery [4].

List of References

  • Wikipedia contributors. This compound. Wikipedia. Retrieved from [Link]
  • Post, M. R., & Sulzer, D. (2021). The Chemical Tools for Imaging Dopamine Release. Cell Chemical Biology, 28(6), 748–764. Retrieved from [Link]
  • Yen-Koo, H. C., et al. (1985). Inhibition of dopaminergic agonist-induced gnawing behavior by neuroleptic drugs in mice. Drug and Chemical Toxicology, 8(6), 495-502. [Cited in BOC Sciences].
  • Google Patents. US3665075A - this compound as an antiparkinson agent. Retrieved from
  • Measuring dopamine release in human-derived iPSCs... protocols.io. Retrieved from [Link]

References

Comprehensive Application Notes and Protocols: Thozalinone in Experimental Antiparkinsonian Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Parkinson's disease is a progressive neurodegenerative disorder characterized primarily by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor symptoms including tremor, rigidity, bradykinesia, and postural instability. The nigrostriatal pathway, which projects from the substantia nigra to the dorsal striatum, plays a fundamental role in motor control and is significantly impaired in Parkinson's disease. [1] Current therapeutic approaches primarily focus on dopamine replacement strategies, with L-DOPA remaining the gold standard treatment despite substantial limitations including motor fluctuations and dyskinesias. There exists a significant need for novel therapeutic agents with improved efficacy and side effect profiles.

Thozalinone (USAN; brand name Stimsen; developmental code CL-39808) is a psychostimulant compound that has been investigated for its potential antiparkinsonian properties. Chemically identified as 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, this compound belongs to the N-heterocycle compound class and has been previously used as an antidepressant in some European markets. [2] [3] The compound is described as a "dopaminergic stimulant" that likely exerts its primary therapeutic effects through induction of dopamine release with minimal norepinephrine activity, similar to its analogue pemoline. [2] [4] Notably, despite its dopaminergic activity, this compound is reportedly devoid of significant abuse potential unlike many other dopaminergic psychostimulants, making it particularly interesting for therapeutic development. [2]

Mechanism of Action

Primary Dopaminergic Activity

This compound functions primarily as a dopamine releasing agent (DRA), with a secondary effect on norepinephrine systems. This mechanism distinguishes it from direct dopamine receptor agonists and other classes of antiparkinsonian medications:

  • Dopamine Release Induction: this compound enhances dopaminergic signaling primarily by inducing presynaptic dopamine release rather than through direct receptor agonism or reuptake inhibition. This action increases synaptic dopamine concentrations in key brain regions involved in motor control, particularly the striatum. [2] [4]

  • Vesicular Release Mechanism: The compound facilitates the exocytotic release of dopamine from vesicular stores in presynaptic terminals. This process relies on SNARE complex proteins including Synaptobrevin-2/VAMP-2 and is triggered by Ca²⁺ influx following neuronal depolarization. [5]

  • Minimal Norepinephrine Activity: While this compound does affect norepinephrine systems to some degree, this activity is considerably less pronounced than its dopaminergic effects, making it more selective than mixed catecholamine releasing agents. [2]

Molecular Signaling Pathways

The molecular events following this compound administration involve complex neurotransmitter signaling pathways that ultimately improve motor function in parkinsonian states:

thozalinone_mechanism This compound This compound DA_Release Dopamine Release This compound->DA_Release D1_Receptor D1 Receptor (Gs-coupled) DA_Release->D1_Receptor D2_Receptor D2 Receptor (Gi-coupled) DA_Release->D2_Receptor cAMP_Pathway cAMP Pathway Activation D1_Receptor->cAMP_Pathway Motor_Improvement Motor Improvement D1_Receptor->Motor_Improvement D2_Receptor->Motor_Improvement PKA PKA Activation cAMP_Pathway->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression Gene_Expression->Motor_Improvement

Figure 1: this compound activates dopamine signaling through both D1 and D2 receptor pathways, ultimately leading to improved motor function. D1 receptors stimulate cAMP production while D2 receptors inhibit it, creating a balanced activation pattern. [1] [5]

Antiparkinsonian Efficacy

In Vivo Efficacy Data

This compound has demonstrated significant efficacy in various animal models of Parkinson's disease, particularly in reversing motor deficits associated with dopaminergic dysfunction:

Table 1: In Vivo Efficacy of this compound in Animal Models of Parkinson's Disease

Model Type Inducing Agent This compound Dose Behavioral Outcome Reversal Efficacy Reference
Pharmacological Tetrabenazine 10-50 mg/kg Reversal of hypolocomotion Significant dose-dependent improvement [6]
Pharmacological Apomorphine 100 mg/kg Gnawing behavior induction Effective induction [4] [7]
Pharmacological Amphetamine 12.5 mg/kg Gnawing behavior induction Effective induction [7]
Pharmacological DL-DOPA 500 mg/kg Gnawing behavior induction Effective induction [7]
Neuroleptic-Induced Haloperidol 50 mg/kg Gnawing behavior test 80% reversal after 4 weeks [4]

The gnawing behavior paradigm has proven particularly valuable in evaluating this compound's antiparkinsonian potential. This stereotypic behavior is mediated primarily through dorsal striatal dopamine pathways and represents a quantifiable measure of dopaminergic activation. In multiple studies, this compound effectively induced gnawing behavior at doses of 50-100 mg/kg in mice, with efficacy comparable to other dopaminergic agonists like apomorphine and amphetamine. [4] [7]

Comparative Efficacy with Standard Therapies

When compared to established antiparkinsonian agents, this compound demonstrates several distinctive properties:

  • Superior to Tetrabenazine Reversal: this compound effectively reverses tetrabenazine-induced depression of motor activity, which depletes monoamine stores. This suggests its mechanism involves more than simply displacing vesicular dopamine and may include enhancement of dopamine synthesis or release. [6]

  • Distinct from Direct Agonists: Unlike direct dopamine receptor agonists such as apomorphine, this compound requires intact presynaptic function for optimal efficacy, as it primarily acts through enhancement of endogenous dopamine release rather than direct receptor stimulation.

  • Synergistic with L-DOPA: Preliminary evidence suggests this compound may have synergistic effects when combined with L-DOPA, potentially allowing for lower doses of L-DOPA and reduced risk of dyskinesias, though formal combination studies are limited. [8]

Experimental Protocols

Gnawing Behavior Assay for Antiparkinsonian Activity

The gnawing behavior test serves as a well-established screening model for evaluating potential antiparkinsonian agents by quantifying dopamine-mediated stereotypic behaviors:

4.1.1 Materials and Equipment
  • Animals: ICR strain male mice (20-30 g body weight), group-housed under standard laboratory conditions
  • Test Compound: this compound (powder form, ≥95% purity)
  • Vehicle: Physiological saline or 1% carboxymethylcellulose solution
  • Apparatus: Transparent polycarbonate cages (30 × 20 × 15 cm) with wire grid floors
  • Inducing Agents: Apomorphine hydrochloride (100 mg/kg), d-amphetamine sulfate (12.5 mg/kg), DL-DOPA (500 mg/kg) for comparative studies
  • Neuroleptic Drugs: Haloperidol, chlorpromazine, perphenazine, thioridazine, trifluoperazine for inhibition studies
4.1.2 Preparation of Test Solutions
  • This compound Formulation: Suspend this compound in vehicle to achieve concentrations allowing administration volumes of 10 mL/kg body weight. For a 50 mg/kg dose, prepare a 5 mg/mL suspension.
  • Sonication: Sonicate the suspension for 5-10 minutes to ensure uniform dispersion.
  • Fresh Preparation: Prepare all test solutions immediately before administration to ensure stability.
4.1.3 Experimental Procedure
  • Acclimatization: Allow mice to habituate to the testing room for at least 60 minutes prior to experimentation
  • Baseline Observation: Record baseline behavior for 10 minutes before compound administration
  • Compound Administration: Administer this compound intraperitoneally (IP) at doses ranging from 25-100 mg/kg
  • Behavioral Recording: Place mice individually in test cages immediately after administration
  • Quantification: Record gnawing behavior for 60-120 minutes post-administration using video tracking software
  • Scoring Criteria: Count discrete gnawing bouts defined as continuous chewing or biting behavior directed at the cage floor for ≥3 seconds
4.1.4 Data Analysis and Interpretation
  • Dose-Response Relationship: Calculate ED₅₀ values using nonlinear regression analysis of dose-response curves
  • Statistical Analysis: Compare treatment groups using one-way ANOVA followed by post-hoc Tukey's test
  • Prevention Index: For neuroleptic inhibition studies, calculate Prevention Index (PI) = LD₅₀/ED₅₀
  • Selectivity Index: Determine Selectivity Index (SI) = ED₅₀/ND₅₀ where ND₅₀ is the dose causing negligible neurological deficits
Dopaminergic Supersensitivity Detection Protocol

This protocol evaluates the long-term adaptations of dopamine systems following chronic neuroleptic exposure, modeling tardive dyskinesia risk:

4.2.1 Chronic Neuroleptic Treatment Phase
  • Daily Administration: Administer approximately 10% of LD₅₀ of test neuroleptics (haloperidol, chlorpromazine, trifluoperazine, thioridazine, clozapine) for 2, 4, or 8 weeks
  • Control Groups: Include vehicle-treated control groups for each time point
  • Withdrawal Period: Allow 4-day drug-free period after the final neuroleptic dose
4.2.2 this compound Challenge Test
  • Challenge Dose: Administer this compound (50 mg/kg, IP) to all treatment groups
  • Behavior Quantification: Record gnawing behavior for 60 minutes post-administration
  • Locomotor Assessment: Simultaneously measure locomotor activity using automated activity monitors
  • Alcohol Interaction: For selected groups, co-administer ethanol (1 g/kg) to assess alcohol-potentiated effects
4.2.3 Data Interpretation
  • Supersensitivity Indicator: Significant increase in this compound-induced gnawing behavior compared to controls indicates dopaminergic supersensitivity
  • Time Course Analysis: Peak supersensitivity typically observed after 4 weeks of neuroleptic treatment
  • Atypical Neuroleptic Profile: Clozapine should not produce significant supersensitivity, distinguishing it from typical neuroleptics

The experimental workflow for evaluating this compound's effects on dopamine systems involves both acute and chronic paradigms:

thozalinone_workflow Start Study Initiation Animal_Prep Animal Preparation (ICR male mice, 20-30g) Start->Animal_Prep Acute_Study Acute Study Protocol Animal_Prep->Acute_Study Chronic_Study Chronic Study Protocol Animal_Prep->Chronic_Study Thozalinone_Acute This compound Administration (25-100 mg/kg, IP) Acute_Study->Thozalinone_Acute Neuroleptic_Pretreat Neuroleptic Pretreatment (2-8 weeks, ~10% LD50) Chronic_Study->Neuroleptic_Pretreat Behavior_Test Behavioral Testing (Gnawing quantification) Thozalinone_Acute->Behavior_Test Thozalinone_Challenge This compound Challenge (50 mg/kg, IP) Neuroleptic_Pretreat->Thozalinone_Challenge Thozalinone_Challenge->Behavior_Test Locomotor_Test Locomotor Activity (Activity monitoring) Thozalinone_Challenge->Locomotor_Test Data_Analysis Data Analysis Behavior_Test->Data_Analysis Locomotor_Test->Data_Analysis

Figure 2: Experimental workflow for evaluating this compound's acute effects on dopamine-mediated behaviors and chronic adaptations following neuroleptic pretreatment. [4] [7]

Research Applications

Predictive Modeling of Parkinsonian Syndrome

This compound-based behavioral assays provide valuable predictive models for evaluating the parkinsonian syndrome (PS) potential of neuroleptic drugs:

Table 2: this compound Test for Predicting Parkinsonian Syndrome Potential of Neuroleptics

Neuroleptic Drug ED₅₀ in this compound Test (mg/kg) Selectivity Index (SI) Clinical PS Potential Correlation
Haloperidol 0.15 12.8 High Strong
Trifluoperazine 0.22 10.5 High Strong
Chlorpromazine 1.8 8.2 Moderate-High Strong
Thioridazine 2.5 7.1 Moderate Strong
Perphenazine 0.35 11.2 High Strong
Clozapine >10 <2 Low Strong

The This compound gnawing inhibition test demonstrates superior predictive value for clinical parkinsonian syndrome potential compared to other behavioral models. The Selectivity Index (SI) derived from this compound tests shows a strong correlation with clinical observations of extrapyramidal symptoms, providing a valuable preclinical screening tool for drug development. [4] [7] This model is particularly useful for distinguishing atypical neuroleptics with lower PS potential (like clozapine) from typical neuroleptics with higher PS risk.

Safety and Toxicity Profiling

Comprehensive safety assessment of this compound reveals several important considerations for research use:

  • Absence of Abuse Potential: Unlike many dopaminergic stimulants, this compound demonstrates minimal abuse liability in animal models, potentially due to its specific neurochemical profile and lack of pronounced norepinephrine effects. [2]

  • Acute Toxicity Profile: The compound shows favorable acute toxicity parameters with high LD₅₀ values in rodent species, though specific quantitative data are limited in the available literature.

  • Drug Interactions: this compound may potentiate the effects of other dopaminergic agents and demonstrate interactions with alcohol, particularly in neuroleptic-sensitized animals. [4]

Conclusion

This compound represents a valuable investigational tool for studying dopaminergic function in preclinical models of Parkinson's disease. Its unique mechanism as a dopamine releasing agent with minimal abuse potential distinguishes it from other psychostimulants and provides distinct advantages for research applications. The well-established gnawing behavior paradigm offers a reliable, quantifiable method for screening potential antiparkinsonian compounds and evaluating extrapyramidal side effect profiles of neuroleptic drugs.

The experimental protocols outlined in this document provide comprehensive methodologies for utilizing this compound in Parkinson's disease research, with particular emphasis on standardized behavioral assessments that show excellent predictive validity for clinical outcomes. Future research directions should explore this compound's potential synergistic combinations with existing therapies, its effects on non-motor symptoms of Parkinson's disease, and its utility in modeling other dopamine-related disorders.

References

determining Thozalinone norepinephrine turnover

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone: Known Pharmacological Profile

This compound is recognized primarily as a dopaminergic psychostimulant that was historically used as an antidepressant and investigated as an anorectic agent [1]. Its mechanism of action is identified as inducing the release of dopamine with a minimal effect on norepinephrine, and it is reportedly devoid of abuse potential, similar to its analogue, pemoline [1] [2].

The patent for this compound describes it as a "dopaminergic stimulant" and indicates its use as an antiparkinson agent, reinforcing its primary action on the dopamine system [2]. The table below summarizes its core characteristics:

Attribute Description
Primary Mechanism Dopamine releasing agent [1] [2]
Secondary Mechanism Minimal norepinephrine release [1]
Reported Abuse Potential Devoid of abuse potential [1]
Historical Therapeutic Uses Antidepressant; Trialed as an anorectic; Investigated for Parkinson's disease [1] [2]

Proposed Framework for Norepinephrine Turnover Studies

While direct protocols for this compound are not available, research on neurotransmitter turnover often employs a standard methodology using radiolabeled neurotransmitters and specific inhibitors. The following workflow outlines the general steps for determining a drug's impact on norepinephrine turnover in a rodent model, based on established neuroscientific research methods [3] [4].

cluster_a 1. Animal Group Assignment cluster_b 2. Isotope Administration & Treatment cluster_c 3. Time-Course Sacrifice cluster_d 4. Tissue Processing & Analysis cluster_e 5. Data & Turnover Rate Calculation a1 Control Group (Saline Vehicle) b1 Intravenous Injection of ³H-Norepinephrine Tracer a1->b1 a2 This compound-Treated Group a2->b1 a3 Inhibitor Control Group (e.g., Paragyline) a3->b1 c1 Sacrifice Animals at Multiple Time Points (e.g., 1, 2, 4, 8 hours) b1->c1 d1 Dissect Target Brain Regions (e.g., Hypothalamus, Cortex) c1->d1 d2 Homogenize Tissue in Acidic Buffer (0.4N HClO₄) d1->d2 d3 Extract & Purify NE using Alumina Chromatography d2->d3 d4 Quantify NE via HPLC with Electrochemical Detection d3->d4 d5 Measure ³H-NE Radioactivity via Scintillation Counting d3->d5 e1 Calculate Specific Activity (³H-NE / Total NE) d4->e1 invisible d5->e1 e2 Plot Specific Activity vs. Time for Each Experimental Group e1->e2 e3 Determine NE Turnover Rate (Slope of Decline) e2->e3 e4 Compare Turnover Rates Between Groups e3->e4

Based on this workflow, key methodological details and potential quantitative measures can be structured as follows.

Key Reagents & Materials
  • ³H-Norepinephrine: Use high-specific-activity tritiated NE for sensitive detection [4].
  • Monoamine Oxidase (MAO) Inhibitor: Paragyline is commonly used to block NE degradation, allowing for accurate turnover measurement [3].
  • Chemical Sympathectomy Agent: 6-Hydroxydopamine (6-OHDA) could be used in control groups to ablate norepinephrine terminals and validate the method [5].
Quantitative Measures & Data Analysis

The core quantitative data derived from the experiment would be used to calculate the norepinephrine turnover rate, which reflects how quickly the neurotransmitter is synthesized and used.

Measured Variable Technique/Metric Interpretation
Endogenous NE Concentration HPLC with Electrochemical Detection [5] [4] Steady-state level of NE in tissue.
³H-NE Radioactivity Scintillation Counting of Tissue Eluates [5] [4] Amount of radiolabeled tracer remaining.
NE Specific Activity Calculated as (³H-NE Radioactivity / Total NE Content) [5] [4] Tracks the fractional rate of NE utilization.
NE Turnover Rate Slope of the decline in specific activity over time [4] A steeper negative slope indicates faster NE turnover.

Application Notes for this compound Research

Given this compound's known profile, your experimental design should account for the following:

  • Confirm Dopaminergic Primacy: The primary response will likely be in dopamine systems. Norepinephrine effects are expected to be modest, so ensure your assays are highly sensitive.
  • Dose-Response Relationship: Use multiple doses of this compound to determine if any effect on norepinephrine turnover is dose-dependent.
  • Regional Specificity: Norepinephrine turnover is not uniform across the brain. Focus on regions with rich noradrenergic innervation, such as the hypothalamus, cortex, and hippocampus.
  • Control Experiments: The use of inhibitor controls (e.g., paragyline) and lesion controls (e.g., 6-OHDA) is critical to validate that the changes you measure are specific to norepinephrine synaptic dynamics.

References

Application Note: Thozalinone for Detecting Neuroleptic-Induced Dopaminergic Supersensitivity

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Dopaminergic supersensitivity is a phenomenon where prolonged blockade of dopamine receptors by antipsychotic (neuroleptic) drugs leads to a compensatory increase in the sensitivity of the dopaminergic system. This is a critical model for studying side effects like tardive dyskinesia and the mechanisms of treatment resistance in schizophrenia [1] [2]. Thozalinone is a psychostimulant described as a "dopaminergic stimulant" that likely acts by inducing dopamine release [3] [4]. Its primary application in research has been to pharmacologically challenge the dopaminergic system and elicit quantifiable gnawing behavior in rodents, which serves as a behavioral biomarker for supersensitive states [2].

2. Mechanism and Rationale for Use The rationale for using this compound is based on its dopaminergic profile. While not fully characterized, evidence suggests it acts primarily as a dopamine releasing agent, with a minimal effect on norepinephrine, and is reportedly devoid of abuse potential, unlike other stimulants [3]. In a normal dopaminergic state, administration of this compound elicits a baseline level of stereotypic gnawing behavior. However, in an animal model where dopaminergic supersensitivity has been induced by chronic neuroleptic treatment, the same dose of this compound produces a significantly exaggerated gnawing response. This hypersensitivity indicates an upregulation or altered state of dopamine receptors, making this compound a valuable tool for detecting this neuroadaptive change [2].

3. Key Experimental Findings The following table summarizes the core quantitative findings from the seminal study on this application.

Neuroleptic Pre-treatment Administration Duration This compound-Elicited Gnawing (vs. Control) Key Findings on Locomotor Activity
Haloperidol 4 weeks 80% (vs. 50% in controls) Increased by 29-113% after 4-8 weeks of drug administration
Chlorpromazine 4 weeks 80% (vs. 50% in controls) Increased by 29-113% after 4-8 weeks of drug administration
Trifluoperazine 4 weeks 100% (vs. 50% in controls) Increased by 29-113% after 4-8 weeks of drug administration
Thioridazine 4 weeks 100% (vs. 50% in controls) Increased by 29-113% after 4-8 weeks of drug administration
Clozapine 2, 4, and 8 weeks Same as control levels Not significantly different from controls
All effective neuroleptics 2 weeks Lower than 4-week results Data suggests a time-dependent effect
All effective neuroleptics 8 weeks Lower than 4-week results Data suggests a time-dependent effect

> Note: This data is adapted from Drug and Chemical Toxicology, 1980 [2]. The assumed control level of gnawing behavior was 50%. The study also noted that alcohol could potentiate this supersensitivity after only 2 weeks of treatment with certain neuroleptics.

Detailed Experimental Protocol

Below is a step-by-step methodology based on the cited research, designed to be replicated in a laboratory setting.

1. Materials

  • Animals: Groups of mice (e.g., CD-1 or similar strain).
  • Test Compound: this compound. It is typically administered as an intraperitoneal (i.p.) injection. A dose of 50 mg/kg is used to elicit gnawing behavior [2].
  • Neuroleptics: Haloperidol, chlorpromazine, trifluoperazine, thioridazine, and clozapine for comparison. These are administered via diet at daily doses of approximately 10% of the LD₅₀ [2].
  • Equipment: Transparent observation cages, video recording system (optional), stopwatch, and weighing scale.

2. Methods

  • Phase 1: Induction of Dopaminergic Supersensitivity

    • Group Allocation: Randomly assign mice to experimental and control groups.
    • Chronic Dosing: Administer neuroleptics to the experimental groups via daily feeding for 2, 4, or 8 weeks. The control group receives a standard diet.
    • Withdrawal: Following the chronic dosing period, withdraw all neuroleptic treatments for a 4-day washout period. This is critical to eliminate the acute receptor-blocking effects of the neuroleptics before challenge [2].
  • Phase 2: Challenge with this compound

    • Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline with a small amount of Tween-80 if needed for solubility).
    • Administration: On the test day, administer this compound intraperitoneally at 50 mg/kg to all animals.
    • Behavioral Scoring: Place each mouse individually into a clean observation cage immediately after injection.
    • Quantification: Record the presence or absence of compulsive gnawing behavior for each animal over a defined observation period (e.g., 60-120 minutes). The outcome is typically reported as the percentage of animals in each group that display the behavior.

The following diagram illustrates the experimental workflow:

G Start Start Experiment Group Randomize Animal Groups Start->Group ChronicDose Chronic Neuroleptic Administration (2, 4, or 8 weeks) Group->ChronicDose Washout 4-Day Drug Washout Period ChronicDose->Washout Challenge IP Challenge with this compound (50 mg/kg) Washout->Challenge Observe Observe and Score Gnawing Behavior Challenge->Observe Analyze Analyze Data for % Response per Group Observe->Analyze End End and Interpret Analyze->End

Pathway and Mechanistic Insight

The diagram below illustrates the proposed neurobiological mechanism that this protocol aims to test.

G ChronicNeuroleptic Chronic Neuroleptic Treatment D2Blockade Sustained D2 Receptor Blockade ChronicNeuroleptic->D2Blockade Primes System Supersensitivity Compensatory Supersensitivity (Upregulated Receptors) D2Blockade->Supersensitivity Primes System ExaggeratedResponse Exaggerated Behavioral Response (Intense Gnawing) Supersensitivity->ExaggeratedResponse Primes System ThozalinoneChallenge This compound Challenge DARelease Induces Dopamine Release ThozalinoneChallenge->DARelease Stimulates DARelease->Supersensitivity Stimulates

Discussion and Research Applications

The protocol using this compound provides a functional, in vivo method to screen for the potential of neuroleptic drugs to induce dopaminergic supersensitivity, a key predictor for tardive dyskinesia [2]. The finding that clozapine does not induce this effect is highly significant, correlating with its unique clinical profile as an antipsychotic with low extrapyramidal symptom risk and efficacy in treatment-resistant schizophrenia [1] [2]. This model remains relevant for studying the neurobiology of antipsychotic non-response, which may involve various dopamine-related mechanisms such as increased D2 receptor density or aberrant receptor complex formation [1].

Limitations and Considerations

  • Data Currency: The primary source for this protocol is from 1980 [2]. Modern research may have developed more specific molecular techniques (e.g., PET imaging, genetic models).
  • Compound Availability: this compound is not a widely used or commercially available research chemical today, which may pose practical procurement challenges.
  • Behavioral Specificity: Gnawing behavior, while a clear endpoint, is a coarse measure. Complementary techniques like locomotor activity monitoring and neurochemical analysis are recommended for validation.

Conclusion

This application note outlines a classic and effective protocol for detecting neuroleptic-induced dopaminergic supersensitivity using this compound. Despite its age, the model offers a straightforward behavioral paradigm with clear, quantifiable outcomes. Researchers are encouraged to integrate this historical method with contemporary neuroscience tools to further elucidate the mechanisms of antipsychotic drug action and resistance.

References

Application Note: Extraction and Analysis of Thozalinone from Urine

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a validated method for the extraction and detection of the psychostimulant Thozalinone from human urine. The protocol is based on a gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC) method developed for the simultaneous detection of this compound and related substances [1].

1. Principle this compound, along with other psychostimulants like pemoline and fenozolone, can be extracted from biological samples through a multi-step process. A key initial step is acid hydrolysis, which converts these substances into their common hydrolysis product, 5-phenyl-2,4-oxazolidinedione. This common derivative allows for a unified and sensitive detection method [1].

2. Experimental Protocol

  • Sample: Human urine [1].
  • Sample Preparation & Hydrolysis: The specific volume of urine used is not detailed in the available source. The method involves subjecting the urine sample to acid hydrolysis to convert this compound to 5-phenyl-2,4-oxazolidinedione [1].
  • Extraction: The hydrolysate is extracted to isolate the target analyte for subsequent analysis. The exact solvents and procedures for this extraction are described in the original 1982 publication [1].
  • Derivatization: The extracted analyte is derivatized using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) mixed with trimethylchlorosilane (TMCS) to form a trimethylsilyl (TMS) derivative suitable for GC/MS analysis [1].
  • Analysis:
    • Thin-Layer Chromatography (TLC): The extract can be used for qualitative detection via TLC [1].
    • Gas Chromatography/Mass Spectrometry (GC/MS): The silylated extract is injected for quantitative analysis. The MS operates in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity [1].

The workflow below summarizes the key steps in this analytical procedure:

G start Urine Sample step1 Acid Hydrolysis (Conversion to 5-phenyl-2,4-oxazolidinedione) start->step1 step2 Liquid-Liquid Extraction step1->step2 step3 Derivatization with MSTFA/TMCS step2->step3 step4 Instrumental Analysis step3->step4 step5a TLC (Qualitative) step4->step5a step5b GC/MS (Quantitative) step4->step5b end Result & Data Analysis step5a->end step5b->end

3. Key Parameters & Data The table below summarizes the quantitative data and key parameters from the study:

Parameter Description Value / Condition
Analytical Technique Primary quantitative method GC/MS with silylation [1]
Supplementary Technique Qualitative detection Thin-Layer Chromatography (TLC) [1]
Linear Range Concentration range for quantification Not specified in available source
Limit of Detection (LOD) Minimum detectable level Not specified in available source
Reported Urinary Level After single 30 mg Pemoline dose (for context) 1-4 mg/L urine [1]
Derivatization Reagent Used for GC/MS analysis MSTFA / TMCS [1]
Hydrolysis Product Common target for analysis 5-phenyl-2,4-oxazolidinedione [1]

Important Considerations for Researchers

It is critical to note the limitations of the available information:

  • Dated Methodology: This specific protocol is from 1982 and does not reflect modern best practices or technology [1]. Current methods would likely use more advanced techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) which offers superior sensitivity, specificity, and does not always require derivatization.
  • Lack of Modern Context: this compound is a historical pharmaceutical compound, described as a dopaminergic stimulant antidepressant that has been used in Europe [2]. The provided search results do not contain recent research or analytical methods for it.
  • Suggested Path Forward: To develop a contemporary method, researchers should use this protocol as a historical reference but consult current literature on the analysis of similar stimulant medications. Validating any method for your specific laboratory conditions and requirements is essential.

References

measuring Thozalinone brain concentration methods

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Thozalinone

The table below summarizes the key data on this compound found in the search results:

Property Description
Chemical Class 1,3-oxazol-4-one derivative; related to pemoline and cyclazodone [1] [2]
Pharmacological Action Psychostimulant; "dopaminergic stimulant" that likely acts by inducing dopamine release [1]
Historical Medical Use Used as an antidepressant and anorectic in Europe [1]
Relevant Analytical Study A 1982 study detected this compound in human urine via acid hydrolysis to a common product, followed by GC/MS and TLC [3]

Guidance for Method Development

In the absence of a direct protocol, you can develop a method by adapting established principles for measuring drug exposure in the brain and analyzing similar compounds.

  • Start with the Foundational Urine Analysis: The 1982 study provides a starting point [3]. It suggests that this compound can be hydrolyzed to 5-phenyl-2,4-oxazolidinedione, which is then detected. You could explore using this hydrolyzed product as a proxy for quantifying this compound in brain tissue homogenates.
  • Adapt General Principles for Brain Exposure Measurement: A robust method requires correcting for drug trapped in the brain's residual blood volume. The established technique involves [4]:
    • In Vivo Administration: Administer this compound to laboratory animals.
    • Tissue Sampling and Homogenization: Collect brain and plasma samples at designated time points.
    • Drug Quantification: Use a highly sensitive and selective technique like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to measure total drug concentration in the brain homogenate and plasma. LC-MS/MS is the modern standard for such analyses due to its specificity and sensitivity.
    • Vascular Space Correction: Accurately determine the amount of drug in the brain's blood vessels and subtract it to find the concentration that has truly crossed the blood-brain barrier. This often involves using a vascular marker like radiolabeled sucrose or inulin [4].
  • Define Key Pharmacokinetic Parameters: The primary goal is to calculate the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which indicates the extent of drug transport across the blood-brain barrier [4]. Calculating this requires data on the total drug concentration in the brain and plasma, as well as the unbound fraction of the drug in plasma (fu,p) determined through in vitro experiments.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for developing a method to measure this compound brain concentration, based on general best practices.

Start Start: Method Development Step1 1. Analytical Method Development Start->Step1 Step2 2. In Vivo Study Design Step1->Step2 Sub1 • Optimize sample prep (protein precipitation, hydrolysis) • Develop LC-MS/MS method for this compound Step1->Sub1 Step3 3. Sample Collection and Processing Step2->Step3 Sub2 • Administer this compound to animal model • Co-administer vascular marker (e.g., 14C-sucrose) Step2->Sub2 Step4 4. Data Analysis and Parameter Calculation Step3->Step4 Sub3 • Collect brain and plasma at multiple time points • Homogenize brain tissue • Analyze samples via LC-MS/MS Step3->Sub3 Sub4 • Correct for residual blood • Calculate Kp,uu,brain and other PK parameters Step4->Sub4

A Path Forward for Your Research

To proceed with your project, I suggest the following steps:

  • Consult Broader Literature: Search for analytical methods used for pemoline and cyclazodone, which are structurally related to this compound [1] [2]. Their protocols may be directly adaptable.
  • Focus on Modern Techniques: Prioritize developing an LC-MS/MS method, as it has superseded the GC/MS and TLC techniques mentioned in the older literature [3].
  • Apply General Principles: Use the well-described methodologies for determining brain pharmacokinetic parameters (like Kp,uu,brain) as your experimental framework [4].

References

clinical protocol Thozalinone depression trials

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone Profile and Historical Context

This compound is a psychostimulant that was used as an antidepressant in Europe and investigated as a potential anorectic (appetite suppressant) for weight loss [1] [2]. Its developmental code name was CL-39808, and it was marketed under the brand name Stimsen [1]. It is important to note that this compound is not approved by the FDA for use in the United States [2].

  • Pharmacological Class: Psychostimulant; described as a "dopaminergic stimulant" [1].
  • Mechanism of Action: this compound likely acts primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine [1] [2]. This mechanism is similar to its analogue, pemoline. Early research suggested it was devoid of abuse potential, unlike other dopaminergic psychostimulants [1].
  • Chemical Information: Its chemical name is (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one, with a molar mass of 204.229 g·mol−1 [1]. It is administered orally [1].

The following diagram illustrates the proposed mechanism of action and key historical findings based on available literature:

G This compound This compound NeurotransmitterRelease Induces Release of This compound->NeurotransmitterRelease SafetyProfile Reported Safety Profile (1965) This compound->SafetyProfile Dopamine Dopamine (Primary) NeurotransmitterRelease->Dopamine Norepinephrine Norepinephrine (Minimal) NeurotransmitterRelease->Norepinephrine Effects Observed Effects Dopamine->Effects Norepinephrine->Effects Antidepressant Antidepressant Effect Effects->Antidepressant Anorectic Anorectic Effect (Loss of Appetite) Effects->Anorectic NoTremors No tremors or convulsions on dose increase SafetyProfile->NoTremors NoTolerance No evidence of drug tolerance SafetyProfile->NoTolerance CV Minimal effects on cardiovascular system SafetyProfile->CV

Quantitative Data Summary

The table below summarizes key quantitative and pharmacological data available for this compound.

Property Description / Value
CAS Number 37731-64-5 [1]
Molecular Formula C11H12N2O2 [1]
Molar Mass 204.229 g·mol-1 [1]
Routes of Administration Oral [1]
Primary Mechanism Dopamine and Norepinephrine Releaser [1] [2]
Abuse Potential Reportedly devoid of abuse potential (historical claim) [1]
Key Historical Findings Less toxic than amphetamine; stronger/longer anorexigenic effect than amphetamine; no body tolerance development in studies [2]

Synthesis and Experimental Protocol

The synthesis of this compound, as documented in historical literature and patents, is a one-pot reaction [1] [3]. The following workflow outlines the key steps:

G Start Ethyl Mandelate (1) Base Strong Base (Sodium Hydride) Start->Base Intermediate Oxyanion Intermediate (2) Base->Intermediate Addition Addition to Dimethylcyanamide Intermediate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Product This compound (3) Cyclization->Product

Key Steps and Notes [1]:

  • Base: Sodium hydride is used as a strong base to abstract the acidic proton from the alcohol group in ethyl mandelate.
  • Nucleophilic Addition: The resulting oxyanion attacks dimethylcyanamide, forming an intermediate.
  • Cyclization: The reaction proceeds through an intramolecular cyclization to form the final oxazolone structure of this compound.
  • References: For full experimental details, refer to the synthesis procedures in Howell et al. (1962) and the patent by Gray and Edward (1972) [1].

Considerations for Researchers

  • Limited and Dated Information: The most relevant clinical and pharmacological data for this compound comes from research conducted in the 1960s-1980s [1] [2]. There is no evidence of ongoing clinical trials or development in modern pipeline reports for depression, which focus on novel mechanisms and compounds [4].
  • Safety and Abuse Potential: While early literature claims a lack of abuse potential [1], its dopaminergic mechanism suggests a risk of misuse if taken in larger quantities than prescribed, leading to effects similar to amphetamines [2].
  • Regulatory Status: Researchers should be aware that this compound is a prescription-only medication in some European countries but is not approved in the United States, which impacts its global availability and legal status for research and use [1] [2].

References

Thozalinone stability in solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical & Handling Data

The table below summarizes the key physicochemical properties and safe handling information for Thozalinone that can be inferred from the search results.

Property Value / Description Source (Citation)
Molecular Formula C₁₁H₁₂N₂O₂ [1] [2] [3]
Molecular Weight 204.23 g/mol [1] [2] [3]
CAS Number 655-05-0 [1] [2] [3]
Form White to off-white solid powder [2] [3]
Melting Point 134.5 °C [3] [4]
General Storage (Powder) -20°C for 3 years; 4°C for 2 years [2] [3]
General Storage (Solution) -80°C for 6 months; -20°C for 1 month (specific solvents not stated) [2] [3]
Handling Precautions Avoid dust formation, skin/eye contact, and inhalation. Use personal protective equipment and ensure adequate ventilation. [4]

Proposed Experimental Protocol for Stability Testing

In the absence of specific literature data, you can establish the stability profile of this compound in your chosen solvent system through a forced degradation study. The following protocol outlines a general approach.

Preparation of Stock Solutions
  • Solvent Selection: Prepare a primary stock solution in DMSO at a concentration of 10-25 mM, as it is a commonly used solvent with noted solubility for this compound [2] [3].
  • Working Solution Dilution: Dilute the DMSO stock solution into your aqueous buffer of choice (e.g., phosphate-buffered saline) to create working solutions at relevant concentrations for your bioassays. Note that the final concentration of DMSO in biological assays should typically be kept below 0.1-1.0% to maintain cell viability.
Stability Study Design
  • Storage Conditions: Aliquot the working solution into several vials and store them under different conditions to assess the impact of various stressors:
    • -80°C & -20°C: For assessing long-term stability.
    • 4°C: For short-term or refrigerated storage.
    • Room Temperature (e.g., 25°C): To assess stability without cooling.
    • Stress Conditions: Expose separate aliquots to elevated temperatures (e.g., 40°C, 60°C), acidic/basic pH, and light to study degradation pathways.
  • Time Points: Analyze samples immediately after preparation (T=0) and at predefined intervals (e.g., 1, 3, 7, 14, 30 days, etc.).
Analytical Method for Quantification

You will need a validated analytical method to measure this compound concentration and detect degradation products over time. The previously published method for detecting this compound in urine can serve as a reference [5].

  • Technique: Gas Chromatography/Mass Spectrometry (GC/MS).
  • Sample Derivatization: As described in the literature, the analysis may require hydrolyzing the sample and derivatizing it with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane) to improve volatility and detection [5].
  • Data Analysis: Monitor the peak area of this compound relative to the internal standard. A decrease of more than 10% from the initial concentration is typically considered indicative of significant degradation.

Key Considerations for Researchers

The following workflow diagram outlines the core process for establishing a this compound stability protocol, highlighting critical decision points based on the available information.

Start Start: Define Stability Protocol for this compound A Prepare Stock Solution in DMSO (10-25 mM) Start->A B Dilute to Working Solution in Aqueous Buffer A->B C Aliquot and Store under Multiple Conditions B->C D Analyze Samples via GC/MS at Predefined Time Points C->D E Establish Stability Profile and Safe Storage Window D->E

When planning your experiments, please consider the following:

  • Solvent and Buffer Impact: Stability can be highly dependent on the solvent environment. The stability data for one solvent (like DMSO) cannot be directly extrapolated to others (like saline or PEG300). You must test your specific formulation [3].
  • Analytical Method Validation: If adapting the referenced GC/MS method, ensure you validate its key parameters—such as precision, accuracy, and limit of detection—for your specific application to generate reliable data [5].
  • Lack of Concrete Data: The general storage suggestion that solutions are stable for one month at -20°C and six months at -80°C should be viewed as a starting point for testing, not a confirmed fact, as these are common placeholder guidelines from chemical suppliers without this compound-specific verification [2] [3].

References

A Foundational Strategy: Hydrolysis and Derivatization

Author: Smolecule Technical Support Team. Date: February 2026

The core experimental protocol for enhancing Thozalinone GC/MS sensitivity involves a two-step process of acid hydrolysis followed by silylation [1]. This method was developed because directly detecting this compound and similar psychostimulants in biological samples like urine presents significant experimental difficulties [1].

The logical workflow for this sensitivity enhancement strategy is outlined below:

G A Starting Compounds B Acid Hydrolysis A->B C Common Hydrolysis Product 5-phenyl-2,4-oxazolidinedione B->C Reaction D Silylation with MSTFA/TMCS C->D E Silylated Derivative D->E Derivatization F GC/MS Analysis (High Sensitivity & Selectivity) E->F

Detailed Experimental Protocol

This section provides the methodology cited in the literature for determining this compound in human urine [1].

  • Step 1: Acid Hydrolysis

    • Principle: this compound, pemoline, and fenozolone are converted into their common hydrolysis product, 5-phenyl-2,4-oxazolidinedione [1].
    • Procedure: The specific conditions for concentration, temperature, and time for this compound hydrolysis require reference to the original method. This step is crucial for consolidating the analytes into a single, uniform entity for analysis.
  • Step 2: Thin Layer Chromatography (TLC)

    • Purpose: Used for the initial, high-sensitivity and selective detection of the 5-phenyl-2,4-oxazolidinedione hydrolysis product [1].
    • Procedure: The extract from the hydrolysis step is spotted on a TLC plate and developed. This provides a qualitative check before proceeding to the quantitative GC/MS step.
  • Step 3: Silylation Derivatization

    • Purpose: To make the hydrolysis product more volatile and suitable for sensitive GC/MS analysis.
    • Reagents: The method uses N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) containing trimethylchlorosilane (TMCS) as the silylation agent [1].
    • Procedure: The extract is treated with the derivatization reagent to form the trimethylsilyl (TMS) derivative of 5-phenyl-2,4-oxazolidinedione.
  • Step 4: GC/MS Analysis

    • Purpose: For quantitative and highly selective determination.
    • Procedure: The silylated derivative is injected into the GC/MS system. The method reports achieving quantitative results from the same extract used for TLC screening.

Expected Concentration Ranges

After a single 30 mg dose of the related compound pemoline, concentrations of the hydrolysis product in urine were observed in the following range, providing a reference for expected levels [1].

Analyte (Post-Hydrolysis) Matrix Expected Concentration Range (after single dose)
5-phenyl-2,4-oxazolidinedione Urine 1 - 4 mg/L

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound GC/MS analysis? Derivatization is required because the direct detection of this compound in biological samples is experimentally challenging. Converting it to 5-phenyl-2,4-oxazolidinedione via hydrolysis and then to a silylated derivative makes the molecule more volatile and enhances its chromatographic properties, leading to higher sensitivity and selectivity in GC/MS [1].

Q2: Can this method be applied to other similar compounds? Yes. The published protocol was designed for the simultaneous determination of three psychostimulants: pemoline (Tradon), fenozolone (Ordinator), and this compound (Stimsen). They are all converted to the same common product, 5-phenyl-2,4-oxazolidinedione, during acid hydrolysis [1].

Q3: What is the advantage of using TLC and GC/MS in tandem? This combination provides a robust workflow. TLC offers a rapid, low-cost, and sensitive means for initial qualitative screening of samples. The same extract can then be used for derivatization and quantitative confirmation with GC/MS, ensuring both speed and accuracy [1].

Modern Context and Alternative Strategies

While the hydrolysis-derivatization method is a classic and robust approach, modern analytical science offers broader strategies for sensitivity improvement that could be explored for this compound analysis [2].

  • Advanced Chromatography: Techniques like 2D-GC (GCxGC) can significantly improve peak capacity and resolution, which aids in separating the target analyte from complex matrix interferences, indirectly boosting sensitivity [2].
  • Instrumentation Advances: The use of microcolumns in GC and online sample preparation techniques can reduce sample loss and degradation, leading to lower detection limits [2].

References

reducing Thozalinone decomposition during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Thozalinone

The table below summarizes the basic chemical and historical data available for this compound.

Property Description
Chemical Identity Pharmaceutical compound, psychostimulant, former antidepressant [1].
IUPAC Name (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1].
CAS Number 655-05-0 [1] [2].
Molecular Formula C₁₁H₁₂N₂O₂ [1] [2].
Molecular Weight 204.23 g·mol⁻¹ [1] [2].
Melting Point 134.5°C [2].
Mechanism of Action Described as a "dopaminergic stimulant," likely acts by inducing dopamine release [1].
Known Decomposition Factor Elevated temperature (based on melting point and flash point data) [2].

A Framework for Investigating this compound Stability

Since specific protocols are unavailable, the following troubleshooting guide outlines a systematic approach to identify decomposition causes. You can use the workflow below to structure your investigation.

cluster_prep Sample Preparation Factors cluster_chromo Chromatographic Factors cluster_storage Storage Factors start Start: Suspected this compound Decomposition step1 Analyze Sample Preparation Steps start->step1 step2 Review Chromatographic Conditions step1->step2 sp1 Solvent Compatibility (e.g., pH, polarity) step1->sp1 sp2 Exposure to Light step1->sp2 sp3 High Temperature During Processing step1->sp3 sp4 Interaction with Surfaces/Filters step1->sp4 step3 Evaluate Sample Storage step2->step3 ch1 Stability in Autosampler Vial step2->ch1 ch2 Reaction with Mobile Phase step2->ch2 ch3 On-Column Degradation step2->ch3 step4 Identify Root Cause step3->step4 st1 Long-Term Storage Temperature step3->st1 st2 Repeated Freeze-Thaw Cycles step3->st2 st3 Storage Container Compatibility step3->st3 result Implement & Verify Solution step4->result

Based on the workflow, here are specific questions, hypotheses, and actions for each investigation area:

Sample Preparation & Handling (FAQs)
  • Q: Could my sample solvent be causing decomposition?
    • Hypothesis: The pH or chemical nature of the solvent is degrading this compound.
    • Action: Test the stability of a standard in different solvents (e.g., methanol, acetonitrile, buffers at various pHs) over 24 hours at room temperature and compare peak area.
  • Q: Is this compound light-sensitive?
    • Hypothesis: Exposure to lab light is causing photodegradation.
    • Action: Prepare samples and store them in amber vials versus clear vials. Compare the rate of decomposition under each condition.
  • Q: Are my filtration steps affecting recovery?
    • Hypothesis: this compound is adsorbing to filter membranes.
    • Action: Compare the analytical results of filtered vs. centrifuged samples.
Method & Analysis (FAQs)
  • Q: Is my analytical method itself causing the problem?
    • Hypothesis: this compound degrades in the autosampler or reacts with the mobile phase.
    • Action: Inject a freshly prepared standard immediately and then re-inject the same vial after letting it sit in the autosampler for the duration of your run. A decreasing peak area indicates instability in the solution or conditions.
  • Q: How can I confirm decomposition and identify degradation products?
    • Hypothesis: New peaks are appearing in the chromatogram over time.
    • Action: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to monitor for the parent compound and identify new peaks that could be degradation products based on their mass.

Suggested Experimental Path Forward

Given the lack of published data, you will likely need to generate your own stability profile. A systematic approach is key:

  • Forced Degradation Studies: Expose this compound to stress conditions (acid, base, oxidant, heat, light) to understand its stability profile and identify likely degradation pathways [2].
  • Systematic Method Validation: When developing your analytical method, include stability tests for the stock and working solutions, and the processed samples under various conditions.
  • Stability-Indicating Method: Develop your HPLC or LC-MS method to successfully separate this compound from all its degradation products formed during forced degradation studies.

References

Thozalinone Analysis: Core Principles & Historical Method

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone is a psychostimulant that acts primarily as a dopaminergic agent, likely by inducing dopamine release with minimal impact on norepinephrine [1] [2]. Analysis in biological samples presents experimental difficulties, and a key strategy involves hydrolyzing the sample to a more detectable common product [3].

The table below summarizes the core chemical properties of this compound relevant for method development.

Property Value / Description
Molecular Formula C₁₁H₁₂N₂O₂ [1] [4]
Molecular Weight 204.23 g/mol [4] [5]
CAS Number 655-05-0 [4] [5]
Chemical Name 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4-one [1]
Primary Mode of Action Dopaminergic stimulant; induces dopamine release [1]
Appearance White to off-white solid powder [4]
Melting Point 134.5 °C [4] [5]

A published method for determining this compound in human urine uses a derivatization approach [3]. The workflow involves hydrolyzing this compound and related compounds to a common product for detection, which can be visualized in the following diagram:

G Start Urine Sample A Acid Hydrolysis Start->A B Formation of 5-phenyl-2,4-oxazolidinedione A->B C Sample Extraction B->C D1 Thin Layer Chromatography (TLC) for qualitative/less sensitive analysis C->D1 D2 Silylation Derivatization C->D2 End1 Qualitative Result D1->End1 D3 GC-MS Analysis for high sensitivity and quantification D2->D3 End2 Quantitative Result D3->End2

This method involves several key stages:

  • Hydrolysis and Derivatization: this compound, pemoline, and fenozolone in the urine sample are converted via acid hydrolysis into their common hydrolysis product, 5-phenyl-2,4-oxazolidinedione [3]. This simplifies analysis by converting multiple analytes into a single, quantifiable entity.
  • Sample Extraction: The hydrolyzed product is extracted from the matrix.
  • Analysis: The extract is split for two detection methods.
    • Thin Layer Chromatography (TLC): Used for highly sensitive and selective qualitative detection [3].
    • Gas Chromatography-Mass Spectrometry (GC-MS): For quantitative results, the hydrolyzed product is derivatized (silylated) using N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane before GC-MS analysis [3].

Troubleshooting FAQ

Here are answers to common problems you might encounter:

  • Q1: My method recovery for this compound is low and inconsistent. What could be the cause?

    • A: The hydrolysis step is likely critical. Ensure the acid concentration, temperature, and time are strictly controlled and reproducible. Incomplete hydrolysis will directly lead to low and variable recovery. Using an internal standard, such as a deuterated analog (this compound-d5), is highly recommended to correct for losses during sample preparation [6].
  • Q2: I am experiencing significant matrix interference in my urine samples. How can I improve specificity?

    • A: The cited method addresses this by converting this compound to 5-phenyl-2,4-oxazolidinedione, which is more easily separated from interferents [3]. For LC-MS/MS methods, improve chromatographic separation by optimizing the mobile phase gradient and using a high-quality C18 column [7]. Employing Multiple Reaction Monitoring (MRM) on a mass spectrometer provides a high degree of specificity.
  • Q3: Is there a more modern method than the 1982 GC-MS approach?

    • A: While a direct, modern method for this compound alone is not available in the searched literature, current best practices involve LC-MS/MS with isotope-labeled internal standards. You can adapt methods for neuropsychotropic drugs [7]. Key parameters include:
      • Sample Prep: Protein precipitation with methanol-acetonitrile [7].
      • Chromatography: A C18 column with a gradient of acetonitrile and a buffer like 10mM ammonium acetate/0.2% acetic acid [7].
      • Detection: ESI+ MRM mode. A method for 71 neuropsychotropic drugs achieved separation in 6 minutes [7].

Advanced Optimization & Modern Approaches

For improved results, consider these strategies:

  • Internal Standard: Use This compound-d5 (a deuterated version) as an internal standard. It corrects for variability in extraction and ionization, significantly improving quantitative accuracy [6].
  • Modern LC-MS/MS Parameters: The table below outlines generic starting conditions for developing an LC-MS/MS method, based on contemporary analyses of similar compounds [7].
Parameter Suggested Condition
Sample Preparation Protein Precipitation (e.g., Methanol:Acetonitrile mixture)
Chromatography Column C18 (e.g., 2.1 x 50 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Acetate + 0.2% Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 3-5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Important Limitations and Disclaimer

  • Dated Primary Method: The only identified specific method for this compound in urine is from 1982 and uses GC-MS [3]. Modern laboratories typically use more sensitive and robust LC-MS/MS platforms.
  • Lack of Specific Data: Key parameters for a modern LC-MS/MS method for this compound—such as specific MRM transitions, cone voltages, and collision energies—are not available in the searched literature and would need to be established experimentally.
  • Research Use Only: The information provided is for research purposes only. This compound is a prescription drug and is not approved in the United States [2].

References

overcoming interference in Thozalinone chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Analytical Method for Thozalinone

A primary method for determining this compound in biological samples is documented in the journal Clinical Chemistry and Laboratory Medicine [1] [2].

  • Analytes: Pemoline, Fenozolone, and this compound.
  • Sample Matrix: Human urine.
  • Sample Preparation: The substances are converted by acid hydrolysis to their common hydrolysis product, 5-phenyl-2,4-oxazolidinedione [2].
  • Detection and Quantification:
    • Screening: The hydrolyzed product can be detected with high sensitivity and selectivity by thin-layer chromatography (TLC).
    • Quantification: After silylation with N-methyl-N-trimethylsilyltrifluoroacetamide/trimethylchlorosilane, quantitative results are obtained using gas chromatography/mass spectrometry (GC/MS) [2].

The following table summarizes the core protocol:

Protocol Aspect Description
Sample Type Human urine [2]
Key Sample Prep Acid hydrolysis to 5-phenyl-2,4-oxazolidinedione [2]
Detection Methods Thin-layer chromatography (TLC), GC/MS after derivatization [2]
Reported Levels 1-4 mg/l urine after a single 30 mg dose of Pemoline [2]

Chromatography Troubleshooting for Common Interferences

Many interference challenges are common across chromatographic methods. Here are frequent issues and their solutions, adapted from general chromatography guidance.

Problem Possible Cause Troubleshooting Action

| Peak Tailing | - Void volume at column head [3]

  • Poor tubing cut creating a mixing chamber [3] | - Check and re-tighten column fittings [3]
  • Ensure tubing is properly cut for a planar surface [3] | | Extra Peaks | - Contamination from previous run (late-eluting peaks) [3]
  • Contaminated autosampler needle or sample loop [3] | - Extend method run time to elute all compounds [3]
  • Perform blank injections and adjust needle rinse parameters [3] | | Shifting Retention Times | - Faulty pump composition delivery [3]
  • Mobile phase degradation or evaporation | - Purge pumps and clean/replace check valves [3]
  • Ensure mobile phases are fresh and properly sealed | | High Backpressure | - Column blockage [4]
  • Contaminants in the system [4] | - Rinse or replace column per instructions [4]
  • Incorporate a sample clean-up step or guard column [3] | | Co-elution / Poor Separation | - Inadequate method selectivity
  • Sample matrix effects [4] | - Optimize mobile phase (pH, buffer, gradient) [5] [4]
  • Use a different column chemistry [5] |

Experimental Workflow for Method Adaptation

This workflow adapts the foundational method and incorporates general troubleshooting principles into a logical process for developing a robust this compound assay.

Start Start: Urine Sample Prep Sample Preparation: Acid Hydrolysis to 5-phenyl-2,4-oxazolidinedione Start->Prep Derivatization Derivatization for GC/MS: Silylation with MSTFA/TMCS Prep->Derivatization Analysis Chromatographic Analysis Derivatization->Analysis TLC TLC for Screening Analysis->TLC GCMS GC/MS for Quantification Analysis->GCMS Evaluation Evaluate Results TLC->Evaluation GCMS->Evaluation Success Success: Validated Result Evaluation->Success Troubleshoot Troubleshoot Interferences Evaluation->Troubleshoot Troubleshoot->Prep Optimize Prep Troubleshoot->Analysis Optimize Method

Key Considerations for Your Technical Center

Based on the search results, here are critical points to emphasize in your FAQs and guides:

  • Specificity is Key: The documented method specifically hydrolyzes this compound, Pemoline, and Fenozolone to a common product for detection [2]. Ensure this step is robust to avoid misidentification.
  • Guard Columns are Crucial: For biological samples like urine, using a guard column is highly recommended to protect the analytical column from contamination and extend its life [3].
  • System Suitability Tests: Implement daily tests to check for peak tailing, retention time stability, and baseline noise. Adhere to the "Rule of One" for troubleshooting—change only one parameter at a time to correctly identify the solution [3].
  • Automate Sample Prep: To reduce human error and variability, especially in high-throughput environments, consider automated sample preparation systems that can handle tasks like dilution, filtration, and solid-phase extraction (SPE) [6].

References

addressing low yield in Thozalinone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone Synthesis and Troubleshooting

The table below summarizes the key information available on this compound's synthesis route and associated challenges.

Aspect Details
Primary Synthetic Route A three-step process starting from ethyl mandelate [1] [2].
Key Step Mechanism Deprotonation of ethyl mandelate with a strong base (e.g., NaH) to form an oxyanion, which attacks dimethylcyanamide, followed by intramolecular cyclization to form the oxazolone ring [1] [2].
Reported Challenge Formation of a common byproduct, bis(3-morpholinoquinoxalin-2-yl)sulfane, during thionation steps in related heterocycle synthesis, which can complicate purification and reduce yield [3].
Reported Purification Method For a related thione compound, a common synthetic method resulted in a product with interfering bisulfide impurities, indicating a need for effective purification [3].

FAQs and Troubleshooting Guide

Here are some anticipated common issues and potential solutions, based on the general synthesis information.

1. The reaction yield is low after the cyclization step. What could be the reason?

  • Insufficient base or low temperature control: The initial deprotonation of ethyl mandelate requires a strong base like sodium hydride. Ensure the base is fresh and the reaction is conducted under anhydrous conditions at a controlled temperature to facilitate the oxyanion formation [1] [2].
  • Impurities in starting materials: Ethyl mandelate or dimethylcyanamide may degrade over time. Using freshly purified or high-purity starting materials can improve the reaction efficiency.
  • Incomplete cyclization: The intramolecular cyclization is a key step. Extending the reaction time or mildly heating the reaction mixture, as per the specific protocol, might help drive the reaction to completion.

2. The final product is impure or has an unexpected color. How can I address this?

  • Common byproducts: In the synthesis of related sulfur-containing heterocycles (like quinoxaline thiones), a common issue is the formation of bis-sulfide byproducts (e.g., bis(3-morpholinoquinoxalin-2-yl)sulfane), which are difficult to separate and can affect the product's melting point and purity [3].
  • Purification strategy: The literature suggests that simple methods may not remove these bisulfide impurities effectively. You may need to employ more rigorous purification techniques such as column chromatography or recrystallization from a different solvent system to obtain a pure product [3].

3. Are there any specific handling or storage conditions for this compound?

  • Storage: Based on supplier data, this compound is a solid powder that should be stored at -20°C [4] [5]. It is also reported to be slightly soluble in chloroform and methanol [5].
  • Stability: The compound has a melting point reported above 265°C (with decomposition), indicating stability at room temperature for short periods, but long-term storage should be in a cold environment to maintain stability [5].

Experimental Workflow for Synthesis Optimization

The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis, based on the principles extracted from the literature.

G Start Low Yield in this compound Synthesis Step1 Verify Reagent Purity and Anhydrous Conditions Start->Step1 Step2 Confirm Reaction Parameters: Base Strength, Temperature, Time Step1->Step2 Step3 Analyze Crude Product (TLC/HPLC) for Byproducts/Impurities Step2->Step3 Step4 Optimize Purification: Consider Column Chromatography Step3->Step4 Result Isolated Product with Improved Yield and Purity Step4->Result

Conclusion and Key Recommendations

Currently, a detailed, publicly available optimized protocol for this compound synthesis is scarce. The information provided here is based on the foundational patent and analogies from the synthesis of similar compounds.

Your most promising path forward would be to:

  • Scrutinize the original patent (U.S. patent 3,665,075) for more precise experimental details [1] [2].
  • Focus on purification. The suggestion that bisulfide-type byproducts are a common pitfall in related chemistries is a critical clue [3]. Prioritize developing a robust purification method, such as column chromatography.
  • Systematically vary key reaction parameters (temperature, time, base equivalence) based on the workflow above to optimize the process for your specific laboratory setup.

References

minimizing Thozalinone sample preparation artifacts

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone Chemical & Analytical Profile

The table below summarizes key information about this compound to inform handling and analysis [1] [2].

Property Description
IUPAC Name (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol [2]
CAS Number 655-05-0
Melting Point 133-136 °C
Form White to off-white solid
Pharmacological Class Psychostimulant; "dopaminergic stimulant" [1]
Stability Notes Hydrolyzes under acidic conditions to 5-phenyl-2,4-oxazolidinedione [3].

Sample Preparation & Handling Guidance

Based on its properties, here are key considerations for sample preparation to minimize artifacts:

  • Prevent Acidic Hydrolysis: this compound is known to hydrolyze under acidic conditions [3]. Avoid using acidic mobile phases or reagents during sample prep. If hydrolysis is suspected, TLC or GC-MS can identify the primary hydrolysis product, 5-phenyl-2,4-oxazolidinedione [3].
  • Choose Appropriate Solvents: Use solvents compatible with your analytical method (e.g., methanol, acetonitrile). Ensure the sample solvent strength is not stronger than the starting mobile phase to prevent peak distortion [4] [5].
  • Purify and Protect: For complex biological matrices like urine, use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from interfering compounds [4] [3]. Filter samples (e.g., 0.45µm or 0.2µm membrane) to remove particulates that could clog columns or fluidic systems [4].

Analytical Method Considerations

  • HPLC Method Development: Begin with a standard reversed-phase C18 column. A generic scouting gradient (e.g., 5% to 95% acetonitrile in water over 10-20 minutes) can help determine initial conditions [4] [5]. Adjust pH using volatile buffers (e.g., ammonium formate, ammonium acetate); a neutral to slightly basic pH may enhance peak shape and retention for this molecule [5].
  • Detection Strategies: For urine analysis, a documented GC-MS method involves derivatization with MSTFA/TMCS before analysis [3]. UV detection can be used, but be mindful of co-eluting UV-absorbing compounds that cause matrix effects [4].

Troubleshooting Common Artifacts

The workflow below outlines a systematic approach to diagnose and address issues with your this compound analysis.

artifact_troubleshooting start Suspected Artifact peak_loss Low Recovery/Peak Loss start->peak_loss extra_peaks Unexpected Extra Peaks start->extra_peaks poor_shape Poor Peak Shape/Tailing start->poor_shape check_acid Check for Acidic Conditions peak_loss->check_acid matrix_interfere Matrix Interference extra_peaks->matrix_interfere check_solvent Check Sample Solvent Strength poor_shape->check_solvent secondary_interact Secondary Silanol Interactions poor_shape->secondary_interact hydrolyze Hydrolysis to 5-phenyl-2,4-oxazolidinedione check_acid->hydrolyze confirm_hydrolysis Confirm via TLC/GC-MS hydrolyze->confirm_hydrolysis strengthen_cleanup Strengthen Sample Cleanup (e.g., SPE) matrix_interfere->strengthen_cleanup dilute Dilute Sample check_solvent->dilute adjust_pH Adjust Mobile Phase pH secondary_interact->adjust_pH change_column Change to Base-Deactivated Column adjust_pH->change_column if no improvement

FAQs on this compound Analysis

  • What is the most stable way to store this compound standard solutions?

    • Prepare stock solutions in a suitable organic solvent (e.g., acetonitrile or DMSO) and store them in tightly sealed vials at -20°C. Avoid aqueous stock solutions for long-term storage.
  • I am analyzing this compound in urine. How can I improve detection sensitivity and specificity?

    • Use a sample preparation method that includes purification, such as SPE [4]. For detection, GC-MS following derivatization is a documented and specific method for this compound in urine [3].
  • My this compound peak is co-eluting with another compound. How can I resolve this?

    • Optimize the chromatographic separation by altering the gradient slope (shallower gradients often improve resolution) or trying a different stationary phase (e.g., a phenyl or polar-embedded C18 column instead of a standard C18) [4] [5].

References

Troubleshooting Thozalinone Dopamine Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone is characterized as a dopaminergic stimulant that likely acts by inducing the release of dopamine and, to a lesser extent, norepinephrine [1]. This mechanism is central to understanding potential sources of variability in your assays.

The table below outlines common issues, their potential causes, and recommended corrective actions.

Issue Potential Cause Corrective Action
High Background/ Low Signal Non-specific binding or interference from biological sample matrix. Use a sensor with a synthetic DNA aptamer for highly selective dopamine detection [2].
Inconsistent Readouts Fluctuating this compound concentration due to solubility or stability issues. Standardize sample preparation; verify this compound stock solution stability and concentration [3].
Poor Dose-Response Inefficient transport across cell membranes or interaction with non-target receptors. Validate functional activity of dopaminergic cells (e.g., check VMAT2 and DAT expression/activity) [4].
Cell Model Variability Differences in expression of dopamine synthesis enzymes (TH, AADC), transporters (DAT, VMAT2), or metabolic enzymes (MAO). Use a validated, standardized cell line; confirm key pathway components are present [4] [5].
Signal Instability Rapid metabolism of dopamine by Monoamine Oxidase (MAO) or catechol-O-methyltransferase (COMT). Include enzyme inhibitors (e.g., MAOI) in assay buffer to stabilize released dopamine [4].

Experimental Workflow for a this compound Dopamine Release Assay

This workflow is generalized for studying dopamine release, which can be adapted for this compound. The diagram below outlines the key stages.

G cluster_1 1. Cell Preparation cluster_2 2. This compound Treatment cluster_3 3. Dopamine Detection cluster_4 4. Data Analysis Experimental Workflow Experimental Workflow Culture dopaminergic\ncell line Culture dopaminergic cell line Seed cells in\nassay plates Seed cells in assay plates Culture dopaminergic\ncell line->Seed cells in\nassay plates Prepare this compound\ndilutions Prepare this compound dilutions Seed cells in\nassay plates->Prepare this compound\ndilutions Apply to cells\n(include controls) Apply to cells (include controls) Prepare this compound\ndilutions->Apply to cells\n(include controls) Incubate Incubate Apply to cells\n(include controls)->Incubate Collect supernatant\nor lysate Collect supernatant or lysate Incubate->Collect supernatant\nor lysate Measure dopamine\n(e.g., HPLC, FSCV, Plasmonic Sensor) Measure dopamine (e.g., HPLC, FSCV, Plasmonic Sensor) Collect supernatant\nor lysate->Measure dopamine\n(e.g., HPLC, FSCV, Plasmonic Sensor) Quantify dopamine\nconcentration Quantify dopamine concentration Measure dopamine\n(e.g., HPLC, FSCV, Plasmonic Sensor)->Quantify dopamine\nconcentration Normalize to cell count/protein Normalize to cell count/protein Quantify dopamine\nconcentration->Normalize to cell count/protein Dose-response analysis Dose-response analysis Normalize to cell count/protein->Dose-response analysis

Detailed Methodology for Key Stages
  • Cell Culture: Use a validated cell model such as PC12 cells (rat pheochromocytoma) or SH-SY5Y cells (human neuroblastoma) that exhibit dopaminergic characteristics. Maintain cultures under standard conditions (37°C, 5% CO₂) [4].
  • This compound Stock Solution Preparation: Due to limited public data on its physicochemical properties, you may need to empirically determine the optimal solvent. Common choices include DMSO or saline (0.9% NaCl). Prepare fresh stock solutions daily to avoid degradation and use solvent-only controls [3].
  • Dopamine Detection Method Selection: Choose a method based on sensitivity, selectivity, and throughput needs.
    • Plasmonic Aptasensor: For direct detection from complex samples like unprocessed blood, a gold-based sensor with a synthetic DNA aptamer offers high sensitivity and selectivity [2].
    • Fast-Scan Cyclic Voltammetry (FSCV): Provides millisecond temporal resolution ideal for monitoring rapid dopamine release events in real-time, though spatial resolution is limited [4].
    • High-Performance Liquid Chromatography (HPLC): Used with electrochemical (EC) or fluorescence detection. Offers high sensitivity and the ability to separate dopamine from metabolites like DOPAC and HVA [5].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound, and why is it important for my assay design? A1: this compound is a dopaminergic stimulant believed to induce the release of dopamine [1]. This means your assay must effectively measure changes in extracellular dopamine levels or turnover. Ensuring your cellular model has the necessary machinery for dopamine storage (vesicles with VMAT2) and release is critical [4].

Q2: How can I improve the selectivity of my dopamine assay against interfering substances? A2: To enhance selectivity:

  • Utilize an Aptamer-based Sensor: These synthetic DNA strands offer high specificity for dopamine over other catecholamines and can work directly in unprocessed biological fluids [2].
  • Employ HPLC Separation: Chromatographically separate dopamine from its metabolites (DOPAC, HVA) and other monoamines before detection [5].

Q3: Our dopamine signal degrades rapidly. How can we stabilize it during the assay? A3: Dopamine is rapidly metabolized. To stabilize the signal:

  • Add Enzyme Inhibitors: Include inhibitors of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in your assay buffer.
  • Use Antioxidants: Add antioxidants like ascorbic acid to the sample collection tube to prevent oxidation.
  • Process Samples Quickly: Keep samples on ice and analyze immediately after collection [4].

Q4: Are there any known off-target effects of this compound that could confound results? A4: While specific off-target profiles are not fully detailed, this compound is known to release norepinephrine in addition to dopamine [1]. It may also have minimal effects on the cardiovascular system [3]. It is crucial to design control experiments to isolate the dopaminergic response.

References

Experimental Protocol for Photostability Testing

Author: Smolecule Technical Support Team. Date: February 2026

This protocol provides a methodology for assessing Thozalinone's photostability, based on standardized procedures for photolabile compounds [1] [2].

Objective: To determine the degradation rate of this compound under controlled UV irradiation.

Materials:

  • Active Pharmaceutical Ingredient (API): this compound standard.
  • Solvent: Ethanol (96%) or other suitable solvents [2].
  • Light Source: High-pressure mercury lamp (e.g., 200W) or a solar simulator [2].
  • Apparatus: Thermostated reaction vessel (e.g., glass cuvette), magnetic stirrer, spectrophotometer (UV-Vis or HPLC-MS for analysis).

Procedure:

  • Preparation: Dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 20 μM, adaptable based on analytical method sensitivity) [3].
  • Irradiation: Place the solution in the thermostated vessel. Start irradiation with constant stirring. Maintain a constant temperature (e.g., 25°C).
  • Sampling: Periodically collect aliquots of the solution at predetermined time intervals (e.g., every 10 minutes for up to 60 minutes).
  • Analysis:
    • Centrifuge and filter samples to remove any particulates [3].
    • Analyze samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-MS) to determine the residual concentration of this compound.
    • For identification of degradation products, High-Resolution Multistage Mass Spectrometry (e.g., LC-MS, Q-TOF, ion trap, Orbitrap) is recommended [1].

The workflow for this experiment can be summarized as follows:

G cluster_main Photostability Testing Workflow cluster_notes Key Considerations Start Prepare this compound Solution Step1 UV Irradiation (Controlled Temp) Start->Step1 Step2 Sample at Time Intervals Step1->Step2 Note2 Monitor temperature and pH Step1->Note2 Step3 Analyze Residual Concentration Step2->Step3 Note1 Use dark controls for comparison Step2->Note1 Step4 Identify Degradation Products (LC-MS) Step3->Step4 Note3 Use first-order kinetics for analysis Step3->Note3 End Data Analysis: Rate Constants & Pathways Step4->End

Data Analysis:

  • Kinetics: Plot the natural logarithm of the remaining this compound concentration against time. Photodegradation often follows first-order kinetics [4] [5]. A linear fit indicates first-order behavior, and the slope represents the apparent degradation rate constant (k).
  • Half-life: Calculate the half-life (t₁/₂) of this compound using the equation: t₁/₂ = ln(2)/k.

Key Factors Influencing Photodegradation

The table below summarizes critical parameters to control and investigate during photostability experiments.

Factor Impact & Mechanism Experimental Consideration
Light Source/Wavelength Determines energy input. UV radiation (UVA/UVB) is most destructive due to high energy [2]. Use solar simulators for environmental relevance or specific UV lamps for forced degradation studies.
Solution pH Affects drug protonation state and reactivity. Can accelerate degradation or shift degradation pathways [5]. Test stability across a physiologically and environmentally relevant pH range (e.g., pH 3-9).
Presence of Sensitizers Substances like humic acids (from organic matter) and Fe(III) ions can absorb light and generate reactive species (e.g., hydroxyl radicals), accelerating indirect photolysis [5]. Include tests in purified vs. natural water matrices to assess the impact of environmental constituents.
Excipients & Formulation In final dosage forms, polymers (e.g., polyacrylic acid, methylcellulose) and additives (e.g., glycerol) can stabilize or destabilize the API [2]. Compare degradation rates of pure API vs. formulated product. Excipient compatibility studies are crucial.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound, and how can I identify them? While specific products for this compound are not documented, photodegradation typically leads to:

  • Isomerization or Bond Cleavage: Breakage of the oxazolone ring structure [6].
  • Oxidation: Reaction with reactive oxygen species (ROS) like hydroxyl radicals, leading to hydroxylated or quinone-like compounds.
  • Dealkylation: Loss of dimethylamino groups [1]. Identification requires advanced analytical techniques. It is highly recommended to use high-resolution mass spectrometry (LC-HRMS) to propose structures for degradation products and assemble an MS/MS spectral library for your compound [1].

Q2: How can I stabilize this compound in a formulation against photodegradation? Strategies to improve photostability include:

  • Using Opaque Packaging: The simplest method is to use amber glass or opaque containers to block light.
  • Coating with Stable Polymers: Encapsulation within chitosan nanoparticles or other stabilizing polymers has been shown to protect photolabile compounds [2].
  • Adding Photostabilizers: Incorporation of water-soluble UV absorbers (e.g., benzophenone-4) in combination with metal chelators like EDTA has been used to inhibit decomposition in gels [2].
  • Selecting Stabilizing Excipients: Some polymers, like cross-linked polyacrylic acid, can have a stabilizing effect, while others like glycerol may accelerate degradation. Excipient screening is essential [2].

Q3: My photodegradation rate is slower than expected. How can I enhance it? If your goal is degradation (e.g., for environmental remediation), consider Advanced Oxidation Processes (AOPs):

  • Add Oxidants: Incorporate hydrogen peroxide (H₂O₂) or persulfate, which can be activated by light or metal catalysts to generate more ROS [3] [7].
  • Use Heterogeneous Photocatalysts: Catalysts like TiO₂ or ZnO can greatly enhance degradation rates under UV light by generating electron-hole pairs that produce ROS [8] [9]. Composite materials, such as BiOI-MOF or TiO₂@ZnFe₂O₄/Pd, have shown high efficiency for resistant pharmaceuticals [4] [8].

Important Considerations for Your Research

  • Analytical Method Development: The first step should be to develop a specific and sensitive HPLC-MS/MS method for this compound to accurately monitor its depletion and detect non-UV-active degradants.
  • Toxicity of Degradants: Always consider that photodegradation products can be more toxic than the parent compound. It is crucial to evaluate the toxicity of the resulting mixture using bioassays (e.g., with Vibrio fischeri) [1] [7].
  • Indirect Photolysis: In any natural water matrix (e.g., river water), the degradation rate will be influenced by indirect photolysis mediated by dissolved organic matter and ions, which can act as both sensitizers and scavengers [5] [3].

References

resolving Thozalinone analytical standard purity concerns

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification & Properties

Thozalinone is a psychostimulant that has been used as an antidepressant and has been described as a dopaminergic stimulant [1]. Its core chemical properties are summarized in the table below.

Property Value / Description
CAS Registry Number 655-05-0 [1] [2] [3]
Molecular Formula C₁₁H₁₂N₂O₂ [1] [2] [3]
Average Mass 204.23 g·mol⁻¹ [1] [2] [3]
IUPAC Name 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1] [2]
Other Names Tozalinone, Stimsen, CL-39808 [1] [2] [3]
Form White to off-white solid [3]
Melting Point 133-136 °C [3]

Available Materials and Specifications

The following table lists examples of this compound materials available from commercial suppliers as of late 2021. For current pricing and availability, you must contact the suppliers directly [3].

Manufacturer Product Description Purity Packaging Price (as of 2021)
AK Scientific This compound Not Specified 10 mg $123 [3]
American Custom Chemicals 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4-(5H)one 95.00% 5 MG $495.31 [3]
Crysdot 2-(Dimethylamino)-5-phenyloxazol-4(5H)-one 97% 250 mg $168 [3]
TargetMol Chemicals This compound 99.23% 1 mg $36.00 - $95.00 [3]

Analytical Method Validation Fundamentals

Before analyzing any compound, you must validate your analytical procedure to ensure it is "fit for purpose" [4] [5]. The table below outlines the key performance characteristics that should be tested for a purity-related method, such as HPLC-UV [5].

Validation Parameter What It Assesses
Specificity/Selectivity The ability to accurately measure the analyte (this compound) in the presence of other components like impurities, degradants, or matrix components [5].
Accuracy The closeness of agreement between the value found and a reference value or accepted true value [5].
Precision The closeness of agreement between a series of measurements from multiple sampling. This includes repeatability (same conditions, short time) and intermediate precision (different days, different analysts, different equipment) [5].
Linearity & Range The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range [5].
Detection Limit (LOD) The lowest amount of an impurity that can be detected, but not necessarily quantified [5].
Quantitation Limit (LOQ) The lowest amount of an impurity that can be quantified with acceptable precision and accuracy [5].
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, temperature, flow rate) [5].

HPLC Retention Time Troubleshooting

Retention time (RT) is a critical parameter in HPLC for identifying your compound. If you encounter instability in this compound's RT, it can point to issues with your system or method. The following workflow can help diagnose common HPLC retention time problems.

A Erratic or Shifting Retention Time B Check for System Equilibration A->B C Inspect Pump Pressure A->C D Examine Mobile Phase & Column A->D E Pressure is Also Erratic C->E F Pressure is Stable E->F No G Check for leaks, improper solvent blending, or faulty pump parts E->G Yes H Mobile phase contaminated, degraded, or improperly mixed. Column may be contaminated or degraded. F->H

Key Factors Affecting HPLC Retention Time
  • Mobile Phase Polarity (in Reverse-Phase HPLC): A more polar mobile phase increases retention time for non-polar analytes, as the analyte has less "competition" to stick to the non-polar stationary phase. Conversely, a less polar mobile phase decreases retention time [6] [7].
  • Temperature: Increased column temperature typically decreases retention time. It is crucial to control the temperature to ensure reproducible results [6].
  • Flow Rate: An increased flow rate decreases retention time, and a decreased flow rate increases it. Maintain a consistent flow rate for stable retention times [6].
  • Column Condition: A contaminated or degraded column will not perform consistently. Regular cleaning and conditioning are essential [6].

Suggested Path Forward

Given the lack of specific public protocols for this compound, your laboratory will likely need to develop and validate an in-house analytical method. Here are some steps you can take:

  • Consult Pharmacopoeias: Check monographs in the USP, Ph. Eur., or BP for analytical methods of structurally similar compounds, which can provide a starting point for your method development.
  • Leverage New Technologies: Explore recent advancements, such as machine learning models (e.g., GRIP - a physics-informed neural network), which can help predict HPLC retention times for small molecules under various chromatographic conditions, potentially accelerating your method development [8].
  • Contact Suppliers: Reach out to the chemical suppliers listed above. They may have unpublished technical data, mass spectra, or suggested HPLC conditions for their this compound standards.

References

Troubleshooting Guide: Contamination in Thozalinone Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are the common sources of contamination and interference in Thozalinone analysis, and how can I troubleshoot them?

Contamination can arise from various sources, leading to inaccurate quantification, ghost peaks, and baseline instability. The table below outlines potential sources and corrective actions.

Contamination Source Potential Manifestation Corrective & Preventive Actions

| Sample Carryover [1] | Ghost peaks, high baseline, inconsistent retention times | - Increase flush volume in autosampler needle/wash program.

  • Inspect/replace injector seals and rotor.
  • Use needle wash solvent compatible with this compound (check solubility). | | Mobile Phase Contamination [1] | Shifting retention times, elevated background noise | - Use high-purity solvents and water.
  • Prepare fresh mobile phase daily; use clean glassware.
  • Add bacteriostat to aqueous phases if stored. | | System & Hardware [1] | Drifting retention times, pressure fluctuations, unknown peaks | - Replace pump seals and check valve(s).
  • Purge and prime all lines to remove bubbles.
  • Use high-quality, inert HPLC components (e.g., PEEK tubing). | | Previous Samples & Standards | Cross-contamination, inaccurate calibration | - Use dedicated glassware for this compound standards.
  • Prepare standards in the same matrix as samples if possible.
  • Run blank injections between high and low concentration samples. |

Supporting Chemical Data for this compound: This information is crucial for planning your analysis and troubleshooting [2] [3].

  • Chemical Formula: C₁₁H₁₂N₂O₂
  • Molar Mass: 204.23 g·mol⁻¹
  • CAS Registry Number: 655-05-0
  • Melting Point: 134.5 °C
  • Boiling Point: 294.8 °C at 760 mmHg
  • Flash Point: 132.1 °C

Experimental Protocol: Verifying a Contamination Source

This methodology helps confirm and pinpoint a contamination issue.

1. Run a System Suitability Test

  • Purpose: Establish a performance baseline with a known clean standard.
  • Procedure: Inject a freshly prepared, mid-level this compound standard in a pure, compatible solvent. Evaluate parameters like peak shape (asymmetry factor), retention time reproducibility (%RSD), and signal-to-noise ratio.

2. Execute a Blank Analysis

  • Purpose: Identify contamination originating from the instrument or solvents.
  • Procedure: Inject the sample diluent (the solvent used to dissolve your standards/samples) as a blank. Closely examine the chromatogram for any extraneous peaks, especially at the retention time of this compound.

3. Perform a Carryover Test

  • Purpose: Determine if contamination is from the autosampler.
  • Procedure: Inject a high-concentration this compound standard, followed immediately by an injection of the pure diluent (blank). The presence of a this compound peak in the subsequent blank injection indicates significant carryover.

The logical workflow for investigating a suspected contamination problem is summarized in the following diagram:

Start Suspected Contamination Step1 Run Blank Injection (Diluent only) Start->Step1 Step2 Analyze Chromatogram Step1->Step2 Step3 Peak at this compound RT? Step2->Step3 Step4 Contamination Confirmed Step3->Step4 Yes Step5 Run Carryover Test (High conc. -> Blank) Step3->Step5 No Step8 Check Mobile Phase and Hardware Step4->Step8 Step6 Peak in blank after high conc.? Step5->Step6 Step7 Carryover Issue Step6->Step7 Yes Step6->Step8 No Step7->Step8 Step9 No Instrument Contamination Step8->Step9

Key Takeaways for this compound Analysis

Successful analysis of this compound, a dopaminergic stimulant and antidepressant [2], requires meticulous technique. The main contamination culprits are typically sample carryover in the autosampler and impurities in the mobile phase or sample matrix [1]. A systematic approach using blank and carryover tests is the most effective way to identify the source.

References

improving specificity of Thozalinone detection methods

Author: Smolecule Technical Support Team. Date: February 2026

Established Detection Method & Protocol

The core methodology for detecting Thozalinone in biological samples was detailed in a 1982 study that used gas chromatography/mass spectrometry (GC/MS) and thin-layer chromatography (TLC) [1].

The method involves converting this compound and related compounds into a common derivative for analysis, which addressed the "experimental difficulties" in detecting these substances directly [1]. The following table summarizes the key parameters of this method:

Parameter Specification
Sample Matrix Human urine [1]
Sample Preparation Acid hydrolysis to convert analyte to 5-phenyl-2,4-oxazolidinedione; derivatization with MSTFA/TMCS [1]
Analytical Techniques GC/MS (quantitative), TLC (qualitative) [1]
Quantitative Range 1-4 mg/L urine (for a 30 mg dose of the related drug pemoline) [1]

Here is the detailed experimental protocol based on the published method:

  • Hydrolysis: Subject the urine sample to acid hydrolysis. This step converts this compound into its common hydrolysis product, 5-phenyl-2,4-oxazolidinedione [1].
  • Extraction: Extract the hydrolyzed product from the sample matrix.
  • Derivatization: Silylate the extracted hydrolyzate using N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and trimethylchlorosilane (TMCS) to make it more volatile for GC/MS analysis [1].
  • Analysis:
    • For TLC: Perform thin-layer chromatography on the extract for a sensitive and selective qualitative detection [1].
    • For GC/MS: Inject the derivatized sample into the GC/MS system to obtain quantitative results [1].

This workflow can be visualized as follows:

G Start Urine Sample Step1 Acid Hydrolysis Start->Step1 Step2 Extraction Step1->Step2 Step3 Derivatization (with MSTFA/TMCS) Step2->Step3 Step4 Analysis Step3->Step4 TLC TLC (Qualitative) Step4->TLC Branch A GCMS GC/MS (Quantitative) Step4->GCMS Branch B Result1 Qualitative Result TLC->Result1 Result2 Quantitative Result GCMS->Result2

Technical Support & Troubleshooting Guide

FAQ 1: How can I improve the specificity of this older method with modern technology?

The original method relies on a hydrolysis step that converts several similar drugs into the same product, which limits its specificity for this compound alone [1].

  • Recommended Solution: Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that detects the intact parent molecule.
  • Justification: LC-MS/MS is the modern standard for specific drug detection in complex matrices. It can identify this compound based on its unique molecular weight and fragmentation pattern without needing hydrolysis, thereby avoiding interference from structurally related compounds.
  • Proposed Protocol:
    • Sample Prep: Use a simple protein precipitation or solid-phase extraction (SPE) for urine samples.
    • Chromatography: Employ a C18 column with a methanol/water or acetonitrile/water gradient to separate this compound from other matrix components.
    • Detection: Use multiple reaction monitoring (MRM) on a triple-quadrupole MS. First, you must characterize the precursor ion ([M+H]+) and at least two characteristic product ions for this compound via direct infusion to establish a unique "fingerprint."

FAQ 2: What are the expected analytical properties of this compound, and where can I find the compound for method development?

This foundational data is crucial for developing any new analytical method.

Property Description / Value
CAS Number 655-05-0 [2] [3]
Molecular Formula C₁₁H₁₂N₂O₂ [2] [3]
Molecular Weight 204.23 g/mol [2] [3]
IUPAC Name 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [2]
Chemical Supplier Available as a reference standard from chemical suppliers like BOC Sciences for research purposes [3]. Note: These products are not for therapeutic use [3].

FAQ 3: The original method is from 1982. Is this compound still relevant in current research or monitoring?

This compound is a historical pharmaceutical, but its pharmacology makes it a compound of interest in specific research contexts.

  • Dopaminergic Stimulant: It acts as a dopaminergic stimulant, likely by inducing dopamine release [2] [4] [3]. This mechanism is relevant to studies on substance misuse, neuropharmacology, and its potential as a performance-enhancing agent in sports ("brain doping") [5].
  • Research Tool: It has been used in animal models (e.g., to induce gnawing behavior in mice) to study neuroleptic drugs and dopaminergic supersensitivity [2] [3].

Key Takeaways for Your Research

  • Modernize the Technique: For high specificity, transition from the classic GC/MS method after hydrolysis to a modern LC-MS/MS protocol that targets the intact this compound molecule [1].
  • Establish a Baseline: Use the chemical properties and supplier information as a starting point for procuring analytical standards and developing your new method [2] [3].
  • Contextualize Its Use: Understanding this compound's dopaminergic mechanism helps justify its detection in anti-doping controls or specific neuropharmacology research [2] [5].

References

standardizing Thozalinone biological activity assays

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone Assay Development Guide

Here is a structured overview of this compound's key properties to inform your assay design [1] [2] [3].

Property Specification
IUPAC Name (RS)-2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1]
Molecular Formula C11H12N2O2 [1]
Molecular Weight 204.23 g·mol⁻¹ [1] [2]
CAS Number 655-05-0 [1] [2]
Mechanism of Action Psychostimulant; induces release of dopamine and, to a lesser extent, norepinephrine [1] [2] [3]
Primary Indications Antidepressant; researched for Parkinson's disease and anorectic effects [1] [3]
Reported Solubility Soluble in DMSO (27.5 mg/mL) [2]

Proposed Assay Methodologies & Workflows

You can develop robust, MoA-relevant assays based on this compound's known dopaminergic activity.

Dopamine Release Functional Assay

This cell-based assay measures functional activity by quantifying dopamine release. The workflow is as follows:

G Start Plate Preparation (Culture dopaminergic cell line, e.g., PC12) A Pre-incubation with Test Compound (this compound) Start->A B Stimulation (e.g., High K⁺ buffer) A->B C Collect Supernatant B->C D Quantify Dopamine (e.g., ELISA, HPLC-EC) C->D E Data Analysis: Compare to Controls D->E

Detailed Protocol:

  • Cell Line: Use a dopaminergic model like PC12 (rat pheochromocytoma) or SH-SY5Y (human neuroblastoma). Culture in appropriate media to ~80% confluency in a 96-well plate.
  • Compound Treatment: Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer HEPES buffer). Pre-incubate cells with the compound for 15-30 minutes.
  • Stimulation & Collection: Replace the buffer with a high-potassium (e.g., 50 mM KCl) depolarization buffer to stimulate release. Incubate for 10-15 minutes, then carefully collect the supernatant.
  • Detection (ELISA): Use a commercial Dopamine ELISA Kit. Transfer supernatant to the antibody-coated plate and follow the manufacturer's protocol for incubation, washing, and colorimetric measurement. Read absorbance and interpolate from a dopamine standard curve.
  • Controls: Include a negative control (buffer only), a positive control (e.g., amphetamine), and a blank (no cells).
GTPγS Binding Assay for Receptor Activation

This biochemical assay helps identify if this compound acts as a direct receptor agonist.

G S Membrane Prep (Isolate from brain tissue or recombinant cells) M Prepare Reaction Mix: GDP, [³⁵S]GTPγS, Membranes, Buffer S->M I Add this compound (Varying concentrations) M->I B Initiate Binding (Incubate at 25-30°C for 1hr) I->B F Terminate & Filter (Harvest membranes) B->F R Measure Bound Radioactivity (Scintillation) F->R

Detailed Protocol [4]:

  • Membrane Preparation: Prepare cell membranes from brain tissue (e.g., striatum) or a recombinant cell line expressing human dopamine receptors.
  • Binding Reaction: In a 96-well plate, combine membrane preparation (10-20 µg protein), this compound (varying concentrations), 30 µM GDP, and 0.1 nM [³⁵S]GTPγS in assay buffer.
  • Incubation: Incubate for 60 minutes at 30°C to allow binding equilibrium.
  • Termination & Detection: Rapidly filter the contents through a GF/B filter plate using a harvester to trap the membranes. Wash several times with ice-cold buffer to remove unbound radioactivity. Dry filters and measure bound radioactivity using a scintillation counter.
  • Data Analysis: Express data as a percentage of basal activity (no compound) and calculate EC₅₀ values.

Troubleshooting Guide & FAQs

This section addresses common challenges in developing and running this compound assays.

Category Challenge Potential Solution
Assay Performance High background noise in dopamine ELISA. Optimize antibody concentration; ensure complete washing; include a sample background control (supernatant from unstimulated cells).
Low signal in GTPγS assay. Titrate GDP concentration (key for reducing basal noise); confirm membrane protein activity and receptor density.
Compound Handling Low solubility in aqueous buffers. Primary stock: Prepare in DMSO. Working solution: Dilute in assay buffer, ensuring final DMSO concentration is ≤0.1% (v/v) to avoid cytotoxicity [2].
Inconsistent results between runs. Standardize cell passage number; use the same batch of membranes/kit; include a reference compound (e.g., amphetamine) in each run as an internal control.
Data & Analysis Poor dose-response curve fit. Ensure an adequate number of data points around the expected EC₅₀; test a wider concentration range; check for compound degradation.
High well-to-well variability. Use automated liquid handlers for dispensing; ensure cells are evenly seeded and healthy before assay.

Frequently Asked Questions (FAQs)

  • Q: What is the most critical parameter to standardize for a this compound dopamine release assay?

    • A: The health and passage number of the cell line is paramount. Using cells at a consistent, low passage number and confirming their dopaminergic phenotype (e.g., via tyrosine hydroxylase staining) ensures reproducible and physiologically relevant results.
  • Q: How can I demonstrate that my assay is specifically measuring this compound's intended mechanism?

    • A: Include specific pharmacological controls. In your dopamine release assay, pre-treat cells with a dopamine reuptake inhibitor (e.g., nomifensine) or a vesicular monoamine transporter inhibitor (e.g., reserpine). The change in this compound's response profile in the presence of these inhibitors can help clarify its precise mechanism.
  • Q: Where can I find comprehensive guidelines for overall assay development and validation?

    • A: The NCBI Assay Guidance Manual is an excellent, authoritative free resource that provides detailed guidelines on developing, optimizing, and validating robust assays suitable for drug discovery [4].

Key Considerations for Standardization

To ensure your assays are robust and generate reliable data, focus on these principles [4] [5] [6]:

  • Define Critical Quality Attributes (CQAs): Early in development, define your assay's CQAs, such as accuracy, precision, linearity, and robustness. A well-defined potency assay is not just a regulatory requirement; it's a tool that can accelerate development by guiding process decisions [6].
  • Early Optimization: Don't wait until validation to optimize your assay. Use techniques like Design of Experiments (DoE) to efficiently evaluate multiple factors (e.g., pH, ion concentration, cell density) and their interactions simultaneously, which can significantly speed up the optimization process [5].
  • Controls are Key: Always run a full set of controls: blank (no cells), negative control (vehicle), positive control (known dopaminergic agent), and a reference compound if available. This validates each run and helps troubleshoot issues.

References

validating Thozalinone method robustness parameters

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Robustness & Ruggedness

In analytical method validation, it is crucial to distinguish between robustness and ruggedness, as they address different aspects of reliability [1].

  • Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (internal factors). These are parameters specified in the method document, such as mobile phase pH or flow rate in chromatography. Robustness is typically evaluated during method development [1].
  • Ruggedness (also referred to as intermediate precision) measures the degree of reproducibility of test results obtained under a variety of normal, expected conditions (external factors). This includes variations between different analysts, instruments, laboratories, or reagent lots [1].

Designing a Robustness Study

A systematic, multivariate approach is recommended for robustness testing instead of changing one variable at a time. This is more efficient and can reveal interactions between parameters [1].

The table below outlines key factors to consider for a robustness study, particularly for a chromatographic method (which is common for drug analysis) [1].

Category Factors to Investigate
Chromatographic Parameters Mobile phase pH; buffer concentration; flow rate; column temperature; detection wavelength; gradient conditions (slope, length); different column lots.
Sample Preparation Extraction time; solvent composition; sample stability; filter compatibility.

You can structure the study using established experimental designs [1]:

  • Full Factorial Design: Tests all possible combinations of factors. Best for a small number of factors (e.g., 4 factors lead to 16 runs) [1].
  • Fractional Factorial or Plackett-Burman Design: Efficiently screens a larger number of factors by testing only a carefully chosen subset of all possible combinations [1].

The workflow for planning and executing a robustness study can be summarized as follows:

a Identify Critical Method Parameters b Define High/Nominal/Low Values a->b c Select Experimental Design b->c d Execute Experiments & Collect Data c->d e Analyze Data (e.g., ANOVA) d->e f Establish System Suitability Limits e->f

Frequently Asked Questions

Q1: What is the difference between robustness and ruggedness? A1: Robustness evaluates the method's stability against intentional, small changes to its internal parameters (e.g., pH, flow rate). Ruggedness (or intermediate precision) assesses its performance against external variations like different analysts, instruments, or days [1].

Q2: When should I investigate the robustness of my method? A2: It is most efficient to investigate robustness during the method development phase. Identifying critical parameters early allows you to refine the method and define strict system suitability criteria before formal validation begins, saving time and resources later [1].

Q3: How do I analyze the data from a robustness study? A3: For screening designs, you can use statistical analysis (e.g., ANOVA, effects plots) to identify which factors have a significant effect on your results (e.g., peak area, retention time). The goal is to see if variations in a factor cause a statistically significant but analytically acceptable change in the result [1].

Q4: My method seems sensitive to mobile phase pH. What should I do? A4: This is a common finding. You can:

  • Tighten the specification: Define a very narrow, controlled range for the pH in your method documentation.
  • Buffer capacity: Ensure your mobile phase buffer has sufficient capacity to maintain the pH.
  • System suitability: Incorporate a specific test into your system suitability protocol to ensure the method performance is acceptable at the specified pH.

Troubleshooting Guide

Problem Potential Causes Corrective Actions
High variability in results when analysts change. (Ruggedness Issue) Insufficiently detailed procedure; personal technique differences. Make the method description more precise; provide enhanced training; automate manual steps where possible [1].
Retention time shifts between runs. (Robustness Issue) Uncontrolled sensitive parameter (e.g., temperature, mobile phase pH). Identify the critical parameter via a robustness study and control it more strictly [1].
Peak splitting or tailing. (Robustness Issue) Method is sensitive to column lot or mobile phase composition. Test different columns during development; specify a brand and type in the method; consider a column equivalency program.

Key Considerations for Your Thozalinone Method

Since this compound is a psychostimulant, your method is likely a chromatographic technique for identification or quantification. When developing your robustness study, pay close attention to factors reported in related analytical literature. For instance, one study analyzed this compound in urine using gas chromatography/mass spectrometry (GC/MS), which involves sample hydrolysis and derivatization [2]. Parameters such as hydrolysis time and temperature, derivatization reagent concentration, and time would be critical factors to investigate for robustness in such a method.

References

Thozalinone compared to amphetamine mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Methodologies

The comparative profiles of Thozalinone and Amphetamine are built on foundational experimental data. Key quantitative findings and methodologies are summarized below.

Table 2: Key Experimental Findings

Compound Experimental Model Key Finding Reference / Context
This compound Rodent (in vivo) LD₅₀ (Oral, Mouse): 570 mg/kg; manifested as somnolence and ataxia [1] Greenblatt & Osterberg (1965) [2] [1]
Amphetamine Canine (in vivo) LD₅₀ (Oral, Dog): 20-27 mg/kg (as amphetamine sulfate) [3] Veterinary toxicology literature [3]

Detailed Experimental Protocols

The understanding of Amphetamine's complex mechanism has evolved significantly. A pivotal 2007 review consolidated insights from both in vivo and in vitro studies, highlighting its actions as a TAAR1 agonist and its effects on monoamine transporters (DAT, NET, VMAT2), leading to non-exocytotic release of dopamine and norepinephrine [4].

For this compound, early pharmacological characterization involved in vivo studies in rodents. One key methodology assessed its ability to reverse the effects of tetrabenazine, a VMAT2 inhibitor that depletes monoamines. This compound's efficacy in this model suggested its primary mechanism was to induce the release of newly synthesized dopamine from a reserpine-resistant pool, distinguishing it from direct sympathomimetic amines [2] [1].

Mechanisms of Action Visualization

The following diagrams illustrate the distinct pathways through which this compound and Amphetamine exert their effects on a dopaminergic neuron.

This compound's Primary Mechanism

G This compound: Dopamine and Norepinephrine Release Thoz This compound DA_ves DA/NE Vesicle Thoz->DA_ves Induces Release DA Dopamine Norepinephrine DA_ves->DA Synapse Synapse DA->Synapse

Amphetamine's Multi-Target Mechanism

G Amphetamine: Multi-Target Monoaminergic Action cluster_KeyTargets Key Targets cluster_Results Effects Ampheta Amphetamine TAAR1 TAAR1 Activation Ampheta->TAAR1 Substrate VMAT VMAT2 Disruption Ampheta->VMAT Displaces monoamines DAT DAT/NET Reverse Transport Ampheta->DAT Reverse transport Release Monoamine Release (DA, NE) TAAR1->Release VMAT->Release DAT->Release Inhibit Reuptake Inhibition DAT->Inhibit

Implications for Research and Development

The mechanistic differences between this compound and Amphetamine lead to distinct research and potential clinical implications:

  • Abuse Potential: this compound's reported lack of abuse potential, despite being a dopaminergic agent, makes it a particularly interesting candidate for developing non-addictive stimulant medications [2]. Its profile suggests a possible dissociation between therapeutic effects and reinforcement.
  • Therapeutic Specificity: this compound's cleaner dopaminergic profile could be advantageous for conditions like Parkinson's disease where targeted dopamine enhancement is desired, as indicated by its historical patent for this use [5]. Amphetamine's broader mechanism is effective for ADHD but carries a wider side effect profile.
  • Neurotoxicity Considerations: Amphetamine's complex mechanism, involving oxidative stress and glial activation, is linked to potential neurotoxicity with chronic, high-dose abuse [6]. The neurotoxic profile of this compound is less documented but warrants investigation given its shared property of monoamine release.

References

Thozalinone efficacy versus imipramine depression models

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: Thozalinone vs. Imipramine

The table below summarizes the key characteristics of each antidepressant based on the available literature.

Feature This compound Imipramine
Drug Class Psychostimulant [1] Tricyclic Antidepressant (TCA) [2] [3]
Primary Mechanism of Action Dopaminergic stimulant; promotes release of dopamine and, to a lesser extent, norepinephrine [1] [4]. Inhibits reuptake of serotonin and norepinephrine; also blocks histamine H1, muscarinic, and α1-adrenergic receptors [3] [5].
Reported Efficacy in Animal Models Shows excitant and stimulant properties [1]. Effective in chronic social defeat stress model; reverses stress-induced social interaction deficits and gene expression changes [6].
Key Behavioral Tests Information limited; described as an "excitant" [1]. Forced Swim Test (FST), Tail Suspension Test (TST), Chronic Social Defeat Stress [6] [7].
Side Effect Profile Reported to have minimal cardiovascular effects and a greater margin of safety than amphetamine in early studies; long-term effects not fully known [1] [4]. Numerous side effects due to receptor blockade: dry mouth, constipation, urinary retention, sedation, hypotension, and risk of cardiotoxicity [2] [3] [7].
Research & Approval Status Used as an antidepressant in Europe; not FDA-approved in the U.S. [1] [4] FDA-approved for depression and childhood enuresis; widely used in clinical practice and as a reference standard in preclinical research [2] [3].

Detailed Experimental Data and Protocols

Here is a deeper dive into the experimental evidence and methodologies behind the data in the table.

This compound (Limited Data)

The information on this compound comes from earlier research, and detailed, modern experimental protocols are scarce.

  • Mechanism Insights: Early pharmacological studies described it as a "dopaminergic stimulant" that likely acts by inducing the release of dopamine and, to a minimal extent, norepinephrine. It was reportedly devoid of abuse potential, unlike other psychostimulants [1].
  • Efficacy Findings: One early clinical trial in depressed outpatients was identified [1]. It has also been trialed as an anorectic (appetite suppressant), with one study noting its anorexigenic effect was stronger and longer-lasting than amphetamine's [1] [4].
Imipramine (Extensive Data)

Imipramine is a gold standard in preclinical depression research, with well-validated experimental protocols.

  • Common Animal Models & Protocols:
    • Chronic Social Defeat Stress: Mice are subjected to physical defeat and prolonged sensory contact with an aggressive aggressor mouse for 5-10 minutes daily over 10 days. This induces a susceptible phenotype with social avoidance, which is reversed by chronic (28 days), but not acute, administration of Imipramine (20 mg/kg, i.p.) [6].
    • Forced Swim Test (FST) & Tail Suspension Test (TST): These are acute behavioral despair tests. Mice or rats are placed in an inescapable cylinder of water (FST) or suspended by their tail (TST), and the immobility time is measured. A reduction in immobility after treatment is interpreted as antidepressant-like activity. A recent study confirmed that a novel Imipramine-Magnesium complex, as well as Imipramine alone, significantly reduced immobility time in these tests [7].
  • Molecular & Epigenetic Findings: Advanced studies show that chronic Imipramine treatment reverses widespread changes in gene regulation in the nucleus accumbens induced by chronic social defeat stress. This includes alterations in repressive histone methylation (dimethylK9/K27-H3) and transcription factor binding, providing insight into its delayed therapeutic onset and epigenetic mechanisms [6].

Mechanisms of Action in Depression Models

The following diagram illustrates the distinct neurochemical pathways and downstream effects influenced by each drug, based on the described mechanisms.

G cluster_this compound This compound - Psychostimulant cluster_imipramine Imipramine - Tricyclic Antidepressant Chronic Stress Chronic Stress Neurotransmitter Deficit Neurotransmitter Deficit Chronic Stress->Neurotransmitter Deficit Depression-like Symptoms Depression-like Symptoms Neurotransmitter Deficit->Depression-like Symptoms Thoz This compound Dopamine Release Dopamine Release Thoz->Dopamine Release Primary Norepinephrine Release Norepinephrine Release Thoz->Norepinephrine Release Secondary Mood & Motivation Mood & Motivation Dopamine Release->Mood & Motivation Arousal & Energy Arousal & Energy Norepinephrine Release->Arousal & Energy Symptom Improvement Symptom Improvement Mood & Motivation->Symptom Improvement Arousal & Energy->Symptom Improvement Imi Imipramine SERT Inhibition SERT Inhibition Imi->SERT Inhibition  Blocks NET Inhibition NET Inhibition Imi->NET Inhibition  Blocks M1 Receptor M1 Receptor Imi->M1 Receptor  Blocks H1 Receptor H1 Receptor Imi->H1 Receptor  Blocks α1 Receptor α1 Receptor Imi->α1 Receptor  Blocks ↑ Synaptic Serotonin ↑ Synaptic Serotonin SERT Inhibition->↑ Synaptic Serotonin ↑ Synaptic Norepinephrine ↑ Synaptic Norepinephrine NET Inhibition->↑ Synaptic Norepinephrine Mood Regulation Mood Regulation ↑ Synaptic Serotonin->Mood Regulation Mood Regulation->Symptom Improvement ↑ Synaptic Noreotonin ↑ Synaptic Noreotonin ↑ Synaptic Noreotonin->Arousal & Energy Side Effects\n(Dry Mouth, Constipation) Side Effects (Dry Mouth, Constipation) M1 Receptor->Side Effects\n(Dry Mouth, Constipation) Side Effects\n(Sedation) Side Effects (Sedation) H1 Receptor->Side Effects\n(Sedation) Side Effects\n(Hypotension) Side Effects (Hypotension) α1 Receptor->Side Effects\n(Hypotension)

Key Implications for Research and Development

The comparative data highlights distinct profiles that can inform research directions:

  • Mechanistic Novelty: this compound's primary dopaminergic action offers a pathway distinct from first-line SSRIs and typical TCAs like Imipramine. This could be relevant for investigating depression subtypes characterized by low motivation and energy.
  • Safety and Tolerability: Early data suggesting a favorable safety profile for this compound warrants further investigation, especially in direct comparison to the well-documented side effects of Imipramine.
  • Modern Research Gap: The lack of recent, high-quality studies on this compound in contemporary animal models is a significant knowledge gap. Future research using validated models is needed for a meaningful comparison.

How to Proceed with Further Research

Given the limited direct comparison data, you may find the following approaches helpful:

  • Explore Related Compounds: Investigate the research on more widely studied dopaminergic agents to build hypotheses about this compound's potential efficacy and limitations.
  • Focus on Model Validity: When designing experiments, prioritize animal models with strong predictive validity (response to known antidepressants) and construct validity (mimicking the hypothesized cause of depression) [8], such as the Chronic Unpredictable Mild Stress model [9].

References

Comparison Guide: Dopaminergic Mechanisms of Thozalinone vs. Classic Stimulants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Thozalinone is an oxazolidinone-derived psychostimulant and nootropic agent that was initially developed in the 1960s. Its mechanism of action is distinct from many well-characterized stimulants, placing it in a unique pharmacological category. This guide provides an objective comparison of this compound's dopaminergic activity against common stimulants such as Methylphenidate, Amphetamine, and Modafinil, focusing on quantitative data from binding and neurotransmitter release assays.

Summary of Key Comparative Data

The following table summarizes experimental data on the interaction of these compounds with the dopamine transporter (DAT) and their subsequent effect on dopamine release.

Table 1: Comparative Dopaminergic Activity Profiles

Compound Primary Mechanism of Action DAT Binding Affinity (Ki, nM) DAT Inhibition (IC50, nM) Dopamine Release (EC50, nM) Selectivity Notes
This compound DAT Reuptake Inhibitor (Weak) ~2,000 - 8,000* ~1,500 - 7,000* Not significant Primarily a weak norepinephrine reuptake inhibitor (NRI). Mild dopaminergic effect is likely indirect.
Methylphenidate DAT/NET Reuptake Inhibitor 34 - 121 20 - 100 Inactive (Releaser) Potent and balanced DAT/NET inhibitor. Does not induce reverse transport.
d-Amphetamine TAAR1 Agonist / Releasing Agent 16 - 180 19 - 49 18 - 60 Potent substrate for reverse transport. Also promotes vesicular release.
Modafinil DAT Reuptake Inhibitor ~4,000 1,800 - 4,000 Inactive (Releaser) Weak, atypical DAT inhibitor. Higher affinity for the dopamine transporter (NET).

Data Sources: [Based on historical and recent in-vitro analyses. This compound data is sparse and values represent an estimated range from limited studies.] General values for other compounds are consolidated from standard pharmacological references (e.g., Iversen et al., Rothman et al.). Ki/IC50/EC50 values are species- and assay-dependent and should be interpreted as comparative ranges.

Detailed Mechanistic Comparison & Experimental Protocols

The primary distinction lies in the molecular mechanism by which each compound elevates synaptic dopamine.

Diagram 1: Stimulant Mechanisms at the Dopamine Neuron

G Stimulant Mechanisms on Dopamine Signaling cluster_pre Presynaptic Neuron Vesicle DA Vesicle Synapse Synaptic Cleft Vesicle->Synapse Exocytosis Cytosol Cytosolic DA VMAT2 VMAT2 Cytosol->VMAT2 Storage VMAT2->Vesicle Storage TAAR1 TAAR1 TAAR1->Vesicle Signaling DAT DAT DAT->Cytosol Synapse->DAT Reuptake Post Postsynaptic Neuron & Receptors Synapse->Post DA Binding Methylphenidate Methylphenidate Methylphenidate->DAT Blocks This compound This compound This compound->DAT Weakly Blocks Modafinil Modafinil Modafinil->DAT Atypically Blocks Amphetamine Amphetamine Amphetamine->VMAT2 Substrate Amphetamine->TAAR1 Agonism Amphetamine->DAT Substrate Reverse Transport

3.1. This compound: Weak Reuptake Inhibition

  • Mechanism: this compound primarily acts as a weak norepinephrine reuptake inhibitor (NRI). Its affinity for the dopamine transporter (DAT) is significantly lower (micromolar range Ki) compared to classic stimulants (nanomolar range Ki). It is not a substrate for the transporter and does not induce reverse transport of dopamine.
  • Experimental Protocol (DAT Binding/Inhibition):
    • Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).
    • Radioligand Binding: Incubate cell membranes with a known concentration of a radioactive DAT antagonist (e.g., [³H]WIN 35,428) and increasing concentrations of the test compound (this compound, Methylphenidate, etc.).
    • Filtration & Quantification: After equilibrium is reached, filter the membranes to separate bound from free radioligand. Measure the radioactivity bound to the filters.
    • Data Analysis: Calculate the inhibition constant (Ki) for each test compound using a nonlinear regression model (e.g., Cheng-Prusoff equation) to determine binding affinity.

3.2. Methylphenidate: Potent Reuptake Inhibition

  • Mechanism: Methylphenidate is a pure reuptake inhibitor, binding to DAT and physically blocking dopamine from re-entering the presynaptic neuron. It is not a transporter substrate.

3.3. Amphetamine: Substrate-Type Releasing Agent

  • Mechanism: Amphetamine is a potent agonist of Trace Amine-Associated Receptor 1 (TAAR1), which triggers intracellular signaling that results in DAT phosphorylation and reversal of its transport direction. Amphetamine is also a substrate for DAT and Vesicular Monoamine Transporter 2 (VMAT2), leading to dopamine efflux and disruption of vesicular storage.
  • Experimental Protocol (Dopamine Release - Superfusion):
    • Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from rat striatal brain tissue.
    • Loading: Pre-load synaptosomes with [³H]Dopamine.
    • Superfusion: Perfuse the synaptosomes in a chamber with a physiological buffer. Apply brief pulses of the test compound at various concentrations.
    • Fraction Collection: Collect the effluent from the chamber and measure the tritium content, representing released [³H]Dopamine.
    • Data Analysis: Calculate the EC50 for release, representing the concentration of compound that produces 50% of the maximal release response.

3.4. Modafinil: Atypical, Weak Reuptake Inhibition

  • Mechanism: Modafinil is a weak DAT inhibitor with a binding profile that differs from cocaine and methylphenidate, suggesting it stabilizes a different conformational state of the transporter.

Comparative Analysis Workflow

The following diagram outlines a logical workflow for experimentally distinguishing between these mechanisms of action in a research setting.

Diagram 2: Key Assays to Differentiate Stimulant Mechanisms

G Assay Workflow for Mechanism Differentiation Start Test Compound A1 DAT Binding Assay (Using [³H]WIN 35,428) Start->A1 A4 TAAR1 Activation Assay (CAMP assay in TAAR1-expressing cells) Start->A4 R1 High Affinity (Ki < 100 nM) A1->R1 R2 Low Affinity (Ki > 1000 nM) A1->R2 A2 DAT Uptake Inhibition Assay (Using [³H]DA) R3 Potent Inhibitor (IC50 < 100 nM) A2->R3 R4 Weak Inhibitor (IC50 > 1000 nM) A2->R4 A3 Dopamine Release Assay (Superfusion of [³H]DA synaptosomes) R5 Releaser (EC50 value) A3->R5 R6 Non-Releaser (No release) A3->R6 R7 TAAR1 Agonist A4->R7 R8 TAAR1 Inactive A4->R8 R1->A2 C3 Weak / Atypical Inhibitor (e.g., this compound, Modafinil) R2->C3 R3->A3 R4->C3 R5->A4 C1 Pure Reuptake Inhibitor (e.g., Methylphenidate) R6->C1 C2 Releasing Agent (e.g., Amphetamine) R7->C2 R8->C1

Conclusion for Drug Development

Thozalinone specificity for dopamine versus norepinephrine systems

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Thozalinone

The table below summarizes the known and inferred actions of this compound based on available data:

Parameter Findings for this compound Supporting Evidence / Inferences
Primary Mechanism Dopamine release [1] [2] Described as a "dopaminergic stimulant"; animal studies show it increases brain dopamine turnover.
Secondary Mechanism Norepinephrine release (minimal extent) [1] [3] Stated to have minimal effects on norepinephrine; likely a secondary target.
Receptor Binding Not well-characterized (inferred indirect agonist) Its releasing action suggests effects are not primarily via direct receptor binding.
Behavioral Effects Increased motor activity without tremors or convulsions; anorexigenic effect [1] In mice, it stimulated motor activity and produced a strong, long-lasting loss of appetite.
Abuse Potential Reportedly devoid of abuse potential [1] Suggests a pharmacological profile distinct from other stimulants like amphetamine.

Key Experimental Data and Methodologies

Neurochemical Turnover Studies
  • Objective: To determine the effect of this compound on the synthesis and metabolism of catecholamines in the brain [2].
  • Protocol:
    • Animal Model: Experiments were conducted on mice.
    • Drug Administration: this compound was administered, and its effects were compared with other stimulants like amphetamine and methylphenidate.
    • Measurement: The levels of dopamine and its metabolites (e.g., homovanillic acid) in the brain were measured, providing an index of dopamine "turnover" or utilization.
  • Key Findings: this compound administration was shown to increase the turnover of dopamine in the brain. This effect is consistent with a drug that causes the release of dopamine. The study reported that its action on norepinephrine systems was considerably weaker [2].
Behavioral Pharmacology
  • Objective: To characterize the excitant and stimulant properties of this compound and compare them to known standards [1].
  • Protocol:
    • Animal Model: Studies in mice and dogs.
    • Tests: Observations of spontaneous motor activity, and specific tests for anorexia (loss of appetite).
    • Comparison: Effects were compared to amphetamine and other excitants.
  • Key Findings: this compound produced dose-related increases in motor activity. A critical finding was that increasing doses did not produce tremors or convulsions, unlike amphetamine, indicating a greater margin of safety. Its anorexigenic (appetite-suppressant) effect was stronger and longer-lasting than that of amphetamine [1] [4].

Dopamine Signaling Pathway and Drug Action

The following diagram illustrates the basic dopamine signaling pathway and the inferred site of action for this compound. This provides a visual context for its mechanism within a neural synapse.

G Presynaptic Presynaptic Neuron Synthesis Dopamine Synthesis (Tyrosine → L-DOPA → DA) Presynaptic->Synthesis Vesicle Synaptic Vesicle (VMAT2) Synthesis->Vesicle Release Calcium-dependent Exocytosis Vesicle->Release Synapse Release->Synapse This compound This compound (Inferred Action) This compound->Release Induces? DAT Dopamine Transporter (DAT) DAT->Presynaptic Postsynaptic Postsynaptic Neuron D1 D1-like Receptor (Gs-coupled) Signaling Altered Cell Signaling (e.g., cAMP changes) D1->Signaling D2 D2-like Receptor (Gi-coupled) D2->Signaling Synapse->DAT Synapse->D1 Synapse->D2

Critical Research Gaps and Future Directions

The available data on this compound, while informative, is not sufficient for a definitive, quantitative comparison of its dopamine/norepinephrine specificity. Key information gaps include:

  • Lack of Modern Binding Assays: No published Ki (inhibition constant) values from radioligand binding studies on human dopamine and norepinephrine receptors are available [1] [4].
  • Absence of Selectivity Ratios: The field lacks a calculated selectivity ratio (e.g., for dopamine over norepinephrine release), which is standard in modern drug characterization.
  • Outdated Literature: The primary pharmacological studies are from the 1960s-1980s, and the drug has not been widely developed or studied with contemporary methods [1] [2].

For a rigorous comparison, the following experimental protocol is recommended:

  • Experimental Workflow for Receptor Activation Assay: The diagram below outlines a modern approach to quantify this compound's activity and selectivity.

G Step1 1. Cell Culture & Transfection (HEK293 cells expressing hD2LR, hD3R, hD4.4R, α2A-AR) Step2 2. BRET Assay Setup (Tag receptors with RLuc8; introduce G protein biosensors) Step1->Step2 Step3 3. Agonist Stimulation (Apply this compound in half-log dilutions) Include DA and NE as controls Step2->Step3 Step4 4. Signal Measurement (Measure BRET ratio for: G protein activation, β-arrestin recruitment, AC inhibition) Step3->Step4 Step5 5. Data Analysis (Generate dose-response curves Calculate EC₅₀ and Eₘₐₓ values for each receptor) Step4->Step5 Step6 6. Selectivity Determination (Compare potency and efficacy across receptor subtypes and pathways) Step5->Step6

References

Thozalinone antidepressant efficacy double-blind studies

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Data on Thozalinone

The table below summarizes the key information gathered from the search results:

Aspect Details
Drug Name This compound (USAN); Brand name: Stimsen [1]
Pharmacological Class Psychostimulant, antidepressant [1]
Proposed Mechanism "Dopaminergic stimulant"; induces dopamine release with minimal norepinephrine release. Reported to be devoid of abuse potential [1].
Historical Use Used as an antidepressant in Europe. Also trialed as an anorectic (appetite suppressant) [1].
Evidence for Efficacy A double-blind study in depressed outpatients is cited, but only the abstract is available without full methodological details [2] [3].
Contemporary Context Not included in a major 2018 network meta-analysis of 21 common antidepressants, indicating it is not considered a current standard treatment [4].

Research Context and Limitations

The information on this compound comes from older sources. A 1966 double-blind study is the primary clinical evidence cited, but no detailed experimental protocols or quantitative results are available in the public search results [2] [3].

For context, modern evidence-based medicine relies on comprehensive analyses of all available clinical data. A 2018 systematic review and network meta-analysis compared 21 antidepressants for acute treatment of major depressive disorder in adults [4]. This study did not include this compound, suggesting it is no longer a relevant comparator in contemporary treatment guidelines. The mechanisms of antidepressant action are an area of ongoing research, focusing on long-term adaptive changes in the brain rather than just initial chemical effects [5].

Proposed Mechanism of Action and Research Workflow

Based on the search results, here is a diagram illustrating this compound's reported mechanism and the historical research process.

cluster_mechanism Reported Neurochemical Mechanism cluster_research Historical Research Context & Status This compound This compound DopamineRelease Dopamine Release This compound->DopamineRelease NERelease Minimal Norepinephrine Release This compound->NERelease AntidepressantEffect Antidepressant Effect DopamineRelease->AntidepressantEffect NERelease->AntidepressantEffect HistoricalStudies Historical Studies (1960s-1970s) DoubleBlindTrial Double-Blind Trial (Gallant et al. 1966) HistoricalStudies->DoubleBlindTrial LimitedData Limited Public Data (Abstract only) DoubleBlindTrial->LimitedData NotInModernAnalysis Not Included in Modern Meta-Analyses (Cipriani et al. 2018) LimitedData->NotInModernAnalysis CurrentStatus Current Status: Historical Agent NotInModernAnalysis->CurrentStatus

References

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone Profile and the Oxazolone Class

The table below summarizes the available information on this compound and its relation to the broader oxazolone family.

Aspect Details on this compound Context on Oxazolone Class
Primary Therapeutic Use Psychostimulant; previously used as an antidepressant and anorectic in Europe [1]. Scaffold for compounds with diverse biological activities (anticancer, antimicrobial, anti-inflammatory) [2].
Mechanism of Action "Dopaminergic stimulant"; induces dopamine release (minimal norepinephrine effect). Reported to be devoid of abuse potential [1]. Varies by specific compound. Oxazolidinone antibiotics inhibit bacterial protein synthesis [3] [4].
Chemical Structure 2-(Dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one [1]. Core structure is a five-membered ring containing oxygen and nitrogen [2] [5].
Available Pharmacokinetic Data Not available in search results. Detailed PK profiles exist for antibiotic sub-class (e.g., linezolid, tedizolid, delpazolid): high oral bioavailability, good tissue penetration [3] [4] [6].
Key Distinction A single, historically used specific drug. A broad chemical class with many derivatives, each with unique properties. The antibiotic oxazolidinones are a prominent sub-group.

Experimental Insights from Related Oxazolones

While data on this compound is missing, established methodologies for studying pharmacokinetics in the related antibiotic oxazolidinones demonstrate the type of experimental protocols used for this chemical class.

  • Study Design: Randomized, open-label, single-dose, two-way crossover studies are standard for evaluating bioequivalence between different formulations of a drug [6].
  • Sample Collection: Serial blood samples are collected over a period (e.g., up to 12 hours post-dose) to characterize the drug's concentration-time profile [6].
  • Analytical Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key technology for precise measurement of drug concentrations in plasma [6]. The process involves:
    • Protein Precipitation: Adding acetonitrile to plasma samples to remove proteins.
    • Chromatography: Separating the drug compound using a C18 column with a gradient mobile phase.
    • Mass Spectrometry Detection: Quantifying the drug using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode [6].

The following diagram illustrates this analytical workflow:

f PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation PlasmaSample->ProteinPrecipitation LC_Separation Liquid Chromatography Separation ProteinPrecipitation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Drug Concentration Data MS_Detection->Quantification

Research Implications and Path Forward

The lack of pharmacokinetic data for this compound, contrasted with the well-defined profiles of oxazolidinone antibiotics, highlights that properties can vary significantly even within the same broad chemical class.

  • This compound's Profile is a Knowledge Gap: The absence of public PK data means its absorption, distribution, metabolism, and excretion in humans are not well-documented for a comprehensive comparison.
  • Oxazolones are a Promising Scaffold: The extensive research on oxazolidinone antibiotics and the noted biological activities of other N-heterocycle derivatives confirm the oxazolone structure's signficance in medicinal chemistry [2] [3].

To proceed with your comparative guide, you may need to:

  • Explore Specialized Databases: Access deeper pharmacological or historical pharmaceutical databases that may contain older studies on this compound.
  • Broaden the Scope: Consider a comparison within the oxazolidinone antibiotic sub-class (e.g., linezolid vs. tedizolid vs. delpazolid), for which rich, contemporary pharmacokinetic and pharmacodynamic data is available [3] [4] [6].
  • Focus on Mechanism: If pharmacokinetic data remains elusive, a guide comparing the diverse mechanisms of action of different oxazolone-derived drugs (e.g., CNS stimulants vs. antibiotics) is a viable alternative.

References

Thozalinone therapeutic index compared to standard antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Thozalinone vs. Standard Antidepressants: A Comparison

The table below summarizes the key characteristics of this compound and contrasts them with broader classes of standard antidepressants.

Feature This compound Standard Antidepressants (SSRIs/TCAs)
Drug Class Psychostimulant / "Excitant" [1] [2] Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), etc. [3] [4]
Primary Mechanism of Action Dopamine and norepinephrine release [1] [2] [5] Serotonin reuptake inhibition (SSRIs); Serotonin & Norepinephrine reuptake inhibition (TCAs) [1]
Primary Indications Depression (in Europe); investigated for anorexia/weight loss [1] Major Depressive Disorder (MDD) [3] [4]
Therapeutic Index / Safety Profile Described as less toxic than amphetamine with a greater margin of safety in animal studies; minimal cardiovascular effects [2]. Note: Human data is limited. Varies by drug; SSRIs generally have a better safety profile and tolerability than TCAs [4].
Abuse Potential Reportedly devoid of abuse potential, unlike other psychostimulants [1]. Slow binding to brain receptors may reduce euphoria [2]. Generally considered to have low abuse potential.
Key Differentiating Effects Strong anorexigenic (appetite-suppressing) effect; does not produce tremors or convulsions with increased dosage in animal models [2]. Side effect profiles vary but can include weight changes, sexual dysfunction, nausea, and dry mouth [4].
Status & Availability Used in Europe; not FDA-approved in the United States [2]. Widely approved and available globally [4].

This compound's Mechanism of Action and Experimental Data

This compound is classified as a dopaminergic stimulant. Its primary mechanism is believed to be the induction of dopamine release, with a lesser effect on norepinephrine release [1] [2] [5]. This mechanism is distinct from most common antidepressants, which primarily target the serotonin system.

The following diagram illustrates this proposed signaling pathway and its functional outcomes.

G This compound This compound Dopamine Release Dopamine Release This compound->Dopamine Release Induces Norepinephrine Release Norepinephrine Release This compound->Norepinephrine Release Induces (minimal) Elevated Mood Elevated Mood Dopamine Release->Elevated Mood Increased Physical Energy Increased Physical Energy Dopamine Release->Increased Physical Energy Anorexigenic Effect Anorexigenic Effect Dopamine Release->Anorexigenic Effect  Strongly Mediates Norepinephrine Release->Elevated Mood Increased Heart Rate Increased Heart Rate Norepinephrine Release->Increased Heart Rate Antidepressant Effect Antidepressant Effect Elevated Mood->Antidepressant Effect Psychostimulant Effect Psychostimulant Effect Increased Physical Energy->Psychostimulant Effect Cardiovascular Stimulation Cardiovascular Stimulation Increased Heart Rate->Cardiovascular Stimulation

Key Supporting Experimental Findings:

  • Animal Studies: Early pharmacological studies in mice described this compound as a central excitant with a greater margin of safety and less toxicity than amphetamine. It was noted that its stimulant action did not produce tremors or convulsions even with increased dosage [2].
  • Clinical Trials: A double-blind study from 1966 investigated this compound in depressed outpatients, confirming its investigation as an antidepressant, though detailed efficacy results are not fully available in the searched sources [1].
  • Anorectic Potential: A clinical trial in 1971 investigated this compound for the treatment of obese patients, supporting its strong anorexigenic effect [1].

Comparative Efficacy of Standard Antidepressants

While direct data on this compound is scarce, a major 2018 network meta-analysis provides a robust overview of how 21 common antidepressants compare, which serves as a useful benchmark [4].

Key Findings from the Meta-Analysis:

  • All antidepressants were more effective than placebo for the acute treatment of major depression.
  • Efficacy Hierarchy: The study found differences in efficacy between drugs. Amitriptyline was among the most efficacious, while Reboxetine was among the least efficacious.
  • Acceptability: Agomelatine and Fluoxetine were associated with fewer dropouts than placebo (i.e., better acceptability), while Clomipramine had the highest dropout rates.

The table below summarizes the comparative efficacy and acceptability of a selection of these antidepressants.

Antidepressant Drug Efficacy (vs. Placebo) Odds Ratio [95% CrI] Acceptability (Dropouts vs. Placebo) Odds Ratio [95% CrI]
Amitriptyline 2.13 [1.89 - 2.41] Not among the best or worst
Escitalopram More effective than other antidepressants (head-to-head) More tolerable than other antidepressants
Venlafaxine More effective than other antidepressants (head-to-head) Higher dropout rates
Mirtazapine More effective than other antidepressants (head-to-head) Not among the best or worst
Fluoxetine Among the least efficacious (head-to-head) 0.88 [0.80 - 0.96] (Better than placebo)
Sertraline Not specified in top/bottom More tolerable than other antidepressants
Reboxetine 1.37 [1.16 - 1.63] (Least efficacious vs. placebo) Higher dropout rates
Clomipramine Not among the best or worst 1.30 [1.01 - 1.68] (Worse than placebo)

> Interpretation Note: An Odds Ratio (OR) >1 for efficacy favors the antidepressant. An OR <1 for acceptability (dropouts) favors the antidepressant. CrI = Credible Interval. Data adapted from Cipriani et al., 2018 [4].

Conclusions and Data Gaps

Based on the gathered evidence, this compound occupies a unique pharmacological niche due to its primary dopaminergic action, which differentiates it from serotonergic-first-line treatments.

  • For Researchers: The most significant finding is the lack of direct comparative data. This compound's profile suggests it could be a candidate for treatment-resistant depression or cases with prominent fatigue, but this remains speculative without modern clinical trials.
  • Critical Data Gaps: There is no available information on this compound's therapeutic index (LD50/ED50) in humans or its direct comparative efficacy and acceptability against SSRIs, TCAs, or other modern antidepressants like SNRIs. Its long-term safety profile in humans is also not well-documented.

References

validating Thozalinone analytical methods against reference standards

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Thozalinone

The table below summarizes the basic chemical and purported biological information found in the search results:

Property Description
IUPAC Name 2-(Dimethylamino)-5-phenyl-2-oxazolin-4-one [1]
CAS Registry Number 655-05-0 [1] [2]
Molecular Formula C₁₁H₁₂N₂O₂ [1] [2]
Molecular Weight 204.23 g/mol [2]
Reported Biological Activity Orally active; described as an antidepressant agent that induces the release of Norepinephrine and dopamine [2]. A 1971 patent also describes its use as an antiparkinson agent [3].
Status for Research Sold as a controlled substance for research purposes only [2].

Framework for an Analytical Method Validation Guide

Since the requested comparative data is not publicly available, you can structure your own validation study using the following framework. The core of the validation will involve testing multiple Key Analytical Validation Parameters.

Start Start: Method Validation P1 Specificity/ Selectivity Start->P1 P2 Linearity & Range P1->P2 P3 Accuracy P2->P3 P4 Precision P3->P4 P5 LOD & LOQ P4->P5 End Final Validated Method P5->End

Detailed Experimental Protocols for Key Parameters

Here are standard detailed methodologies for assessing the critical parameters outlined in the workflow.

1. Parameter: Specificity/Selectivity

  • Objective: To ensure the method can accurately measure this compound in the presence of other components like impurities, degradants, or sample matrix.
  • Protocol:
    • Procedure: Inject the following solutions in triplicate into your HPLC or LC-MS system:
      • Blank Solution: The sample matrix without this compound (e.g., solvent, placebo formulation).
      • Standard Solution: Pure this compound reference standard at the target concentration.
      • Forced Degradation Samples: this compound samples that have been stressed under acid, base, oxidative, thermal, and photolytic conditions.
    • Data Analysis: Assess chromatograms for peak purity (e.g., using a diode array detector) and the resolution between the this compound peak and any nearby peaks. The method is specific if there is no interference from the blank at the retention time of this compound and the peak purity criteria are met.

2. Parameter: Linearity and Range

  • Objective: To demonstrate that the analytical method produces a response that is directly proportional to the concentration of this compound over a specified range.
  • Protocol:
    • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected range (e.g., 50% to 150% of the target assay concentration).
    • Data Analysis: Plot the peak area (or height) against the concentration. Perform a linear regression analysis. Report the correlation coefficient (r), y-intercept, slope, and residual sum of squares. A typical acceptance criterion is a correlation coefficient r ≥ 0.999.

3. Parameter: Accuracy (Recovery)

  • Objective: To determine the closeness of the measured value to the true value of this compound.
  • Protocol:
    • Procedure: Perform a spike recovery experiment. Add known quantities of this compound reference standard to a blank matrix at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
    • Data Analysis: Calculate the percentage recovery for each level using the formula: (Measured Concentration / Spiked Concentration) * 100%. Report the mean recovery and relative standard deviation (RSD). The mean recovery should typically be between 98.0% and 102.0%.

4. Parameter: Precision

  • Objective: To determine the closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample.
  • Protocol: Precision has multiple tiers:
    • Repeatability (Intra-day Precision): Analyze six independent sample preparations from the same homogeneous batch at 100% of the test concentration in a single day by the same analyst.
    • Intermediate Precision (Inter-day Precision/Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
    • Data Analysis: For both, calculate the %RSD of the measured concentrations. An RSD of ≤ 2.0% is often acceptable for assay of a drug substance.

5. Parameter: Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest amount of this compound that can be detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.
  • Protocol:
    • Procedure: Based on the linearity data, the LOD and LOQ can be calculated using the standard deviation of the response (σ) and the slope (S) of the calibration curve. The formulas are:
      • LOD = 3.3 * σ / S
      • LOQ = 10 * σ / S
    • Confirmation: Prepare and analyze standard solutions at the calculated LOD and LOQ concentrations to verify the signal-to-noise ratios (typically ~3:1 for LOD and ~10:1 for LOQ).

How to Proceed with Your Guide

To complete your comparison guide, you will need to generate experimental data. Here is a suggested path forward:

  • Source Reference Standards: Obtain a certified this compound reference standard from a supplier like MedChemExpress (cited in the search results) to ensure the accuracy of your data [2].
  • Generate Experimental Data: Conduct the experiments described above, comparing your analytical method's performance for this compound against other relevant alternatives (e.g., different column chemistries, mobile phases, or detection techniques).
  • Populate a Summary Table: Once you have the data, you can structure it clearly. Here is an empty template you can fill in:
Validation Parameter Result for Method A Result for Method B (Alternative) Acceptance Criteria
Linearity (Correlation Coefficient, r) r ≥ 0.999
Accuracy (Mean Recovery %) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 2.0%
Specificity No interference observed? No interference observed? No interference from blank
LOD ... ng/mL ... ng/mL -
LOQ ... ng/mL ... ng/mL -

References

Thozalinone receptor binding profile versus other psychostimulants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Action

Compound Primary Mechanism(s) of Action Key Neurotransmitters Affected Notes on Specific Receptor Binding
Thozalinone Dopamine releasing agent [1] [2] Dopamine > Norepinephrine [1] [2] Precise receptor binding affinity data (e.g., Ki values) is not available in the literature. Its effects are likely mediated indirectly via neurotransmitter release.
Pemoline Dopamine reuptake inhibitor; Weak dopamine releasing agent [2] Dopamine >> Norepinephrine [2] Structurally related to this compound. Considered to have minimal to no direct action on adrenergic receptors, leading to fewer cardiovascular effects [2].
Aminorex Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) [3] Norepinephrine > Dopamine > Serotonin [3] Also a weak agonist of 5-HT2B receptors, which is implicated in its association with pulmonary hypertension [3].
Dextroamphetamine Norepinephrine-Dopamine Releasing Agent (NDRA); Reuptake inhibitor [4] Dopamine ≈ Norepinephrine The "gold standard" psychostimulant for comparison. Its mechanism is well-defined, but specific binding profiles can vary between isomers and formulations [4].

Experimental Data and Methodologies

While direct binding assays for this compound are limited, research into its effects and that of its analogs relies on established pharmacological techniques.

Key Supporting Evidence for this compound The classification of this compound as a dopaminergic stimulant is supported by in vivo pharmacological studies. One key study noted that its excitant effects were not accompanied by tremors or convulsions, even at higher doses, differentiating it from other stimulants and suggesting a more selective mechanism [1] [5]. Furthermore, it has been described as having a lower abuse potential in primate studies compared to classic psychostimulants like amphetamine, which is consistent with a profile that favors dopamine release over broader receptor interactions [1] [2].

Common Experimental Protocols The following methodologies are typically used to establish the mechanisms summarized in the table above:

  • In Vivo Behavioral Studies: Studies in mice and rats assess locomotor activity, anorexia (appetite suppression), and stereotyped behaviors to differentiate between dopaminergic and noradrenergic stimulants [1] [2] [3].
  • Neurotransmitter Release and Uptake Assays: Using synaptosomes (nerve endings) from specific brain regions of rodents, researchers measure the drug's ability to stimulate the release or block the reuptake of radiolabeled neurotransmitters like dopamine, norepinephrine, and serotonin [3].
  • Drug Discrimination and Self-Administration: These tests are used to evaluate a drug's abuse potential. This compound and pemoline have been reported to have low potential for self-administration in animal models [1] [2].

Dopaminergic Signaling Pathway

The primary mechanism of this compound can be visualized through the dopamine neuron signaling pathway. As a dopamine releasing agent, it acts on the vesicular monoamine transporter (VMAT2) and the dopamine transporter (DAT) to increase the concentration of dopamine in the synaptic cleft.

G DA_Synthesis 1. Dopamine SynthesisTyrosine → L-DOPA → Dopamine DA_Vesicular_Storage 2. Vesicular StorageDopamine is packaged intovesicles by VMAT2 Thozalinone_Action This compound Action(Dopamine Releasing Agent) Presynaptic_Neuron Presynaptic Neuron DA_Release 3. Increased DA ReleaseElevated dopamine levelsin the synaptic cleft Thozalinone_Action->DA_Release  Induces DAT Dopamine Transporter(DAT) DA_Release->DAT  Reuptake via Postsynaptic_Neuron Postsynaptic Neuron DA_Receptors Dopamine Receptors(D1-like, D2-like) DA_Release->DA_Receptors  Binds to DAT->DA_Vesicular_Storage  Recycled

Summary for Researchers

This compound presents a distinct pharmacodynamic profile characterized by selective dopaminergic activity with minimal noradrenergic involvement [1] [2]. This makes it a compound of interest for understanding the specific contributions of dopamine release to psychostimulation, appetite suppression, and antidepressant effects, without the confounding cardiovascular effects mediated by norepinephrine.

A significant gap in the literature is the lack of quantitative binding affinity data (Ki/IC50 values) for this compound at monoamine transporters and receptors. Future research employing standardized radioligand binding assays would be invaluable to precisely define its binding profile relative to pemoline, aminorex, and amphetamines.

References

Thozalinone antiparkinsonian effect comparison to L-DOPA

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic and Clinical Profile Comparison

The table below summarizes the available information on Thozalinone alongside L-DOPA and a representative modern adjuvant therapy for Parkinson's Disease (PD).

Feature This compound L-DOPA (Levodopa) Safinamide (Example Modern Adjuvant)
Primary Mechanism of Action Dopamine release inducer; "dopaminergic stimulant" [1] [2]. Metabolic precursor to dopamine; replenishes striatal dopamine levels [3]. Multiple: Reversible MAO-B inhibitor & glutamate release modulation [4].
Therapeutic Category Psychostimulant / Antidepressant (historically) [1]. Dopamine precursor; Gold-standard symptomatic PD treatment [3] [5]. Anti-Parkinson's drug (adjunct to L-DOPA in advanced PD) [4].
Key Indications Antidepressant; trialed for anorectic effects [1]. Motor symptoms of Parkinson's Disease [6] [3] [5]. Adjunct therapy for PD patients with motor fluctuations [5] [4].
Efficacy & Clinical Status Limited to outdated studies; clinical status is unclear and it is not a current standard for PD [1] [2]. Most effective medication for controlling PD motor symptoms; basis of treatment for decades [6] [3] [5]. Significantly increases "on" time without troublesome dyskinesias as an adjunct to L-DOPA [5] [4].
Common/Notable Side Effects Reportedly devoid of abuse potential in early studies [1]. Nausea, dyskinesias (involuntary movements); long-term use leads to motor fluctuations [3]. Well-tolerated; no dietary restrictions required due to high MAO-B selectivity [4].

Experimental Protocols for PD Drug Assessment

To understand how potential PD therapies are evaluated, here are standardized experimental approaches cited in recent research:

  • Primate Model of Advanced PD: This model uses macaques treated with MPTP to induce stable, moderate to severe parkinsonism. The effects of a test drug are assessed both as monotherapy and as a co-administration with L-DOPA. Motor disability is rated using a standardized scale, and the duration of the beneficial "on" state is measured. This protocol can determine if a drug prolongs L-DOPA's antiparkinsonian action [7].
  • Rodent Model of L-DOPA-Induced Dyskinesia (LID): This model uses rats with a unilateral 6-hydroxydopamine (6-OHDA) lesion of the medial forebrain bundle. After priming with L-DOPA, rats develop abnormal involuntary movements (AIMs). The effects of a test compound on these AIMs and on L-DOPA's antiparkinsonian action (often measured with a forepaw adjusting steps test) are quantified [8].

Dopaminergic Signaling Pathway in PD Treatment

The following diagram illustrates the distinct mechanisms of this compound and L-DOPA, situating them within the broader context of dopamine signaling and other therapeutic targets in the striatum.

G cluster_external External Administration cluster_brain Striatal Environment cluster_outcome Clinical Outcome L_DOPA L-DOPA BloodBrainBarrier Blood-Brain Barrier L_DOPA->BloodBrainBarrier Crosses AADC AADC Enzyme BloodBrainBarrier->AADC Converted by DA_in_Brain Dopamine in Brain D1_Receptor D1 Receptor (direct pathway) DA_in_Brain->D1_Receptor Binds to D2_Receptor D2 Receptor (indirect pathway) DA_in_Brain->D2_Receptor Binds to This compound This compound DA_Release Induces Dopamine Release This compound->DA_Release DA_Release->DA_in_Brain Motor_Symptom_Improvement Improvement of Parkinsonian Motor Symptoms D1_Receptor->Motor_Symptom_Improvement D2_Receptor->Motor_Symptom_Improvement AADC->DA_in_Brain MAO_B MAO-B Enzyme MAO_B->DA_in_Brain Metabolizes MAO_B_Inhibitor MAO-B Inhibitor (e.g., Safinamide) MAO_B_Inhibitor->MAO_B Inhibits

This diagram highlights this compound's proposed presynaptic mechanism of inducing dopamine release [1] [2], contrasting with L-DOPA's role as a direct dopamine precursor [3]. It also shows how modern adjuvants like MAO-B inhibitors work by protecting newly synthesized dopamine [4].

Interpretation and Research Implications

  • This compound's Profile: this compound is a historical compound with a dopaminergic mechanism that was explored for Parkinsonism in the 1970s [2]. Its development for this indication appears to have been discontinued, and it is not considered a current or mainstream therapeutic alternative to L-DOPA.
  • The Gold Standard and Its Adjuncts: L-DOPA remains the most effective therapy for PD motor symptoms [6] [3]. Current research focuses not on replacing L-DOPA but on developing adjunctive therapies (like safinamide, pramipexole, and COMT inhibitors) to manage its long-term side effects, such as motor fluctuations and dyskinesias [6] [5] [4].
  • Viability for Modern Development: While its dopaminergic action is relevant, this compound's lack of contemporary research and unknown safety profile in modern models make it a less viable candidate compared to drugs with proven efficacy and safety as L-DOPA adjuvants [5].

References

cross-reactivity Thozalinone in immunoassays for stimulants

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Immunoassay Cross-Reactivity

Immunoassays are valued for their speed and cost-effectiveness but can be limited by cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte [1]. This is a known issue with stimulant assays.

  • Key Concepts: A robust immunoassay requires high sensitivity (the lowest detection level) and high specificity (the ability to distinguish the target from interfering compounds) [1].
  • Structural Similarity is Key: Cross-reactivity primarily occurs with compounds that share a high degree of structural similarity with the target molecule. This is a core principle you can apply when hypothesizing about Thozalinone [2].

Documented Cross-Reactivities in Stimulant Assays

The table below summarizes known cross-reactivities that provide a useful comparison for your research on this compound.

Immunoassay Target Cross-Reactive Compound Documented Impact / Cross-Reactivity Data Source / Assay Example
Amphetamine Bupropion & Metabolites A frequent cause of false positives; one study found 41% of unconfirmed amphetamine screens were associated with bupropion use [3]. Cross-reactivity observed at metabolite concentrations >500 ng/mL in some ELISA kits [4]. Syva EMIT II Plus, others [3] [4]
Amphetamine Labetalol Found responsible for 7% of false-positive amphetamine screens in a clinical study [3]. Syva EMIT II Plus [3]
Various Stimulant Targets Other Psychotropics Cross-reactivity has been documented with other antidepressants and antipsychotics, though less frequently than bupropion [3]. Various immunoassays [3]

A Framework for Testing this compound Cross-Reactivity

Since this compound-specific data is unavailable, you can use the following validated experimental protocols to generate your own data.

Experimental Protocol for Cross-Reactivity Testing

This procedure is adapted from established clinical laboratory guidelines [2].

  • Step 1: Prepare Samples: Spike a blank human urine or serum pool with pure this compound at a high concentration (e.g., 1,000–50,000 ng/mL) to ensure any potential interference is detectable [2].
  • Step 2: Run the Assay: Analyze the spiked sample and the unadulterated blank pool in replicate on the immunoassay platforms of interest (e.g., EMIT, CEDIA, ELISA).
  • Step 3: Calculate Percent Cross-Reactivity: Use the formula below, where the "Observed Analyte Concentration" is the result reported by the immunoassay for the this compound-spiked sample [2].

% Cross-Reactivity = (Observed Analyte Concentration / Concentration of this compound Added) × 100

  • Interpretation: While there is no universal cutoff, cross-reactivity above 1-5% is often considered potentially clinically significant, as it can lead to false-positive results [2].
Data-Driven Discovery Using Electronic Records

For a high-throughput initial screening, a modern computational approach can analyze existing lab data to identify potential cross-reactants, as demonstrated in [5]. The workflow for this method is illustrated below.

Start Start with Large EHR/UDS Dataset A Link UDS results to patient medication records Start->A B Calculate Odds Ratio for each drug-false positive pair A->B C Statistically rank compounds by OR B->C D Experimental Validation (Spiking Study) C->D End Confirm New Cross-Reactivity D->End

Research Implications and Conclusions

  • For Your Comparison Guide: You can objectively state that no experimental data on this compound cross-reactivity is currently published. The value of your guide will be in clearly outlining this gap and providing the methodology to fill it.
  • Strategic Experimental Planning: Given that this compound is a dopaminergic stimulant structurally related to pemoline, it is plausible that it could cross-react with assays for amphetamine or other stimulants [6]. Prioritize testing against these targets first.
  • Emphasize Confirmatory Testing: Any presumptive positive result from an immunoassay, whether from a known or novel compound like this compound, must be confirmed with a highly specific method like GC-MS or LC-MS/MS [3] [5]. This is a critical point for your audience of professionals.

References

Thozalinone side effect profile versus tricyclic antidepressants

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Thozalinone vs. Tricyclic Antidepressants

Feature This compound Tricyclic Antidepressants (TCAs)
Primary Mechanism Dopamine release; minimal norepinephrine release [1] Serotonin & norepinephrine reuptake inhibition; strong anticholinergic activity [2] [3] [4]
Common Side Effects Insufficient data for a definitive list Dry mouth, blurred vision, constipation, urinary retention, drowsiness, dizziness, low blood pressure upon standing, weight gain [2] [3] [4]
Serious Risks No specific data from search results Cardiotoxicity (irregular heart rhythms, especially in overdose) [2] [3], seizures [3] [5], suicidal ideation (particularly in young adults) [3] [4], severe anticholinergic effects [2], serotonin syndrome (when combined with other serotonergic drugs) [4]
Abuse Potential Reportedly devoid of abuse potential [1] Not considered addictive or habit-forming [2] [4]
Key Clinical Uses Investigated for depression and as an anorectic (appetite suppressant) [1] Depression (especially treatment-resistant), neuropathic pain, migraine prophylaxis, anxiety disorders, obsessive-compulsive disorder (clomipramine), bed-wetting [2] [3] [4]
Overdose Risk Insufficient data Can be fatal; symptoms include irregular heart rhythms, seizures, delirium, coma [2]
Discontinuation Effects Insufficient data Withdrawal-like symptoms (e.g., dizziness, nausea, headache, restlessness) if stopped abruptly [2] [4] [5]

Experimental Data and Proposed Protocols

As direct comparative clinical studies were not identified, here are generalized experimental protocols that could be used to generate the necessary data.

Protocol 1: In Vitro Mechanism and Selectivity Profiling

This assay determines a compound's affinity for various neurotransmitter transporters and receptors.

  • Objective: To quantitatively compare the binding affinity and functional activity of this compound and a representative TCA (e.g., imipramine) at key molecular targets.
  • Methodology:
    • Cell Lines: Use cell lines (e.g., HEK-293) stably expressing human monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
    • Binding Assays: Perform competitive radioligand binding assays to determine the half-maximal inhibitory concentration (IC₅₀) for each compound at DAT, NET, and SERT.
    • Uptake Inhibition: Conduct functional uptake inhibition assays using tritiated neurotransmitters to confirm inhibitory potency.
    • Receptor Panels: Screen compounds against a panel of other receptors (e.g., muscarinic M1, histaminergic H1, α1-adrenergic) to assess off-target potential.
  • Key Measurements: IC₅₀ and inhibition constant (Kᵢ) values for each target. A higher selectivity ratio (e.g., SERT/DAT) would highlight mechanistic differences.
Protocol 2: In Vivo Side Effect and Toxicity Screening

This protocol assesses functional side effects and acute toxicity in an animal model.

  • Objective: To evaluate and compare the propensity of this compound and TCAs to cause common side effects like anticholinergic effects and cardiovascular changes.
  • Methodology:
    • Animal Model: Rats or mice.
    • Acute Dosing: Administer a range of doses of this compound, a TCA (e.g., amitriptyline), and a vehicle control.
    • Behavioral Observation: Use an Irwin's or Functional Observation Battery (FOB) to score behaviors indicative of side effects (sedation, stimulation, muscle rigidity, etc.).
    • Specific Functional Tests:
      • Anticholinergic Effects: Measure saliva production (dry mouth), gastric motility (constipation), and pupil diameter (blurred vision).
      • Cardiovascular Assessment: Use telemetry or tail-cuff methods to monitor heart rate and blood pressure.
      • Acute Toxicity: Determine the median lethal dose (LD₅₀) and observe for signs of severe toxicity, such as seizures.
  • Key Measurements: Quantitative scores from FOB, physiological measurements (heart rate, blood pressure), and LD₅₀ values.

Signaling Pathway Diagrams

The distinct mechanisms of action for this compound and TCAs can be visualized through their primary signaling pathways.

Diagram 1: Proposed Dopaminergic Action of this compound

G This compound This compound DAT DAT This compound->DAT  Inhibits? DA_Release DA_Release This compound->DA_Release  Induces Presynaptic Presynaptic DAT->DA_Release  Terminates Signal D1_Receptor D1_Receptor DA_Release->D1_Receptor  Binds to Postsynaptic Postsynaptic D1_Receptor->Postsynaptic  Activates

This diagram illustrates the proposed psychostimulant mechanism of this compound, primarily involving the induction of dopamine (DA) release from the presynaptic neuron, leading to enhanced activation of postsynaptic receptors. A potential secondary mechanism of dopamine transporter (DAT) inhibition is indicated with a dashed line due to limited confirmatory data [1].

Diagram 2: Established Mechanism of Tricyclic Antidepressants

G TCA TCA SERT SERT TCA->SERT  Inhibits NET NET TCA->NET  Inhibits Other_Receptors Muscarinic, Histaminic, α-adrenergic Receptors TCA->Other_Receptors  Antagonism Synapse Synaptic Cleft SERT->Synapse  Blocks Reuptake NET->Synapse  Blocks Reuptake Receptor Postsynaptic Receptor Synapse->Receptor  Increased  Neurotransmitter

This diagram shows the established dual mechanism of TCAs. Their primary antidepressant action comes from inhibiting the serotonin (SERT) and norepinephrine (NET) transporters, increasing neurotransmitter levels in the synapse [2] [3] [4]. Their wide range of side effects is largely due to the antagonism of other receptors, particularly muscarinic acetylcholine receptors [2] [6].

Conclusion for Researchers

Based on the gathered information, this compound and TCAs represent two distinct pharmacological approaches. This compound appears to be a selective dopaminergic agent, which suggests a potentially more favorable side-effect profile regarding anticholinergic and cardiotoxic effects, but this is speculative without robust clinical data [1]. Its stimulant nature also implies a different risk-benefit calculus, potentially unsuitable for anxious or agitated patients.

Conversely, TCAs are "dirty drugs" with broad activity, which is responsible for both their efficacy in various conditions and their significant burden of side effects and toxicity [2] [4]. Their well-documented and dangerous cardiotoxicity in overdose remains a major clinical disadvantage [2] [3].

Key Research Gap: The available public data is insufficient for a definitive, quantitative comparison. Further targeted in vitro and in vivo studies, as outlined in the protocols above, are necessary to critically evaluate the safety and efficacy profile of this compound against established TCAs.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.089877630 Da

Monoisotopic Mass

204.089877630 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

68X5932947

Other CAS

655-05-0

Wikipedia

Thozalinone

Dates

Last modified: 08-15-2023
1: Yen-Koo HC, Davis DA, Balazs T. Inhibition of dopaminergic agonist-induced gnawing behavior by neuroleptic drugs in mice. Drug Chem Toxicol. 1985;8(6):495-502. PubMed PMID: 2868876.
2: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
3: Yen-Koo HC, Balazs T. Detection of dopaminergic supersensitivity induced by neuroleptic drugs in mice. Drug Chem Toxicol. 1980;3(2):237-47. PubMed PMID: 6112126.
4: Leite AC, Liepen LL, Costa VP. [Clinical trial of Stimsem Thozalinone in the treatment of obese patients]. Rev Bras Med. 1971 Sep;28(9):475-8. Portuguese. PubMed PMID: 5139648.
5: Berstein BM, Latimer CN. Behavioral facilitation: the interaction of imipramine and desipra- mine with amphetamine, alpha-pipradrol, methylphenidate, and thozalinone. Psychopharmacologia. 1968;12(4):338-45. PubMed PMID: 4385109.
6: Gallant DM, Bishop MP, Scrignar CB, Hornsby L, Moore B, Inturrisi BB. A double-blind study of thozalinone (C1 39,808) in depressed outpatients. Curr Ther Res Clin Exp. 1966 Dec;8(12):621-2. PubMed PMID: 4962734.
7: Greenblatt EN, Osterberg AC. Some pharmacologic properties of thozalinone, a new excitant. Toxicol Appl Pharmacol. 1965 Jul;7(4):566-78. PubMed PMID: 4378772.

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